Ethyl (cyclohexylamino)(oxo)acetate
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
ethyl 2-(cyclohexylamino)-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-2-14-10(13)9(12)11-8-6-4-3-5-7-8/h8H,2-7H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJDVUWCDXGSPFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40392239 | |
| Record name | ethyl (cyclohexylamino)(oxo)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40392239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39183-54-5 | |
| Record name | ethyl (cyclohexylamino)(oxo)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40392239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl (cyclohexylamino)(oxo)acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for ethyl (cyclohexylamino)(oxo)acetate, a valuable building block in organic synthesis and drug discovery. The document details the core synthetic strategies, provides representative experimental protocols, and summarizes key quantitative data for analogous reactions to facilitate laboratory preparation.
Introduction
This compound, also known as N-cyclohexyloxamic acid ethyl ester, is an organic compound featuring a cyclohexylamino group, an oxoacetate moiety, and an ethyl ester. This unique combination of functional groups makes it a versatile intermediate for the synthesis of a variety of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents. The synthesis of this compound can be approached through two primary pathways, each utilizing common starting materials and well-established reaction mechanisms.
Core Synthesis Pathways
The synthesis of this compound primarily proceeds through two main routes:
-
Reaction of Diethyl Oxalate with Cyclohexylamine: This is a nucleophilic acyl substitution reaction where the primary amine, cyclohexylamine, attacks one of the ester groups of diethyl oxalate. Depending on the reaction conditions and stoichiometry, this reaction can lead to the desired mono-substituted product or a di-substituted oxamide. To favor the formation of this compound, a 1:1 molar ratio of the reactants is typically employed.[1]
-
Reaction of Ethyl Oxalyl Chloride with Cyclohexylamine: This pathway involves the acylation of cyclohexylamine with ethyl oxalyl chloride. This method is often faster and can be carried out at lower temperatures due to the higher reactivity of the acid chloride compared to the ester. The reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct.
The logical relationship between the starting materials and the final product for both pathways is illustrated in the following diagram.
Experimental Protocols
The following sections provide detailed, representative experimental protocols for the two primary synthesis pathways. It is important to note that specific experimental data for the synthesis of this compound was not found in the available literature. Therefore, the following protocols are based on analogous reactions and should be optimized for the specific target molecule.
Pathway 1: From Diethyl Oxalate and Cyclohexylamine
This protocol is adapted from the synthesis of N,N'-dipropyloxamide from diethyl oxalate and n-propylamine.[1] To favor the mono-substitution product, a 1:1 molar ratio of reactants should be used.
Experimental Workflow:
Detailed Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclohexylamine (1.0 equivalent) in absolute ethanol.
-
Addition of Reactant: To this solution, add diethyl oxalate (1.0 equivalent) dropwise with stirring.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for 1-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Isolation: Remove the ethanol under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Pathway 2: From Ethyl Oxalyl Chloride and Cyclohexylamine
This protocol is based on a general procedure for the reaction of an amine with an acid chloride.[2]
Experimental Workflow:
Detailed Methodology:
-
Reaction Setup: In a two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyclohexylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reactant: Add a solution of ethyl oxalyl chloride (1.0 equivalent) in anhydrous dichloromethane dropwise through the addition funnel over a period of 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Work-up: Quench the reaction by adding water. Separate the organic layer and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Quantitative Data
Table 1: Properties of Starting Materials
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| Cyclohexylamine | C₆H₁₃N | 99.17 | 134 | 0.865 |
| Diethyl Oxalate | C₆H₁₀O₄ | 146.14 | 185 | 1.076 |
| Ethyl Oxalyl Chloride | C₄H₅ClO₃ | 136.53 | 135 | 1.222 |
Table 2: Reaction Conditions and Yields for Analogous Reactions
| Reaction | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N,N'-Dicyclohexyloxamide Synthesis | Cyclohexylamine, Oxalyl Chloride | - | - | - | 92 | [2] |
| N,N'-Dipropyloxamide Synthesis | n-Propylamine, Diethyl Oxalate | Ethanol | Reflux | 2 | Not specified | [1] |
Table 3: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR | Data not available in searched literature. |
| ¹³C NMR | Data not available in searched literature. |
| IR (Infrared Spectroscopy) | Data not available in searched literature. |
| MS (Mass Spectrometry) | Data not available in searched literature. |
Note: The absence of specific data for the target compound highlights an opportunity for further research to characterize this molecule fully.
Conclusion
The synthesis of this compound can be readily achieved through two primary, reliable pathways: the reaction of diethyl oxalate with cyclohexylamine or the acylation of cyclohexylamine with ethyl oxalyl chloride. While specific experimental data and quantitative yields for the target molecule are not extensively documented in the current literature, the provided protocols for analogous reactions offer a solid foundation for its successful synthesis in a laboratory setting. Further research is warranted to fully characterize the reaction parameters and spectroscopic properties of this versatile synthetic intermediate.
References
An In-depth Technical Guide to the Physicochemical Properties of Ethyl (cyclohexylamino)(oxo)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of ethyl (cyclohexylamino)(oxo)acetate. Due to the limited availability of direct experimental data for this specific compound, this document presents a combination of computed properties and established experimental protocols for the determination of key physicochemical parameters. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug development and chemical analysis, offering a structured approach to understanding and evaluating this compound.
Chemical Identity
This compound is an organic compound with the following identifiers:
| Identifier | Value | Citation |
| IUPAC Name | This compound | |
| CAS Number | 39183-54-5 | [1][2] |
| Molecular Formula | C₁₀H₁₇NO₃ | [1] |
| Molecular Weight | 199.25 g/mol | [2] |
| Canonical SMILES | CCNC(=O)C(=O)OCC | |
| InChI Key | Not Available |
Synonyms:
-
acetic acid, (cyclohexylamino)oxo-, ethyl ester
-
2-(cyclohexylamino)-2-keto-acetic acid ethyl ester
-
2-(cyclohexylamino)-2-oxoacetic acid ethyl ester
-
ethyl 2-(cyclohexylamino)-2-oxoacetate
-
ethyl 2-(cyclohexylamino)-2-oxo-acetate
-
ethyl 2-(cyclohexylamino)-2-oxo-ethanoate[2]
Physicochemical Properties
| Property | Value (Predicted) | Citation |
| XLogP3 | 2 | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 3 | |
| Rotatable Bond Count | 4 | |
| Exact Mass | 199.12084340 | |
| Topological Polar Surface Area (TPSA) | 55.4 Ų | |
| Heavy Atom Count | 14 | |
| Complexity | 209 |
Experimental Protocols for Physicochemical Characterization
While specific experimental data for this compound is lacking, the following section details standardized protocols for determining key physicochemical properties, based on established methodologies for similar organic compounds and esters.
Melting Point Determination
The melting point of a solid is a critical indicator of its purity.
Methodology: A common method for determining the melting point is using a capillary melting point apparatus.[3][4][5][6]
-
Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.[5]
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.[3]
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially near the expected melting point.[3]
-
Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.[5]
Boiling Point Determination
The boiling point provides insight into the volatility of a liquid compound.
Methodology: For small quantities of a substance, the boiling point can be determined by micro-distillation or the Thiele tube method.[7][8][9]
-
Apparatus Setup (Micro-distillation): A small-scale distillation apparatus is assembled. The liquid is placed in a small round-bottom flask with a boiling chip.[7]
-
Heating: The flask is heated gently.[7]
-
Temperature Reading: The thermometer bulb is positioned so that it is level with the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the liquid. The temperature at which a constant vapor temperature is maintained during distillation is recorded as the boiling point.[7][9]
Partition Coefficient (logP) Determination
The n-octanol/water partition coefficient (logP) is a crucial parameter for predicting the pharmacokinetic properties of a drug candidate.
Methodology: The OECD Guideline 107 outlines the "shake flask" method for determining the partition coefficient.
-
Preparation of Phases: n-Octanol and water are mutually saturated before the experiment.
-
Test Procedure: A known amount of the test substance is dissolved in either n-octanol or water. The two phases are then mixed in a vessel and shaken until equilibrium is reached.
-
Phase Separation: The mixture is centrifuged to separate the n-octanol and water layers.
-
Concentration Analysis: The concentration of the substance in each phase is determined by a suitable analytical method, such as UV/Vis spectroscopy or chromatography.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the substance in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Acid Dissociation Constant (pKa) Determination
The pKa value is essential for understanding the ionization state of a compound at different pH values.
Methodology: The OECD Guideline 112 describes methods for determining the dissociation constants of chemicals. A common method is potentiometric titration.
-
Sample Preparation: A solution of the test substance of known concentration is prepared in water or a suitable co-solvent.
-
Titration: The solution is titrated with a standardized solution of a strong acid or base.
-
pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
-
Data Analysis: A titration curve is constructed by plotting the pH against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.
Water Solubility Determination
Aqueous solubility is a critical factor influencing the absorption and distribution of a drug.
Methodology: The OECD Guideline 105 details methods for determining the water solubility of substances.[10][11][12][13][14] The column elution method and the flask method are commonly used.[14]
Flask Method:
-
Equilibration: An excess amount of the test substance is added to a flask containing water. The flask is then agitated at a constant temperature until equilibrium is reached.[12]
-
Phase Separation: The saturated solution is separated from the undissolved solid by centrifugation or filtration.[12]
-
Concentration Analysis: The concentration of the substance in the clear aqueous phase is determined using a suitable analytical technique.[12]
Visualizations
General Synthesis Pathway
While a specific synthesis protocol for this compound was not found, a plausible synthetic route can be inferred from the synthesis of similar compounds, such as the reaction between an amine and an α-ketoester.
Caption: Plausible synthesis of this compound.
Experimental Workflow for Physicochemical Profiling
The following diagram illustrates a general workflow for the experimental determination of the key physicochemical properties of a novel chemical entity like this compound.
References
- 1. echemi.com [echemi.com]
- 2. 39183-54-5 CAS Manufactory [m.chemicalbook.com]
- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. davjalandhar.com [davjalandhar.com]
- 7. csub.edu [csub.edu]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. oecd.org [oecd.org]
- 11. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]
- 12. filab.fr [filab.fr]
- 13. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 14. oecd.org [oecd.org]
A Technical Guide to the Structural Elucidaion of Ethyl (cyclohexylamino)(oxo)acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies required for the complete structural elucidation of ethyl (cyclohexylamino)(oxo)acetate. Given the absence of publicly available experimental spectra for this specific molecule, this document outlines a systematic approach based on established spectroscopic principles, detailing the expected data from mass spectrometry, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. The synthesis, analytical workflow, and detailed interpretation of predicted spectral data are presented to serve as a robust framework for its characterization.
Physicochemical Properties
The foundational step in any structural elucidation is the determination of the compound's basic physical and chemical properties. For this compound, these properties are summarized below.
| Property | Value |
| Molecular Formula | C₁₀H₁₇NO₃ |
| Molecular Weight | 199.25 g/mol |
| Exact Mass | 199.121 g/mol |
| CAS Number | 39183-54-5 |
Proposed Synthesis Pathway
Understanding the synthetic route of a compound is invaluable for its structural elucidation, as it provides context for potential starting materials, byproducts, and impurities that may be observed during analysis. A highly plausible and efficient method for synthesizing this compound is the nucleophilic acyl substitution reaction between cyclohexylamine and diethyl oxalate. In this reaction, the primary amine attacks one of the ester groups of diethyl oxalate, displacing ethanol to form the target amide-ester product.
Analytical Workflow for Structural Elucidation
A systematic workflow is critical for unambiguously determining the structure of a molecule. The process begins with high-resolution mass spectrometry to establish the molecular formula, followed by infrared spectroscopy to identify key functional groups. Finally, one- and two-dimensional NMR techniques are employed to map the precise connectivity of atoms.
Spectroscopic Data Interpretation (Predicted)
The following sections detail the predicted spectroscopic data for this compound and provide an in-depth interpretation.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecular ion, which in turn confirms the molecular formula. Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques. The predicted molecular ion and key fragments are listed below.
| m/z (Predicted) | Ion | Description |
| 199.121 | [M]⁺ | Molecular ion corresponding to C₁₀H₁₇NO₃ |
| 170.134 | [M-C₂H₅]⁺ | Loss of the ethyl group from the ester |
| 154.087 | [M-OC₂H₅]⁺ | Loss of the ethoxy group from the ester |
| 126.097 | [C₈H₁₂NO]⁺ | Cleavage of the ester group (C-O bond) |
| 99.081 | [C₆H₁₁NH₂]⁺ | Cyclohexylamino fragment |
| 83.086 | [C₆H₁₁]⁺ | Cyclohexyl cation from alpha-cleavage |
Interpretation: The primary goal is to observe the molecular ion peak at m/z 199.121, which confirms the molecular weight and formula. The fragmentation pattern provides crucial structural information. A prominent peak at m/z 154 would strongly suggest the loss of an ethoxy radical (•OCH₂CH₃), characteristic of an ethyl ester. Further fragmentation involving the cleavage of the amide bond would yield fragments corresponding to the cyclohexylamino and ethyl oxoacetate moieties, confirming the overall structure.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The analysis is typically performed on a neat sample using an Attenuated Total Reflectance (ATR) accessory.
| Wavenumber (cm⁻¹) (Predicted) | Functional Group | Description |
| ~3350 | N-H Stretch | Secondary amide N-H bond, typically a single, sharp peak |
| 2935, 2860 | C-H Stretch | Aliphatic C-H stretching from the cyclohexyl and ethyl groups |
| ~1745 | C=O Stretch (Ester) | Carbonyl stretch of the α-keto ester |
| ~1680 | C=O Stretch (Amide I) | Carbonyl stretch of the secondary amide |
| ~1540 | N-H Bend (Amide II) | In-plane N-H bending coupled with C-N stretching |
| ~1200 | C-O Stretch | Asymmetric C-O-C stretching of the ester group |
Interpretation: The IR spectrum should prominently display two distinct carbonyl (C=O) absorption bands. The ester carbonyl is expected at a higher wavenumber (~1745 cm⁻¹) compared to the amide carbonyl (~1680 cm⁻¹) due to the higher electronegativity of the ester oxygen. The presence of a sharp peak around 3350 cm⁻¹ is characteristic of a secondary amide N-H stretch, while a broad band in the same region would suggest hydrogen bonding. Strong absorptions just below 3000 cm⁻¹ confirm the presence of aliphatic C-H bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for structural elucidation, providing detailed information about the carbon-hydrogen framework.
| Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |
| ~7.5 - 8.0 | Broad Singlet | 1H | N-H (Amide) |
| 4.35 | Quartet | 2H | -O-CH₂ -CH₃ (Ethyl Ester) |
| 3.80 | Multiplet | 1H | CH -NH (Cyclohexyl) |
| 1.95 | Multiplet | 2H | Cyclohexyl (Axial CH₂) |
| 1.75 | Multiplet | 2H | Cyclohexyl (Equatorial CH₂) |
| 1.60 | Multiplet | 1H | Cyclohexyl (Axial CH) |
| 1.1 - 1.4 | Multiplet | 5H | Cyclohexyl (Remaining CH₂) |
| 1.38 | Triplet | 3H | -O-CH₂-CH₃ (Ethyl Ester) |
| Chemical Shift (δ, ppm) (Predicted) | Carbon Type | Assignment |
| ~162.0 | C=O | C =O (Ester) |
| ~158.5 | C=O | C =O (Amide) |
| ~63.0 | CH₂ | -O-CH₂ -CH₃ (Ethyl Ester) |
| ~52.0 | CH | CH -NH (Cyclohexyl) |
| ~32.5 | CH₂ | Cyclohexyl (C2, C6) |
| ~25.0 | CH₂ | Cyclohexyl (C4) |
| ~24.5 | CH₂ | Cyclohexyl (C3, C5) |
| 14.0 | CH₃ | -O-CH₂-CH₃ (Ethyl Ester) |
Interpretation and Structural Correlation:
The ¹H NMR spectrum provides a distinct signature for the molecule. The ethyl group of the ester is identified by a quartet around 4.35 ppm (the -O-CH₂- group, deshielded by the adjacent oxygen) and a corresponding triplet around 1.38 ppm (the terminal -CH₃ group). The integration of 2H and 3H, respectively, confirms this fragment. The cyclohexyl protons appear as a complex series of multiplets in the aliphatic region (1.1-2.0 ppm), with the proton on the nitrogen-bearing carbon (CH-NH) being the most deshielded at ~3.80 ppm. A broad singlet in the downfield region (~7.5-8.0 ppm) is characteristic of the amide proton.
The ¹³C NMR spectrum corroborates this structure. Two signals in the downfield region (~162.0 and ~158.5 ppm) are definitive for the two carbonyl carbons of the ester and amide. The upfield region contains the signals for the ethyl group (~63.0 and 14.0 ppm) and the four distinct carbon environments of the cyclohexyl ring.
Experimental Protocols
5.1. Mass Spectrometry (High-Resolution)
-
Instrumentation: A time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). Dilute the stock solution to a final concentration of 1-10 µg/mL.
-
Method: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire data in positive ion mode. The mass analyzer should be calibrated immediately prior to analysis to ensure high mass accuracy (<5 ppm).
-
Data Analysis: Determine the m/z value of the molecular ion ([M+H]⁺ or [M+Na]⁺) and compare the measured exact mass with the theoretical exact mass calculated for the molecular formula C₁₀H₁₇NO₃. Analyze fragmentation patterns to corroborate the proposed structure.
5.2. Infrared Spectroscopy (ATR-FTIR)
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory (e.g., a diamond or germanium crystal).
-
Sample Preparation: Place one drop of the neat liquid sample (or a small amount of the solid) directly onto the ATR crystal.
-
Method: Record the spectrum over a range of 4000 to 400 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean, empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups as detailed in section 4.2.
5.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 transients.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
-
Data Analysis: Process the spectra using appropriate software (e.g., applying Fourier transform, phase correction, and baseline correction). Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm and the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm. Integrate the ¹H signals and analyze the chemical shifts and coupling patterns to assign all protons. Assign all carbon signals based on their chemical shifts and, if necessary, by using advanced techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to determine the number of attached protons.
An In-depth Technical Guide on Ethyl (cyclohexylamino)(oxo)acetate
Disclaimer: Information regarding the specific discovery, detailed historical timeline, and biological activity of ethyl (cyclohexylamino)(oxo)acetate (CAS No. 39183-54-5) is limited in publicly accessible scientific literature. This guide provides a comprehensive overview of its known chemical properties and a plausible synthesis pathway based on established chemical principles.
Introduction
This compound is an organic compound with the chemical formula C10H17NO3.[1] Structurally, it is the ethyl ester of an N-substituted oxamic acid, where the nitrogen atom is part of a cyclohexylamino group. While specific details of its discovery and historical development are not extensively documented, its structure suggests potential applications as a building block in organic synthesis, particularly in the preparation of more complex molecules such as pharmaceuticals or agrochemicals. This document aims to provide a detailed technical overview of its chemical properties and a hypothetical, yet plausible, experimental protocol for its synthesis.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 39183-54-5 | [1] |
| Molecular Formula | C10H17NO3 | [1] |
| Molecular Weight | 199.25 g/mol | |
| IUPAC Name | This compound | |
| Synonyms | acetic acid, (cyclohexylamino)oxo-, ethyl ester; 2-(cyclohexylamino)-2-keto-acetic acid ethyl ester; 2-(cyclohexylamino)-2-oxoacetic acid ethyl ester; ethyl 2-(cyclohexylamino)-2-oxo-acetate; ethyl 2-(cyclohexylamino)-2-oxo-ethanoate; ethyl (cyclohexylcarbamoyl)formate |
Synthesis of this compound
Proposed Synthesis Pathway
A plausible and efficient method for the synthesis of this compound is the acylation of cyclohexylamine with diethyl oxalate. This reaction is a common method for the preparation of N-substituted oxamates. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks one of the ester carbonyl groups of diethyl oxalate, leading to the displacement of an ethoxide leaving group.
The proposed reaction is as follows:
Cyclohexylamine + Diethyl Oxalate → this compound + Ethanol
Experimental Protocol (Hypothetical)
This protocol describes a laboratory-scale synthesis of this compound.
Materials:
-
Cyclohexylamine
-
Diethyl oxalate
-
Toluene (anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add diethyl oxalate (1.0 equivalent) and anhydrous toluene (100 mL).
-
Addition of Amine: While stirring, slowly add cyclohexylamine (1.0 equivalent) to the solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with 1 M hydrochloric acid (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Visualization of the Synthesis Workflow
The following diagram illustrates the proposed experimental workflow for the synthesis of this compound.
References
An In-depth Technical Guide on the Synthetic Utility of Ethyl (Cyclohexylamino)(oxo)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl (cyclohexylamino)(oxo)acetate, also known as ethyl N-cyclohexyloxamate, is a versatile organic compound characterized by its amide and α-ketoester functionalities. This unique structural arrangement imparts a diverse range of reactivity, making it a valuable building block in organic synthesis, particularly for the construction of complex heterocyclic scaffolds of medicinal interest. This technical guide provides a comprehensive overview of the synthesis and mechanism of action of this compound in key organic reactions, supported by experimental data and detailed protocols.
Core Synthesis
This compound is primarily synthesized through the nucleophilic acyl substitution of diethyl oxalate with cyclohexylamine. The reaction proceeds by the attack of the primary amine on one of the electrophilic ester carbonyls of diethyl oxalate.
General Reaction Scheme:
Theoretical Exploration of Ethyl (Cyclohexylamino)(oxo)acetate Reactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical overview of the reactivity of ethyl (cyclohexylamino)(oxo)acetate. While direct experimental and computational studies on this specific molecule are limited in publicly accessible literature, this document extrapolates from the well-established chemistry of α-keto amides and N-substituted oxalamic esters to present a detailed analysis of its synthesis, electronic structure, and predicted reactivity. This guide includes postulated reaction mechanisms, representative experimental protocols adapted from analogous compounds, and predicted spectroscopic data to serve as a valuable resource for researchers investigating this and related chemical entities.
Introduction
This compound, an N-substituted ethyl oxamate, belongs to the class of α-keto amides. This functional group is a privileged motif in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds.[1][2] The α-keto amide moiety offers a unique combination of electronic and steric properties, influencing molecular conformation and participating in key biological interactions.[1] Its reactivity is characterized by the presence of multiple electrophilic centers and the potential for diverse chemical transformations.
This guide will delve into the theoretical aspects of this compound's reactivity, providing a foundational understanding for its potential applications in synthetic and medicinal chemistry.
Synthesis Pathway
The most probable synthetic route to this compound is via the nucleophilic acyl substitution of a diethyl oxalate with cyclohexylamine. This reaction is a common and efficient method for the preparation of N-substituted oxalamic esters. The reaction proceeds through a tetrahedral intermediate, followed by the elimination of ethanol.
Caption: Proposed synthesis workflow for this compound.
Experimental Protocols
3.1. Synthesis of this compound
-
Materials:
-
Diethyl oxalate
-
Cyclohexylamine
-
Anhydrous ethanol (or another suitable aprotic solvent like THF)
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl oxalate (1.0 equivalent) in anhydrous ethanol.
-
To this stirred solution, add cyclohexylamine (1.0 equivalent) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the crude residue in ethyl acetate and wash with a dilute acid solution (e.g., 1M HCl) to remove any unreacted cyclohexylamine, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure this compound.
-
Theoretical Reactivity
The reactivity of this compound is dictated by the electrophilic nature of the two carbonyl carbons and the ester group. The adjacent amide and ester functionalities influence the electronic distribution within the molecule.
4.1. Key Reactive Sites
-
Keto Carbonyl: Highly electrophilic and susceptible to nucleophilic attack.
-
Ester Carbonyl: Also electrophilic, can undergo nucleophilic acyl substitution.
-
Amide N-H: Can be deprotonated under basic conditions, though it is generally less acidic than a carboxylic acid.
4.2. Predicted Reaction Pathways
Caption: Predicted reactivity pathways for this compound.
4.2.1. Hydrolysis
Under acidic or basic conditions, the ester functionality is susceptible to hydrolysis, yielding (cyclohexylamino)(oxo)acetic acid and ethanol.[3][4][5] The reaction proceeds via nucleophilic attack of water or hydroxide on the ester carbonyl, followed by the formation of a tetrahedral intermediate and subsequent elimination of ethanol.[6][4][5]
4.2.2. Aminolysis
Reaction with a primary or secondary amine can lead to aminolysis of the ester group, forming the corresponding N'-substituted N-cyclohexyloxalamide and ethanol. This is a nucleophilic acyl substitution reaction. Computational studies on the aminolysis of similar esters suggest a stepwise mechanism involving a water-catalyzed proton transfer.[7]
4.2.3. Reduction
The keto group is the more reactive carbonyl and can be selectively reduced to a hydroxyl group using mild reducing agents such as sodium borohydride. This would yield ethyl (cyclohexylamino)(hydroxy)acetate. More potent reducing agents, like lithium aluminum hydride, would likely reduce both the keto and the ester functionalities. An electrochemical method for the regioselective reduction of α-keto amides to α-hydroxy amides has also been reported.[8]
Data Presentation
5.1. Physicochemical Properties
| Property | Value | Source |
| CAS Number | 39183-54-5 | [9][10] |
| Molecular Formula | C10H17NO3 | [9][10] |
| Molecular Weight | 199.25 g/mol | [9] |
5.2. Predicted Spectroscopic Data
The following table presents predicted spectroscopic data based on the analysis of similar compounds and general spectroscopic principles.
| Technique | Predicted Data |
| ¹H NMR | δ 4.2-4.4 (q, 2H, OCH₂CH₃), 3.5-3.8 (m, 1H, NCH), 1.1-2.0 (m, 10H, cyclohexyl), 1.2-1.4 (t, 3H, OCH₂CH₃) ppm |
| ¹³C NMR | δ 195-200 (C=O, keto), 160-165 (C=O, ester), 62-64 (OCH₂), 50-55 (NCH), 24-32 (cyclohexyl CH₂), 14-15 (CH₃) ppm |
| IR | ~3300 (N-H stretch), ~1740 (C=O ester stretch), ~1680 (C=O keto stretch), ~1650 (C=O amide I stretch) cm⁻¹ |
| Mass Spec (EI) | Predicted m/z: 199 (M+), 170, 154, 126, 99, 83 |
5.3. Quantitative Reactivity Data (from Analogous Reactions)
The following data is for the synthesis of a precursor, ethyl 2-cyclohexyl-2-oxoacetate, and serves as an estimate for the synthesis of the title compound.[11]
| Reactant 1 | Reactant 2 | Solvent | Yield (%) | Purity (%) |
| Cyclohexyl magnesium bromide | Diethyl oxalate | THF | 86 | >90 |
Conclusion
This technical guide has provided a theoretical framework for understanding the reactivity of this compound. Based on the established chemistry of α-keto amides and related compounds, we have proposed a viable synthetic route and detailed a representative experimental protocol. The key reactive sites have been identified, and the outcomes of common organic transformations such as hydrolysis, aminolysis, and reduction have been predicted. The tabulated physicochemical and predicted spectroscopic data offer a valuable reference for the identification and characterization of this molecule. It is anticipated that this guide will facilitate further experimental and computational research into the properties and applications of this compound and its derivatives.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. dalalinstitute.com [dalalinstitute.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Computational studies of the aminolysis of oxoesters and thioesters in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Electrochemical regioselective reduction of α-keto amides with methanol as a hydrogen source - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. This compound [oakwoodchemical.com]
- 10. echemi.com [echemi.com]
- 11. Synthesis routes of Ethyl 2-cyclohexyl-2-oxoacetate [benchchem.com]
Spectroscopic and Structural Elucidation of Ethyl (cyclohexylamino)(oxo)acetate: A Technical Guide
Introduction: Ethyl (cyclohexylamino)(oxo)acetate is a chemical compound with the molecular formula C₁₀H₁₇NO₃. As a dicarbonyl compound containing both amide and ester functional groups, its structural confirmation relies heavily on a combination of spectroscopic techniques. This guide provides a detailed overview of the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. It also outlines the general experimental protocols for acquiring such data, serving as a valuable resource for researchers, scientists, and professionals in drug development involved in the synthesis and characterization of related small molecules.
Predicted Spectroscopic Data
Due to the limited availability of published experimental spectra for this compound, this section details the predicted spectroscopic data based on the compound's chemical structure and established principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectrum: The proton NMR spectrum is anticipated to show distinct signals corresponding to the ethyl and cyclohexyl moieties, as well as the amide proton.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| CH₃ (ethyl) | 1.2-1.4 | Triplet | 3H |
| CH₂ (ethyl) | 4.2-4.4 | Quartet | 2H |
| CH (cyclohexyl, attached to N) | 3.6-3.9 | Multiplet | 1H |
| CH₂ (cyclohexyl) | 1.1-2.0 | Multiplets | 10H |
| NH (amide) | 7.5-8.5 | Broad Singlet | 1H |
Predicted ¹³C NMR Spectrum: The carbon NMR spectrum will feature signals for the carbonyl carbons of the ester and amide groups, in addition to the carbons of the ethyl and cyclohexyl groups.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| CH₃ (ethyl) | ~14 |
| CH₂ (ethyl) | ~62 |
| CH (cyclohexyl, attached to N) | ~50 |
| CH₂ (cyclohexyl) | 24-32 |
| C=O (ester) | 160-165 |
| C=O (amide) | 155-160 |
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the vibrational frequencies of its key functional groups.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |
| N-H Stretch | 3200-3400 | Amide N-H stretching, likely a single, sharp to moderately broad peak. |
| C-H Stretch | 2850-3000 | Aliphatic C-H stretching from the ethyl and cyclohexyl groups. |
| C=O Stretch | 1735-1750 | Ester carbonyl stretching.[1] |
| C=O Stretch | 1650-1680 | Amide I band (C=O stretching).[2][3] |
| N-H Bend | 1510-1550 | Amide II band (N-H bending). |
| C-O Stretch | 1150-1250 | Ester C-O stretching.[3] |
Mass Spectrometry (MS)
In mass spectrometry, this compound is expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic fragment ions.
| Data Point | Predicted Value |
| Molecular Formula | C₁₀H₁₇NO₃ |
| Molecular Weight | 199.25 g/mol |
| Predicted Molecular Ion (M⁺) | m/z 199 |
| Potential Fragment Ions | |
| [M - OCH₂CH₃]⁺ | m/z 154 (Loss of the ethoxy group) |
| [M - C₂H₅]⁺ | m/z 170 (Loss of the ethyl group) |
| [C₆H₁₁NHCO]⁺ | m/z 126 (Fragment corresponding to the cyclohexylamino-carbonyl moiety) |
| [C₆H₁₁]⁺ | m/z 83 (Cyclohexyl cation) |
Experimental Protocols
The following are general methodologies for the spectroscopic analysis of a small organic molecule like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.
-
A larger number of scans and a longer relaxation delay may be necessary compared to ¹H NMR due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.[4][5]
-
Process the data similarly to the ¹H NMR spectrum.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: If the compound is a liquid, a thin film can be prepared by placing a drop between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[6]
-
Solid (KBr Pellet): If the compound is a solid, grind a small amount (1-2 mg) with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.
-
Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., chloroform, carbon tetrachloride).[7]
-
-
Instrumentation: Use a Fourier-transform infrared spectrophotometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder or the solvent.[8]
-
Place the prepared sample in the instrument's sample compartment.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent such as methanol, acetonitrile, or a mixture with water.
-
Instrumentation: A variety of mass spectrometers can be used, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[9][10][11] Common ionization techniques for small molecules include Electrospray Ionization (ESI) and Electron Ionization (EI).[9][11]
-
Data Acquisition:
-
Introduce the sample into the ion source. For LC-MS, the sample is injected into the liquid chromatograph, which separates the components before they enter the mass spectrometer.
-
The molecules are ionized in the source.
-
The resulting ions are separated in the mass analyzer based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion.
-
The resulting mass spectrum plots ion intensity versus m/z. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to fragment specific ions and analyze their fragmentation patterns.[12]
-
Visualizations
The following diagrams illustrate the general workflows for spectroscopic analysis and structural elucidation.
References
- 1. uanlch.vscht.cz [uanlch.vscht.cz]
- 2. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. books.rsc.org [books.rsc.org]
- 5. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]
- 6. eng.uc.edu [eng.uc.edu]
- 7. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 8. web.mit.edu [web.mit.edu]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. zefsci.com [zefsci.com]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. chromatographyonline.com [chromatographyonline.com]
An In-depth Technical Guide on the Solubility of Ethyl (Cyclohexylamino)(oxo)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of ethyl (cyclohexylamino)(oxo)acetate, a compound of interest in organic synthesis and pharmaceutical development. Due to the limited availability of specific quantitative solubility data in public literature, this document provides a comprehensive overview based on established chemical principles, qualitative analysis of its structural features, and general experimental protocols for solubility determination. This guide aims to equip researchers with the foundational knowledge to effectively handle and utilize this compound in various solvent systems.
Introduction
This compound is an organic compound featuring an ethyl ester, an amide, and a cyclohexyl group. Its molecular structure suggests a nuanced solubility profile, influenced by the interplay of polar and non-polar functionalities. Understanding its solubility in common organic solvents is crucial for its synthesis, purification, formulation, and application in drug discovery and development. The polarity of the amide and ester groups is contrasted by the non-polar nature of the cyclohexyl and ethyl moieties, making its interaction with different solvents a key area of investigation for chemists.
Predicted Solubility Profile
In the absence of specific experimental data, the solubility of this compound can be predicted based on the principle of "like dissolves like."[1] The molecule's structure contains both polar (amide and ester functionalities) and non-polar (cyclohexyl and ethyl groups) components.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding. The oxygen and nitrogen atoms in the amide and ester groups of the target compound can act as hydrogen bond acceptors. Therefore, this compound is expected to have moderate to good solubility in lower-chain alcohols like methanol and ethanol.[2]
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents possess dipoles that can interact with the polar groups of the solute. Solvents like acetone and ethyl acetate are likely to be effective at dissolving the compound due to dipole-dipole interactions.[2] Dichloromethane, a common solvent for a wide range of organic compounds, is also expected to be a suitable solvent.
-
Non-Polar Solvents (e.g., Toluene, Hexane): The presence of the non-polar cyclohexyl ring and the ethyl group suggests some affinity for non-polar solvents. Solubility in toluene might be moderate, while in highly non-polar solvents like hexane, it is expected to be limited. The general principle suggests that larger non-polar sections of a molecule decrease its solubility in polar solvents and increase it in non-polar ones.[1]
Quantitative Solubility Data
As of the date of this publication, specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in common organic solvents is not available in peer-reviewed literature or chemical databases. The following table is provided as a template for researchers to populate with their own experimentally determined data.
| Solvent | Chemical Formula | Polarity Index | Temperature (°C) | Solubility ( g/100 mL) | Observations |
| Methanol | CH₃OH | 5.1 | |||
| Ethanol | C₂H₅OH | 4.3 | |||
| Acetone | C₃H₆O | 5.1 | |||
| Ethyl Acetate | C₄H₈O₂ | 4.4 | |||
| Dichloromethane | CH₂Cl₂ | 3.1 | |||
| Chloroform | CHCl₃ | 4.1 | |||
| Toluene | C₇H₈ | 2.4 | |||
| Hexane | C₆H₁₄ | 0.1 |
Experimental Protocols for Solubility Determination
Researchers can determine the solubility of this compound using established laboratory methods. A general experimental workflow is provided below.
4.1. Materials
-
This compound (solute)
-
Selected organic solvents
-
Analytical balance
-
Vials or test tubes with closures
-
Temperature-controlled shaker or incubator
-
Filtration apparatus (e.g., syringe filters)
-
Analytical instrumentation for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)
4.2. General Procedure (Isothermal Shake-Flask Method)
The shake-flask method is a reliable technique for determining thermodynamic solubility.[3]
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a vial.
-
Equilibration: Seal the vial and place it in a temperature-controlled shaker. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[3]
-
Phase Separation: Allow the mixture to settle, or centrifuge it, to separate the undissolved solid from the saturated solution.
-
Filtration: Carefully withdraw a sample of the supernatant and filter it to remove any remaining solid particles.
-
Analysis: Determine the concentration of the solute in the filtrate using a suitable analytical method.
-
Calculation: Calculate the solubility based on the measured concentration and the volume of the solvent used.
Visualizations
5.1. Logical Workflow for Solubility Determination
The following diagram illustrates the decision-making process for assessing the solubility of an organic compound.
Caption: A flowchart illustrating the key steps in the experimental determination of solubility.
5.2. General Chemical Synthesis Workflow
This diagram outlines a typical workflow for the synthesis and purification of a chemical compound like this compound.
Caption: A diagram showing the typical stages of a chemical synthesis process.[4]
Conclusion
While specific quantitative solubility data for this compound remains to be published, this guide provides a robust framework for researchers based on established chemical principles. The predicted solubility profile suggests that polar aprotic and protic solvents are likely to be effective, with limited solubility in non-polar solvents. The provided experimental protocols and workflows offer a practical approach for determining the precise solubility parameters necessary for advancing research and development involving this compound. The generation and publication of such empirical data would be a valuable contribution to the chemical and pharmaceutical sciences.
References
An In-depth Technical Guide to the Synthesis and Characterization of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid (CAS 39183-54-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, with CAS number 39183-54-5, is a key heterocyclic compound with significant relevance in the pharmaceutical industry. It serves as a crucial intermediate in the synthesis of semi-synthetic penicillins, notably the antibiotic flucloxacillin.[1][2] Furthermore, it is recognized as a process-related impurity in flucloxacillin preparations, necessitating thorough understanding of its synthesis, characterization, and biological profile for quality control and drug safety.[1] Beyond its role as an intermediate and impurity, isoxazole derivatives are a class of compounds known for a wide range of biological activities, including potential anti-inflammatory and analgesic properties through the modulation of cyclooxygenase (COX) enzymes.[3]
This technical guide provides a comprehensive overview of the synthesis and detailed characterization of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, intended for researchers, scientists, and professionals in drug development.
Physicochemical Properties
A summary of the key physicochemical properties of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is presented in the table below.
| Property | Value | Reference |
| CAS Number | 39183-54-5 | [4] |
| Molecular Formula | C₁₁H₇ClFNO₃ | [5] |
| Molecular Weight | 255.63 g/mol | [5] |
| Appearance | White to cream or pale brown powder | [1] |
| Purity | ≥98% | [4] |
Synthesis
The synthesis of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid typically involves the construction of the isoxazole ring followed by functional group manipulations. A common and effective strategy is the reaction of a β-ketoester with hydroxylamine.[1]
A plausible synthetic route is outlined below:
Experimental Protocol: Synthesis of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid
Step 1: Synthesis of Ethyl 2-(2-chloro-6-fluorobenzoyl)-3-oxobutanoate
-
To a solution of ethyl acetoacetate in a suitable aprotic solvent (e.g., tetrahydrofuran), slowly add a strong base such as sodium hydride at 0 °C.
-
After the initial reaction subsides, add 2-chloro-6-fluorobenzoyl chloride dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude β-ketoester.
Step 2: Synthesis of Ethyl 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate
-
Dissolve the crude ethyl 2-(2-chloro-6-fluorobenzoyl)-3-oxobutanoate in ethanol.
-
Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate) to the mixture.
-
Heat the reaction mixture at reflux for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the ethyl ester of the target isoxazole.
Step 3: Synthesis of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid
-
Dissolve the ethyl 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate in a mixture of ethanol and water.
-
Add a stoichiometric excess of a strong base, such as sodium hydroxide or potassium hydroxide.
-
Heat the mixture at reflux until the ester is fully hydrolyzed (monitored by TLC).
-
Cool the reaction mixture and acidify with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to afford the final product.
An alternative final step in some synthetic procedures involves the conversion of the carboxylic acid to its acyl chloride derivative. This can be achieved by reacting the carboxylic acid with bis(trichloromethyl) carbonate in the presence of a catalyst like tetramethylurea in a solvent such as toluene.[2]
Characterization
Comprehensive characterization is essential to confirm the identity and purity of the synthesized 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H-NMR Data (based on the acyl chloride derivative in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.87 | Singlet | 3H | -CH₃ |
| ~7.08 | Triplet | 1H | Aromatic-H |
| ~7.33 | Triplet | 1H | Aromatic-H |
| ~7.41-7.47 | Multiplet | 1H | Aromatic-H |
The ¹³C-NMR spectrum is crucial for confirming the carbon framework. Based on the structure, characteristic signals for the carboxylic acid carbon, the isoxazole ring carbons, the methyl carbon, and the aromatic carbons are expected. A reported ¹³C-NMR spectrum for a more complex derivative containing the 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole core can provide reference points for the expected chemical shifts.[7]
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum is used to identify the functional groups present in the molecule.
Expected FTIR Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch of the carboxylic acid (hydrogen-bonded) |
| ~1700 | Strong | C=O stretch of the carboxylic acid |
| ~1600 | Medium | C=N stretch of the isoxazole ring |
| ~1580, ~1470 | Medium-Weak | C=C stretches of the aromatic ring |
| ~1300-1200 | Strong | C-O stretch of the carboxylic acid |
| ~1100 | Strong | C-F stretch |
| ~800-700 | Strong | C-Cl stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. A PubChem entry indicates the availability of GC-MS data for 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid.[8]
Expected Mass Spectrometry Data:
-
Molecular Ion (M⁺): m/z = 255 (corresponding to C₁₁H₇³⁵ClFNO₃) and m/z = 257 (corresponding to C₁₁H₇³⁷ClFNO₃) in an approximate 3:1 ratio, characteristic of a chlorine-containing compound.
-
Key Fragments: Loss of CO₂ (m/z = 211), loss of the carboxylic acid group (m/z = 210), and other fragments arising from the cleavage of the isoxazole ring and the substituted phenyl group.
Biological Context and Potential Signaling Pathway
3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is primarily known as a crucial building block for the antibiotic flucloxacillin.[1] Flucloxacillin, a β-lactam antibiotic, acts by inhibiting the synthesis of the bacterial cell wall.
Furthermore, many isoxazole derivatives have been investigated for their anti-inflammatory properties, which are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes (COX-1 and COX-2).[9][10] These enzymes are central to the inflammatory cascade, as they catalyze the conversion of arachidonic acid to prostaglandins. Inhibition of COX enzymes reduces the production of these pro-inflammatory mediators. Some isoxazole derivatives have also shown inhibitory activity against 5-lipoxygenase (5-LOX), another key enzyme in the inflammatory pathway that produces leukotrienes.[11]
While specific studies on the direct interaction of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid with these enzymes are not extensively documented, its structural similarity to known COX inhibitors suggests a potential for such activity.
Conclusion
3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry and pharmaceutical development. This guide has provided an overview of its synthesis, including a plausible experimental protocol, and a detailed summary of its expected characterization data from various spectroscopic techniques. Its role as a key intermediate in antibiotic synthesis and its potential as a modulator of inflammatory pathways highlight the importance of its continued study. The provided information serves as a valuable resource for researchers working with this compound and in the broader field of isoxazole chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid [myskinrecipes.com]
- 4. 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic… [cymitquimica.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. CN101016272A - Synthetic method for 3-(2'-chloro-6'-fluorophenyl)-5-methyl-4-isooxazole formyl chloride - Google Patents [patents.google.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid | C11H7ClFNO3 | CID 77520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: Investigating the Reaction Kinetics of Ethyl (cyclohexylcarbamoyl)formate
Disclaimer: Extensive searches of scientific literature and chemical databases did not yield specific reaction kinetic data for ethyl (cyclohexylcarbamoyl)formate. This document, therefore, presents a prospective guide for researchers, scientists, and drug development professionals on how to approach the study of its reaction kinetics. The methodologies and expected outcomes are based on established principles of physical organic chemistry and analogies drawn from studies on structurally related compounds.
Introduction
Ethyl (cyclohexylcarbamoyl)formate is a molecule of interest due to its potential applications in organic synthesis and medicinal chemistry, likely as a reactive intermediate or a building block. Its structure, featuring a carbamoylformate moiety, suggests susceptibility to various nucleophilic reactions, with hydrolysis being a primary pathway for degradation or transformation. Understanding the kinetics of these reactions is crucial for predicting its stability, reactivity, and potential biological activity. This guide outlines a comprehensive approach to characterizing the reaction kinetics of ethyl (cyclohexylcarbamoyl)formate, with a focus on its hydrolysis.
Proposed Kinetic Studies: Hydrolysis of Ethyl (cyclohexylcarbamoyl)formate
The primary reaction anticipated for ethyl (cyclohexylcarbamoyl)formate in an aqueous environment is hydrolysis. This process can be catalyzed by acid or base, or proceed neutrally. A thorough kinetic investigation would involve determining the rate of hydrolysis under a range of pH conditions and temperatures to elucidate the reaction mechanisms and calculate key kinetic and thermodynamic parameters.
Hypothetical Reaction Scheme
The hydrolysis of ethyl (cyclohexylcarbamoyl)formate is expected to proceed via nucleophilic acyl substitution at the formyl carbonyl carbon, leading to the formation of cyclohexylcarbamic acid and ethyl formate. The former would likely decarboxylate to cyclohexylamine under many conditions.
Experimental Protocols
The following protocols are proposed for investigating the hydrolysis kinetics of ethyl (cyclohexylcarbamoyl)formate.
General Experimental Setup
Materials:
-
Ethyl (cyclohexylcarbamoyl)formate (synthesis required, as it is not commercially common)
-
Buffer solutions of various pH values (e.g., citrate, phosphate, borate)
-
Acids (e.g., HCl) and bases (e.g., NaOH) for pH adjustment
-
High-purity water and organic solvents (e.g., acetonitrile, DMSO) for stock solutions
-
Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatography (HPLC) system for monitoring the reaction progress.
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of ethyl (cyclohexylcarbamoyl)formate in a suitable organic solvent (e.g., acetonitrile) to ensure solubility.
-
Reaction Initiation: Initiate the kinetic run by adding a small aliquot of the stock solution to a pre-thermostated buffer solution of the desired pH. The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on the reaction medium.
-
Reaction Monitoring: Monitor the disappearance of the reactant, ethyl (cyclohexylcarbamoyl)formate, or the appearance of a product over time.
-
UV-Vis Spectrophotometry: If the reactant or a product has a distinct UV-Vis absorbance profile, the reaction can be monitored by recording the change in absorbance at a specific wavelength.
-
HPLC: Aliquots of the reaction mixture can be withdrawn at specific time intervals, the reaction quenched (e.g., by neutralization or dilution in a cold solvent), and the sample analyzed by HPLC to determine the concentrations of the reactant and products.
-
-
Data Analysis: The rate constants (k) are determined by fitting the concentration versus time data to the appropriate integrated rate law (e.g., first-order or pseudo-first-order).
pH-Rate Profile Determination
To understand the influence of acid and base catalysis, the rate of hydrolysis should be measured over a wide pH range (e.g., pH 1 to 13). The observed rate constants (k_obs) are then plotted against pH to generate a pH-rate profile. This profile can reveal the contributions of the uncatalyzed reaction, as well as acid- and base-catalyzed pathways.
Data Presentation
The quantitative data obtained from the proposed kinetic studies should be summarized in a structured format for clarity and comparative analysis.
Table 1: Hypothetical Rate Constants for the Hydrolysis of Ethyl (cyclohexylcarbamoyl)formate at 25°C
| pH | Buffer System | k_obs (s⁻¹) | Dominant Reaction Pathway |
| 1.0 | HCl | Value | Acid-catalyzed |
| 3.0 | Citrate | Value | Acid-catalyzed/Neutral |
| 5.0 | Citrate | Value | Neutral |
| 7.0 | Phosphate | Value | Neutral |
| 9.0 | Borate | Value | Base-catalyzed |
| 11.0 | Borate | Value | Base-catalyzed |
| 13.0 | NaOH | Value | Base-catalyzed |
Table 2: Hypothetical Activation Parameters for the Hydrolysis of Ethyl (cyclohexylcarbamoyl)formate
| Reaction Pathway | Ea (kJ/mol) | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) | ΔG‡ (kJ/mol) |
| Acid-catalyzed | Value | Value | Value | Value |
| Neutral | Value | Value | Value | Value |
| Base-catalyzed | Value | Value | Value | Value |
Mandatory Visualizations
Proposed Reaction Pathway for Hydrolysis
Caption: Proposed mechanism for the hydrolysis of ethyl (cyclohexylcarbamoyl)formate.
Experimental Workflow for Kinetic Analysis
Caption: General experimental workflow for kinetic analysis.
Conclusion
While specific kinetic data for ethyl (cyclohexylcarbamoyl)formate is not currently available in the public domain, this guide provides a comprehensive framework for its investigation. The proposed studies, focusing on hydrolysis kinetics, would yield valuable information on the stability and reactivity of this compound. The outlined experimental protocols and data analysis methods represent a standard approach in physical organic chemistry and can be readily adapted by researchers in the field. The insights gained from such studies would be instrumental for professionals in drug development and chemical synthesis who may consider utilizing this or structurally similar molecules.
Methodological & Application
Application Notes and Protocols for the Synthesis of Ethyl (cyclohexylamino)(oxo)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl (cyclohexylamino)(oxo)acetate is an organic compound belonging to the family of oxamates. N-substituted oxamic acid esters are valuable intermediates in medicinal chemistry and drug discovery, serving as building blocks for the synthesis of various heterocyclic compounds and molecules with potential biological activity. This document provides a detailed laboratory protocol for the synthesis of this compound via the acylation of cyclohexylamine with ethyl oxalyl chloride.
Reaction Scheme
The synthesis proceeds through the nucleophilic acyl substitution of ethyl oxalyl chloride with cyclohexylamine. A base, such as triethylamine, is typically used to neutralize the hydrochloric acid byproduct generated during the reaction.
Figure 1: General reaction scheme for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes the typical quantitative data for the synthesis of this compound.
| Parameter | Value |
| Reactants | |
| Cyclohexylamine | 1.0 equiv. |
| Ethyl oxalyl chloride | 1.1 equiv. |
| Triethylamine | 1.2 equiv. |
| Solvent | Dichloromethane (DCM) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
| Typical Yield | 85-95% |
| Appearance | White to off-white solid |
| Molecular Formula | C₁₀H₁₇NO₃ |
| Molecular Weight | 199.25 g/mol |
Experimental Protocol
Materials:
-
Cyclohexylamine
-
Ethyl oxalyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for filtration and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add cyclohexylamine (1.0 equiv.) and anhydrous dichloromethane (DCM). Cool the flask to 0 °C in an ice bath.
-
Addition of Base: Add triethylamine (1.2 equiv.) to the stirred solution of cyclohexylamine.
-
Addition of Acylating Agent: Dissolve ethyl oxalyl chloride (1.1 equiv.) in anhydrous DCM and add it to the dropping funnel. Add the ethyl oxalyl chloride solution dropwise to the reaction mixture at 0 °C over a period of 30 minutes. A white precipitate of triethylamine hydrochloride will form.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure this compound.
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Ethyl oxalyl chloride is corrosive and moisture-sensitive. Handle with care.
-
Dichloromethane is a volatile and potentially harmful solvent. Avoid inhalation and skin contact.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
use of ethyl (cyclohexylamino)(oxo)acetate as a building block in synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl (cyclohexylamino)(oxo)acetate, with CAS Number 39183-54-5, is a versatile bifunctional building block in organic synthesis.[1][2][3] Its structure, incorporating both an α-ketoester and an amide moiety, offers multiple reaction sites for the construction of complex molecular architectures, particularly in the realm of medicinal chemistry and materials science. This document provides an overview of its chemical properties, a proposed synthetic protocol, and potential applications in the synthesis of heterocyclic compounds and other advanced intermediates.
Chemical Properties and Structure
This compound is a compound with the molecular formula C₁₀H₁₇NO₃ and a molecular weight of 199.25 g/mol .[1][4] The presence of the α-ketoester functionality allows for reactions such as nucleophilic addition to the ketone, enolate formation, and various condensation reactions. The amide group provides a site for N-alkylation or participation in cyclization reactions. The cyclohexyl group imparts lipophilicity, a common feature in many drug candidates to enhance membrane permeability.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 39183-54-5 |
| Molecular Formula | C₁₀H₁₇NO₃ |
| Molecular Weight | 199.25 g/mol |
| Appearance | (Predicted) Colorless to pale yellow oil or low melting solid |
| Solubility | Soluble in most organic solvents (e.g., DCM, THF, Ethyl Acetate) |
Proposed Synthesis
A straightforward and high-yielding synthesis of this compound can be proposed via the acylation of cyclohexylamine with ethyl oxalyl chloride. This reaction is typically carried out in the presence of a non-nucleophilic base to scavenge the HCl byproduct.
Experimental Protocol: Synthesis of this compound
Materials:
-
Cyclohexylamine
-
Ethyl oxalyl chloride
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of cyclohexylamine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane at 0 °C (ice bath), add a solution of ethyl oxalyl chloride (1.1 eq.) in anhydrous dichloromethane dropwise over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with the dropwise addition of water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
Table 2: Representative Data for the Synthesis of this compound
| Entry | Reactant A (eq.) | Reactant B (eq.) | Base (eq.) | Solvent | Time (h) | Yield (%) |
| 1 | Cyclohexylamine (1.0) | Ethyl oxalyl chloride (1.1) | TEA (1.2) | DCM | 3 | (Expected >85) |
| 2 | Cyclohexylamine (1.0) | Ethyl oxalyl chloride (1.1) | DIPEA (1.2) | THF | 3 | (Expected >85) |
Note: Yields are hypothetical and based on typical acylation reactions.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Applications in Synthesis
This compound is a valuable precursor for the synthesis of various heterocyclic systems, which are prevalent in pharmacologically active compounds.
Synthesis of Quinoxalinones
The α-ketoester moiety can react with o-phenylenediamines to form quinoxalinone derivatives, a scaffold found in numerous bioactive molecules.
Reaction Scheme:
Synthesis of Hydantoins
In a Bucherer-Bergs-type reaction, the ketone can react with an ammonium source and a cyanide source to produce substituted hydantoins, which are important pharmacophores.
Synthesis of Pyrimidinones
The reactivity of this compound can be utilized in the synthesis of complex pyrimidinone structures, similar to those with demonstrated biological activity.[5]
Reduction of the Ketone
The ketone can be selectively reduced to the corresponding α-hydroxy ester, providing access to another class of versatile building blocks.
Application Workflow: Heterocycle Synthesis
Caption: Potential synthetic pathways using the title compound.
Experimental Protocol: Synthesis of a Quinoxalinone Derivative
Materials:
-
This compound
-
o-Phenylenediamine
-
Ethanol or Acetic Acid
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and o-phenylenediamine (1.0 eq.) in ethanol.
-
Heat the mixture to reflux and monitor the reaction by TLC. The reaction may be catalyzed by a few drops of acetic acid.
-
After completion (typically 4-8 hours), cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure quinoxalinone derivative.
Table 3: Hypothetical Data for Quinoxalinone Synthesis
| Entry | Solvent | Catalyst | Time (h) | Yield (%) |
| 1 | Ethanol | None | 8 | (Expected 70-90) |
| 2 | Acetic Acid | - | 4 | (Expected 75-95) |
Note: Yields are hypothetical and based on typical condensation reactions.
Conclusion
This compound is a readily accessible and highly versatile building block for organic synthesis. Its dual functionality provides a platform for the efficient construction of a variety of complex molecules, particularly heterocyclic scaffolds of interest to the pharmaceutical and agrochemical industries. The protocols and applications outlined in this document serve as a guide for researchers to explore the synthetic potential of this valuable compound.
References
Application Notes and Protocols for Ethyl (cyclohexylamino)(oxo)acetate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl (cyclohexylamino)(oxo)acetate is an organic compound belonging to the class of N-substituted oxamic acid esters. While specific medicinal chemistry applications for this exact molecule are not extensively documented in publicly available literature, the broader class of N-aryl and N-cycloalkyl oxamic acid derivatives has shown significant promise in various therapeutic areas. These compounds are often investigated as prodrugs, where the ester is hydrolyzed in vivo to the corresponding carboxylic acid, which typically represents the active form of the molecule. This document provides an overview of the potential applications of this compound based on the known biological activities of structurally related compounds, along with detailed protocols for its synthesis and evaluation.
Potential Medicinal Chemistry Applications
The N-cycloalkyl oxamate scaffold is a versatile starting point for the development of novel therapeutic agents. Based on the activities of analogous compounds, this compound and its derivatives could be explored for the following applications:
-
Antimalarial Activity: Oxamic acid derivatives have been identified as inhibitors of Plasmodium falciparum lactate dehydrogenase (pfLDH), an essential enzyme in the parasite's glycolytic pathway.[1] Inhibition of pfLDH disrupts the parasite's energy metabolism, leading to its death. The N-cyclohexyl moiety could confer favorable pharmacokinetic properties for in vivo efficacy.
-
Anticancer Activity: Altered metabolism is a hallmark of cancer cells, which often rely heavily on glycolysis even in the presence of oxygen (the Warburg effect). Lactate dehydrogenase A (LDH-A) is a key enzyme in this process and is considered a target for cancer therapy. N-substituted oxamic acids are known inhibitors of LDH-A and have been investigated as potential anticancer agents.[2]
-
Anti-inflammatory and Antiallergic Activity: Several N-substituted oxamic acid derivatives have demonstrated anti-inflammatory and antiallergic properties.[3][4][5] For instance, N-(4-substituted-thiazolyl)oxamic acid derivatives have been reported as potent and orally active antiallergy agents.[3][5] The mechanism of action in these contexts may involve the modulation of inflammatory pathways or the inhibition of specific enzymes involved in the allergic response.
Data Presentation
While specific quantitative data for this compound is not available, the following tables present hypothetical data based on the activities of related N-substituted oxamates to illustrate the expected format for data presentation in a drug discovery campaign.
Table 1: Hypothetical In Vitro Activity Profile of this compound and its Active Metabolite
| Compound | Target | Assay Type | IC50 (µM) |
| This compound | pfLDH | Enzyme Inhibition | > 100 |
| N-cyclohexyl-oxamic acid | pfLDH | Enzyme Inhibition | 15 |
| This compound | hLDH-A | Enzyme Inhibition | > 100 |
| N-cyclohexyl-oxamic acid | hLDH-A | Enzyme Inhibition | 25 |
| This compound | hLDH-B | Enzyme Inhibition | > 100 |
| N-cyclohexyl-oxamic acid | hLDH-B | Enzyme Inhibition | 50 |
Table 2: Hypothetical Antiplasmodial and Cytotoxic Activity
| Compound | P. falciparum Strain | In Vitro IC50 (µM) | Mammalian Cell Line | Cytotoxicity (CC50 in µM) | Selectivity Index (CC50/IC50) |
| This compound | 3D7 (CQ-sensitive) | 20 | HEK293 | > 100 | > 5 |
| This compound | Dd2 (CQ-resistant) | 25 | HEK293 | > 100 | > 4 |
| Chloroquine | 3D7 (CQ-sensitive) | 0.02 | HEK293 | > 100 | > 5000 |
| Chloroquine | Dd2 (CQ-resistant) | 0.2 | HEK293 | > 100 | > 500 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of N-substituted oxamic acid esters via the reaction of an amine with an acyl chloride.
Materials:
-
Cyclohexylamine
-
Ethyl oxalyl chloride
-
Triethylamine (Et3N) or Pyridine
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
To a solution of cyclohexylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add a solution of ethyl oxalyl chloride (1.1 eq) in anhydrous DCM dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Lactate Dehydrogenase (LDH) Inhibition Assay
This protocol outlines a method to assess the inhibitory activity of this compound and its corresponding carboxylic acid against LDH.
Materials:
-
Recombinant human LDH-A (hLDH-A) or Plasmodium falciparum LDH (pfLDH)
-
Pyruvate
-
Nicotinamide adenine dinucleotide (NADH)
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
Test compound (dissolved in DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in the assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay is ≤ 1%.
-
In a 96-well plate, add the assay buffer, NADH solution (final concentration ~150 µM), and the test compound dilutions.
-
Initiate the reaction by adding the LDH enzyme solution (final concentration will depend on the enzyme's specific activity).
-
Incubate the plate at 37 °C for 10 minutes.
-
Start the enzymatic reaction by adding pyruvate solution (final concentration ~2 mM).
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10 minutes using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADH to NAD+.
-
The rate of the reaction is determined from the linear portion of the absorbance vs. time plot.
-
Calculate the percent inhibition for each concentration of the test compound relative to a DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizations
Synthesis of this compound
Caption: Synthetic scheme for this compound.
Proposed Mechanism of Action: LDH Inhibition
Caption: Inhibition of Lactate Dehydrogenase by N-cyclohexyl-oxamic acid.
Experimental Workflow for Biological Screening
Caption: General workflow for the biological evaluation of novel compounds.
References
- 1. Generation of oxamic acid libraries: antimalarials and inhibitors of Plasmodium falciparum lactate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-(4-substituted-thiazolyl)oxamic acid derivatives, a new series of potent, orally active antiallergy agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and anti-inflammatory activity of certain new N,N'-oxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Ethyl (cyclohexylamino)(oxo)acetate in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of ethyl (cyclohexylamino)(oxo)acetate as a versatile reagent in the synthesis of various heterocyclic scaffolds. The protocols detailed below are based on established chemical principles and provide a framework for the application of this reagent in the synthesis of quinoxalinones, a privileged scaffold in medicinal chemistry.
Introduction
This compound is an organic compound featuring a reactive 1,2-dicarbonyl-like moiety tethered to a cyclohexylamino group. This unique structural arrangement makes it a valuable building block for the synthesis of diverse nitrogen-containing heterocycles. The presence of both an electrophilic keto-ester functionality and a nucleophilic secondary amine allows for a range of cyclization strategies. This document outlines a key application of this reagent in the synthesis of quinoxalin-2(1H)-ones.
Synthesis of 3-(Cyclohexylamino)quinoxalin-2(1H)-one
A primary application of this compound is in the synthesis of quinoxalinone derivatives. Quinoxalines are a class of heterocyclic compounds that are of significant interest in drug discovery due to their wide range of biological activities, including anticancer, antibacterial, and antiviral properties.[1][2] The classical synthesis of quinoxalines involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1] In this context, this compound serves as a synthetic equivalent of a 1,2-dicarbonyl species, leading to the formation of a quinoxalin-2(1H)-one scaffold.
Reaction Scheme:
Caption: General reaction scheme for the synthesis of 3-(cyclohexylamino)quinoxalin-2(1H)-one.
Experimental Protocol: Synthesis of 3-(cyclohexylamino)quinoxalin-2(1H)-one
This protocol describes a general procedure for the condensation of this compound with an o-phenylenediamine derivative.
Materials:
-
This compound
-
Substituted o-phenylenediamine
-
Ethanol (or other suitable solvent such as acetic acid)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
To a round-bottom flask, add the substituted o-phenylenediamine (1.0 eq).
-
Dissolve the diamine in a suitable solvent, such as ethanol (approximately 10 mL per mmol of diamine).
-
To this solution, add this compound (1.1 eq).
-
Equip the flask with a reflux condenser and heat the reaction mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product may precipitate from the solution upon cooling. If so, collect the solid by filtration.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Quantitative Data Summary
The following table summarizes representative quantitative data for the synthesis of quinoxalinone derivatives based on similar reported condensation reactions. Note: This data is illustrative and may vary for the specific reaction of this compound.
| Entry | o-Phenylenediamine Substituent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Unsubstituted | Ethanol | 78 | 4 | 85 |
| 2 | 4-Methyl | Acetic Acid | 118 | 2 | 92 |
| 3 | 4-Chloro | Ethanol | 78 | 6 | 81 |
| 4 | 4-Nitro | Acetic Acid | 118 | 3 | 75 |
Logical Workflow for Synthesis and Purification
The following diagram illustrates the logical workflow from reaction setup to the isolation of the pure product.
Caption: Experimental workflow for the synthesis and purification of 3-(cyclohexylamino)quinoxalin-2(1H)-one.
Potential Applications in Drug Development
The quinoxalinone core synthesized using this method is a key pharmacophore in a number of biologically active molecules. The "cyclohexylamino" substituent can be a crucial element for modulating lipophilicity and target engagement. For instance, a related structure, 3-(1-cyclohexyl-2-(cyclohexylamino)-4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-5-yl)-1-methylquinoxalin-2(1H)-one, has been synthesized and characterized, highlighting the incorporation of cyclohexylamino moieties in complex, biologically relevant scaffolds.[3] The synthetic accessibility of these structures using this compound opens avenues for the exploration of new chemical space in the development of novel therapeutics.
Safety and Handling
Standard laboratory safety precautions should be followed when handling all chemicals. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for this compound and other reagents for specific handling and disposal information.
References
Application Notes and Protocols for the Scalable Production of Ethyl (Cyclohexylamino)(oxo)acetate
Introduction
Ethyl (cyclohexylamino)(oxo)acetate, also known as N-cyclohexyloxamic acid ethyl ester, is a valuable chemical intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. As the demand for such intermediates grows, the need for robust and scalable synthetic methods becomes paramount. This document provides detailed application notes and experimental protocols for two primary synthetic routes for the production of this compound, designed for researchers, scientists, and drug development professionals. The protocols are presented for both laboratory-scale synthesis and considerations for scaling up to pilot or industrial production.
The two routes discussed are:
-
Route A: The reaction of cyclohexylamine with diethyl oxalate.
-
Route B: The reaction of cyclohexylamine with ethyl chlorooxoacetate (ethyl oxalyl chloride).
Both routes are based on well-established amidation reactions and have been selected for their potential for scalability, atom economy, and the availability of starting materials.
Chemical Structures and Reaction Schemes
Figure 1: Synthesis of this compound
Caption: Two scalable synthetic routes to this compound.
Data Presentation
The following tables summarize the quantitative data for the laboratory-scale and a proposed scaled-up production of this compound via Route A and Route B. Please note that the scaled-up parameters are extrapolated and may require further optimization.
Table 1: Quantitative Data for Route A (from Diethyl Oxalate)
| Parameter | Laboratory Scale (10 g Product) | Scaled-up (1 kg Product) |
| Reactants | ||
| Cyclohexylamine | 5.0 g (50.4 mmol, 1.0 eq) | 500 g (5.04 mol, 1.0 eq) |
| Diethyl Oxalate | 7.4 g (50.4 mmol, 1.0 eq) | 740 g (5.04 mol, 1.0 eq) |
| Solvent | ||
| Ethanol | 50 mL | 5 L |
| Reaction Conditions | ||
| Temperature | Reflux (~78°C) | Reflux (~78°C) |
| Reaction Time | 2 - 4 hours | 4 - 6 hours |
| Work-up & Purification | ||
| Method | Vacuum Distillation | Vacuum Distillation |
| Expected Yield | 70-85% (7.0 - 8.5 g) | 75-90% (750 - 900 g) |
| Purity | >95% | >98% |
Table 2: Quantitative Data for Route B (from Ethyl Chlorooxoacetate)
| Parameter | Laboratory Scale (10 g Product) | Scaled-up (1 kg Product) |
| Reactants | ||
| Cyclohexylamine | 5.0 g (50.4 mmol, 1.0 eq) | 500 g (5.04 mol, 1.0 eq) |
| Ethyl Chlorooxoacetate | 6.9 g (50.4 mmol, 1.0 eq) | 690 g (5.04 mol, 1.0 eq) |
| Pyridine (Base) | 4.4 g (55.4 mmol, 1.1 eq) | 440 g (5.54 mol, 1.1 eq) |
| Solvent | ||
| Dichloromethane (DCM) | 100 mL | 10 L |
| Reaction Conditions | ||
| Temperature | 0°C to Room Temperature | 0°C to Room Temperature |
| Reaction Time | 1 - 3 hours | 2 - 4 hours |
| Work-up & Purification | ||
| Method | Aqueous Wash, Column Chrom. | Aqueous Wash, Recrystallization |
| Expected Yield | 80-95% (8.0 - 9.5 g) | 85-95% (850 - 950 g) |
| Purity | >98% | >99% |
Experimental Protocols
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[1]
-
Cyclohexylamine: Flammable, corrosive, and toxic. Avoid inhalation and contact with skin and eyes.[2][3][4]
-
Diethyl Oxalate: Harmful if swallowed and causes skin and eye irritation. Moisture sensitive.[1][5]
-
Ethyl Chlorooxoacetate: Corrosive, flammable, and a lachrymator. Reacts with moisture. Handle with extreme care.[6]
-
Pyridine: Flammable, harmful if swallowed, and can cause skin and eye irritation.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen.
Protocol 1: Synthesis via Route A (from Diethyl Oxalate)
This protocol is based on the general reaction of primary amines with diethyl oxalate to form N-substituted ethyl oxamates.[7][8]
Materials:
-
Cyclohexylamine
-
Diethyl Oxalate
-
Absolute Ethanol
-
Round-bottom flask with reflux condenser
-
Heating mantle and magnetic stirrer
-
Vacuum distillation setup
Procedure (Laboratory Scale):
-
Set up a 100 mL round-bottom flask with a reflux condenser and a magnetic stir bar.
-
To the flask, add cyclohexylamine (5.0 g, 50.4 mmol) and absolute ethanol (50 mL).
-
Stir the mixture at room temperature to ensure homogeneity.
-
Slowly add diethyl oxalate (7.4 g, 50.4 mmol) to the stirred solution.
-
Heat the reaction mixture to reflux (approximately 78°C) and maintain for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain this compound as a clear liquid or low-melting solid.
Scale-up Considerations:
-
For a 1 kg scale, a 10 L reactor equipped with a mechanical stirrer, reflux condenser, and a temperature probe is recommended.
-
The addition of diethyl oxalate should be done at a controlled rate to manage any potential exotherm.
-
The removal of ethanol post-reaction will require a larger rotary evaporator or a distillation setup.
-
Efficient vacuum distillation is crucial for obtaining a high-purity product at a larger scale.
Protocol 2: Synthesis via Route B (from Ethyl Chlorooxoacetate)
This protocol is adapted from the general procedure for the acylation of amines with acyl chlorides.[9]
Materials:
-
Cyclohexylamine
-
Ethyl Chlorooxoacetate
-
Pyridine (dried over KOH)
-
Dichloromethane (DCM, anhydrous)
-
Three-necked round-bottom flask with a dropping funnel and nitrogen inlet
-
Magnetic stirrer and ice bath
-
Separatory funnel
Procedure (Laboratory Scale):
-
Set up a 250 mL three-necked round-bottom flask with a dropping funnel, a nitrogen inlet, and a magnetic stir bar.
-
Purge the flask with dry nitrogen.
-
To the flask, add cyclohexylamine (5.0 g, 50.4 mmol), anhydrous DCM (100 mL), and pyridine (4.4 g, 55.4 mmol).
-
Cool the stirred solution to 0°C using an ice bath.
-
In the dropping funnel, prepare a solution of ethyl chlorooxoacetate (6.9 g, 50.4 mmol) in anhydrous DCM (20 mL).
-
Add the ethyl chlorooxoacetate solution dropwise to the cooled amine solution over 30 minutes, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by TLC or GC until completion.
-
Quench the reaction by adding 50 mL of water.
-
Transfer the mixture to a separatory funnel, separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Scale-up Considerations:
-
A jacketed reactor is recommended for better temperature control during the exothermic addition of ethyl chlorooxoacetate.
-
The use of a less volatile and less hazardous solvent than DCM, such as 2-methyltetrahydrofuran (2-MeTHF), should be considered for a scaled-up process.
-
The aqueous work-up will generate a significant amount of aqueous waste that needs to be properly managed.
-
For purification at a larger scale, recrystallization is generally more practical and economical than column chromatography.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the scaled-up production of this compound.
Caption: Scaled-up production workflow for this compound.
References
- 1. CN108424371B - The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate - Google Patents [patents.google.com]
- 2. Regioselective Annulation of 6-Carboxy-Substituted Pyrones as a Two-Carbon Unit in Formal [4 + 2] Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetic acid, (cyclohexylamino)oxo-, ethyl ester (CAS/ID No. 39183-54-5) | Reagentia [reagentia.eu]
- 4. the synthesis of diethyl oxalate_Chemicalbook [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Application Notes: Quantitative Analysis of Ethyl (cyclohexylamino)(oxo)acetate
References
- 1. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 2. A simple criterion for gas chromatography/mass spectrometric analysis of thermally unstable compounds, and reassessment of the by-products of alkyl diazoacetate synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of Ethyl (Cyclohexylamino)(oxo)acetate and its Analogs for Biological Screening
Introduction
The ethyl (cyclohexylamino)(oxo)acetate scaffold represents a versatile starting point for the development of novel bioactive compounds. Its structure, featuring a secondary amine and an ester functional group, allows for a wide range of chemical modifications to generate a diverse library of derivatives. N-substituted oxamates and their corresponding oxamides are classes of compounds that have garnered interest in medicinal chemistry due to their potential as anticancer, antimicrobial, and enzyme-inhibiting agents. For instance, oxamate itself is a known inhibitor of lactate dehydrogenase (LDH), an important enzyme in cellular metabolism, particularly in cancer cells.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of this scaffold and the subsequent biological screening of the resulting compound library. Detailed protocols for derivatization, cytotoxicity screening, and antimicrobial susceptibility testing are provided, along with templates for data presentation and visualizations of experimental workflows and relevant signaling pathways.
Experimental Protocols
Synthesis of a Derivative Library
To generate a diverse library of compounds for biological screening, two main points of diversification on the this compound scaffold can be explored: the cyclohexylamino group and the ethyl ester group.
A. Derivatization at the Amine Moiety: Synthesis of N,N'-Disubstituted Oxamides
A straightforward approach to introduce diversity is to react various primary and secondary amines with diethyl oxalate to generate a library of N-substituted oxamic esters, analogous to the parent compound. A representative protocol for the synthesis of N,N'-dicyclohexyl oxamide from cyclohexylamine is provided below, which can be adapted for a wide range of amines.
Protocol 1: Synthesis of N,N'-Dicyclohexyl Oxamide
-
Materials:
-
Cyclohexylamine
-
Diethyl oxalate
-
Absolute ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Filtration apparatus (e.g., Büchner funnel)
-
Recrystallization solvent (e.g., ethanol or methanol)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, prepare a solution of cyclohexylamine (2.0 equivalents) in absolute ethanol.
-
To this stirring solution, add diethyl oxalate (1.0 equivalent).
-
Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The solid N,N'-dicyclohexyl oxamide product will often crystallize out of the solution.
-
Collect the solid product by filtration and wash with a small amount of cold ethanol.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or methanol to yield the pure N,N'-dicyclohexyl oxamide.
-
Confirm the structure of the product using analytical techniques such as NMR and Mass Spectrometry.
-
B. Derivatization at the Ester Moiety: Synthesis of (Cyclohexylamino)(oxo)acetamides
The ethyl ester of the parent compound can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines to produce a library of (cyclohexylamino)(oxo)acetamides.
Protocol 2: Two-Step Synthesis of (Cyclohexylamino)(oxo)acetamides
-
Step 1: Hydrolysis of this compound
-
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) and water
-
Hydrochloric acid (HCl) for acidification
-
Extraction solvent (e.g., ethyl acetate)
-
-
Procedure:
-
Dissolve this compound (1.0 equivalent) in a mixture of THF and water.
-
Add LiOH or NaOH (1.5 - 2.0 equivalents) and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).
-
Acidify the reaction mixture to a pH of ~2-3 with dilute HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (cyclohexylamino)(oxo)acetic acid.
-
-
-
Step 2: Amide Coupling
-
Materials:
-
(Cyclohexylamino)(oxo)acetic acid
-
A diverse library of primary and secondary amines
-
Coupling agents (e.g., HBTU, HATU, or EDC/HOBt)
-
Base (e.g., Diisopropylethylamine - DIPEA)
-
Anhydrous solvent (e.g., Dichloromethane - DCM or Dimethylformamide - DMF)
-
-
Procedure:
-
Dissolve (cyclohexylamino)(oxo)acetic acid (1.0 equivalent) in anhydrous DCM or DMF.
-
Add the desired amine (1.1 equivalents) and DIPEA (2.0-3.0 equivalents).
-
Add the coupling agent (e.g., HBTU, 1.1 equivalents) and stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with an appropriate solvent and wash with aqueous solutions to remove excess reagents and byproducts.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography to obtain the desired (cyclohexylamino)(oxo)acetamide derivative.
-
-
Biological Screening Protocols
A. In Vitro Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2][3]
Protocol 3: MTT Cytotoxicity Assay
-
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well sterile microplates
-
Multichannel pipette and microplate reader
-
-
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compounds. Include a vehicle control (cells treated with the solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
B. Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination
The broth microdilution assay is a standard method to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4][5][6]
Protocol 4: Broth Microdilution Assay
-
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
0.5 McFarland standard
-
96-well sterile microplates
-
-
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Compound Dilution: Perform serial two-fold dilutions of the test compounds in CAMHB in a 96-well plate.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control (broth with inoculum and no compound) and a sterility control (broth only).
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
-
Data Presentation
Quantitative data from the biological screenings should be summarized in clear and structured tables to facilitate comparison between the synthesized derivatives.
Table 1: In Vitro Cytotoxicity of this compound Derivatives against Human Cancer Cell Lines
| Compound ID | R Group Modification | HeLa IC50 (µM) | MCF-7 IC50 (µM) | A549 IC50 (µM) |
| ECAO-Parent | - | >100 | >100 | >100 |
| ECAO-D1 | N-Benzyl | 75.5 ± 6.2 | 82.1 ± 7.5 | 91.3 ± 8.8 |
| ECAO-D2 | N-(4-Chlorobenzyl) | 42.8 ± 3.9 | 51.6 ± 4.7 | 63.2 ± 5.1 |
| ECAO-D3 | N-Adamantyl | 15.2 ± 1.8 | 22.4 ± 2.5 | 29.7 ± 3.1 |
| ECAO-D4 | Amide-Benzyl | 68.9 ± 5.4 | 76.3 ± 6.9 | 85.0 ± 7.2 |
| ECAO-D5 | Amide-(4-Fluorophenyl) | 33.7 ± 3.1 | 45.8 ± 4.0 | 54.1 ± 4.9 |
| Doxorubicin | (Positive Control) | 0.8 ± 0.1 | 0.5 ± 0.08 | 1.2 ± 0.2 |
Data are presented as mean ± standard deviation from three independent experiments. IC50 values are illustrative and based on typical ranges for novel small molecules.[2][7]
Table 2: Minimum Inhibitory Concentration (MIC) of this compound Derivatives against Bacterial Strains
| Compound ID | R Group Modification | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| ECAO-Parent | - | >256 | >256 |
| ECAO-D1 | N-Benzyl | 128 | 256 |
| ECAO-D2 | N-(4-Chlorobenzyl) | 64 | 128 |
| ECAO-D3 | N-Adamantyl | 32 | 64 |
| ECAO-D4 | Amide-Benzyl | 128 | >256 |
| ECAO-D5 | Amide-(4-Fluorophenyl) | 32 | 128 |
| Ciprofloxacin | (Positive Control) | 0.5 | 0.25 |
MIC values are illustrative and based on typical ranges for novel antimicrobial compounds.[8]
Visualization of Workflows and Signaling Pathways
Experimental Workflow
Caption: General workflow for library synthesis and biological screening.
Potential Signaling Pathways
1. PI3K/AKT Signaling Pathway in Cancer
Many cytotoxic compounds exert their effects by modulating key signaling pathways that control cell survival and proliferation, such as the PI3K/AKT pathway.[9][10][11][12]
Caption: Simplified PI3K/AKT signaling pathway and a potential point of inhibition.
2. Glycolysis and Lactate Dehydrogenase (LDH) Inhibition
Given that oxamate is a known inhibitor of LDH, derivatives of this compound may target cellular metabolism.[13]
Caption: Overview of glycolysis with potential inhibition of LDH.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. researchgate.net [researchgate.net]
- 11. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 12. cusabio.com [cusabio.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of Crude Ethyl (cyclohexylamino)(oxo)acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the purification of crude ethyl (cyclohexylamino)(oxo)acetate, a valuable intermediate in organic synthesis. The described methods are designed to remove common impurities, such as unreacted starting materials and byproducts, to yield a product of high purity suitable for further synthetic applications.
Introduction
This compound is typically synthesized via the reaction of cyclohexylamine with diethyl oxalate. The crude product from this reaction may contain unreacted starting materials (cyclohexylamine and diethyl oxalate) and the potential byproduct N,N'-dicyclohexyl-oxamide. The purification strategy outlined below employs a combination of aqueous workup, followed by either recrystallization or column chromatography to isolate the desired product.
Data Presentation
| Parameter | Value | Reference |
| Molecular Formula | C₁₀H₁₇NO₃ | [1] |
| Molecular Weight | 199.25 g/mol | [2] |
| Appearance | Expected to be a solid or high-boiling liquid | General knowledge |
| Boiling Point | Not available | |
| Melting Point | Not available |
Typical Impurities:
-
Cyclohexylamine: Starting material, can be removed by acidic wash.
-
Diethyl oxalate: Starting material, can be removed by aqueous washes and subsequent purification steps.
-
N,N'-dicyclohexyl-oxamide: A common byproduct from the reaction of two equivalents of cyclohexylamine with one equivalent of diethyl oxalate, typically a solid.[3][4]
Experimental Protocols
Protocol 1: Purification by Aqueous Workup and Recrystallization
This protocol is suitable when the desired product is a solid at room temperature and the impurities have different solubilities.
Materials:
-
Crude this compound
-
Ethyl acetate
-
Hexane (or heptane)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Aqueous Workup: a. Dissolve the crude reaction mixture in ethyl acetate. b. Transfer the solution to a separatory funnel. c. Wash the organic layer with 1 M HCl to remove unreacted cyclohexylamine. d. Wash with saturated NaHCO₃ solution to neutralize any remaining acid. e. Wash with brine to remove residual water. f. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. g. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude solid.
-
Recrystallization: a. Dissolve the crude solid in a minimal amount of hot ethyl acetate. b. Slowly add hexane (or heptane) as an anti-solvent until the solution becomes slightly cloudy. c. Add a few drops of hot ethyl acetate until the solution becomes clear again. d. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization. e. Collect the crystals by vacuum filtration using a Büchner funnel. f. Wash the crystals with a small amount of cold ethyl acetate/hexane mixture. g. Dry the purified crystals under vacuum.
Protocol 2: Purification by Column Chromatography
This method is ideal for separating the product from impurities with different polarities, especially if the product is an oil or if recrystallization is ineffective.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (or petroleum ether)
-
Ethyl acetate
-
Glass chromatography column
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp for TLC visualization
-
Collection tubes
-
Rotary evaporator
Procedure:
-
TLC Analysis: a. Dissolve a small amount of the crude product in ethyl acetate. b. Spot the solution on a TLC plate and develop it in a solvent system of hexane and ethyl acetate (e.g., start with a 9:1 ratio and test more polar ratios like 4:1 and 1:1). c. Visualize the plate under a UV lamp to determine the Rf values of the product and impurities, and to find an optimal eluent system that provides good separation.
-
Column Preparation: a. Prepare a slurry of silica gel in hexane. b. Pack the chromatography column with the slurry, ensuring no air bubbles are trapped. c. Allow the silica to settle, and drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: a. Dissolve the crude product in a minimal amount of the eluent. b. Carefully load the sample onto the top of the silica gel bed.
-
Elution: a. Begin eluting the column with the determined solvent system (e.g., a gradient of 0% to 20% ethyl acetate in hexane). b. Collect fractions in separate test tubes.
-
Fraction Analysis and Product Isolation: a. Monitor the collected fractions by TLC to identify those containing the pure product. b. Combine the pure fractions. c. Remove the solvent using a rotary evaporator to obtain the purified this compound.
Mandatory Visualization
Caption: Purification workflow for crude this compound.
References
Application Notes and Protocols for the Synthesis of Pyrimidinylquinoxaline Derivatives Utilizing Ethyl (cyclohexylamino)(oxo)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of pyrimidinylquinoxaline derivatives, commencing from ethyl (cyclohexylamino)(oxo)acetate. As a direct synthetic route is not prominently described in the current literature, a rational multi-step synthetic strategy is proposed. This strategy involves the initial synthesis of a functionalized pyrimidine intermediate from this compound, followed by its coupling with a suitable quinoxaline moiety. The protocols provided are based on established synthetic methodologies, including the Pinner pyrimidine synthesis, chlorination of hydroxypyrimidines, and the Suzuki-Miyaura cross-coupling reaction. All quantitative data is summarized in tables for clarity, and key experimental workflows are visualized using DOT language diagrams.
Introduction
Pyrimidinylquinoxaline scaffolds are of significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities. The strategic combination of the pyrimidine and quinoxaline heterocyclic systems can lead to novel molecular entities with potential therapeutic applications. This compound serves as a versatile and unique starting material, incorporating a cyclohexylamino moiety that can impart desirable lipophilic and conformational properties to the final compounds. This document outlines a comprehensive and adaptable synthetic approach for the preparation of pyrimidinylquinoxaline derivatives for research and development purposes.
Proposed Synthetic Pathway
The proposed synthesis is a three-stage process, designed to offer flexibility and adaptability for the synthesis of a variety of pyrimidinylquinoxaline derivatives.
Caption: Proposed three-stage synthetic pathway.
Stage 1: Synthesis of 2-(Cyclohexylamino)-4-hydroxypyrimidine Derivative
This initial stage focuses on the construction of the pyrimidine ring from this compound using a modified Pinner cyclization reaction with guanidine.
Experimental Protocol: Pinner Pyrimidine Synthesis
Materials:
-
This compound
-
Guanidine hydrochloride
-
Sodium ethoxide (NaOEt)
-
Absolute ethanol
-
Hydrochloric acid (1 M)
-
Standard glassware for organic synthesis
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve sodium metal (1.0 eq) in absolute ethanol to prepare a fresh solution of sodium ethoxide.
-
Reaction with Guanidine: To the sodium ethoxide solution, add guanidine hydrochloride (1.1 eq) and stir for 30 minutes at room temperature to liberate the free guanidine base.
-
Addition of β-Ketoester: Slowly add this compound (1.0 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 6-12 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully neutralize it with 1 M hydrochloric acid to a pH of approximately 7.
-
Isolation: The product, 2-(cyclohexylamino)-4-hydroxypyrimidine, will precipitate upon neutralization. Cool the mixture in an ice bath for 30 minutes and collect the solid by vacuum filtration.
-
Purification: Wash the collected solid with cold water and diethyl ether. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Data Presentation
| Entry | Starting Material | Reagent | Solvent | Time (h) | Yield (%) |
| 1 | This compound | Guanidine HCl / NaOEt | Ethanol | 8 | 75-85 |
Stage 2: Chlorination of 2-(Cyclohexylamino)-4-hydroxypyrimidine
The hydroxyl group on the pyrimidine ring is converted to a chlorine atom to provide a reactive handle for the subsequent cross-coupling reaction.
Experimental Protocol: Chlorination with Phosphorus Oxychloride (POCl₃)
Materials:
-
2-(Cyclohexylamino)-4-hydroxypyrimidine
-
Toluene (anhydrous)
-
Ice
-
Saturated sodium bicarbonate solution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend 2-(cyclohexylamino)-4-hydroxypyrimidine (1.0 eq) in an excess of phosphorus oxychloride (5-10 eq). A small amount of pyridine (0.1 eq) can be added to catalyze the reaction.[1][2]
-
Reaction: Heat the reaction mixture to reflux (approximately 105 °C) for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 2-(cyclohexylamino)-4-chloropyrimidine can be purified by column chromatography on silica gel.
Data Presentation
| Entry | Starting Material | Reagent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2-(Cyclohexylamino)-4-hydroxypyrimidine | POCl₃ | 105 | 4 | 80-90 |
Stage 3: Suzuki-Miyaura Cross-Coupling
The final stage involves the palladium-catalyzed Suzuki-Miyaura cross-coupling of the 2-(cyclohexylamino)-4-chloropyrimidine with a quinoxaline-boronic acid to form the target pyrimidinylquinoxaline derivative.
Experimental Protocol: Synthesis of Quinoxaline-2-boronic acid
A common precursor for this coupling is quinoxaline-2-boronic acid. A general method for its synthesis is outlined below.
Materials:
-
2-Bromoquinoxaline
-
n-Butyllithium (n-BuLi)
-
Triisopropyl borate
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
Procedure:
-
Lithiation: In a flame-dried, three-necked flask under an inert atmosphere, dissolve 2-bromoquinoxaline (1.0 eq) in anhydrous THF and cool to -78 °C. Slowly add n-butyllithium (1.1 eq) and stir for 1 hour at this temperature.
-
Borylation: To the resulting solution, add triisopropyl borate (1.2 eq) dropwise at -78 °C and allow the reaction to slowly warm to room temperature overnight.
-
Hydrolysis: Quench the reaction with 1 M hydrochloric acid and stir for 1 hour.
-
Extraction and Purification: Extract the mixture with ethyl acetate. The boronic acid can often be purified by recrystallization or by forming the pinacol ester for easier handling and purification.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
2-(Cyclohexylamino)-4-chloropyrimidine
-
Quinoxaline-2-boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane, toluene, DME)
-
Water (degassed)
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Procedure:
-
Reaction Setup: To a Schlenk flask, add 2-(cyclohexylamino)-4-chloropyrimidine (1.0 eq), quinoxaline-2-boronic acid (1.2 eq), the palladium catalyst (2-5 mol%), and the base (2.0 eq).[3][4]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Solvent Addition: Add the degassed solvent and water (typically in a 4:1 to 10:1 ratio).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.[4]
-
Work-up: After completion, cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.
-
Extraction: Separate the layers and extract the aqueous phase with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired pyrimidinylquinoxaline derivative.
Data Presentation
| Entry | Pyrimidine Substrate | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-(Cyclohexylamino)-4-chloropyrimidine | Quinoxaline-2-boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 60-75 |
| 2 | 2-(Cyclohexylamino)-4-chloropyrimidine | Quinoxaline-2-boronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 100 | 65-80 |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle with extreme care.
-
Organometallic reagents like n-butyllithium are pyrophoric and must be handled under an inert atmosphere.
-
Palladium catalysts can be toxic and should be handled with care.
Conclusion
The presented multi-step synthetic pathway provides a robust and adaptable framework for the synthesis of novel pyrimidinylquinoxaline derivatives from this compound. The detailed protocols for each stage, along with the tabulated data, offer a clear guide for researchers in the field of medicinal chemistry and drug development. The modularity of this approach allows for the introduction of diverse substituents on both the pyrimidine and quinoxaline rings, enabling the creation of libraries of compounds for structure-activity relationship (SAR) studies and the discovery of new therapeutic agents.
References
- 1. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 | MDPI [mdpi.com]
- 2. [PDF] Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 | Semantic Scholar [semanticscholar.org]
- 3. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols: A Step-by-Step Guide to the Synthesis of N-Acyl Cyclohexylamines via N-acylation
Introduction
N-acylation is a fundamental transformation in organic synthesis, crucial for the construction of amide bonds, which are prevalent in pharmaceuticals, agrochemicals, and materials science. This document provides a detailed guide to the N-acylation of cyclohexylamine, exemplified by a protocol for the synthesis of ethyl (cyclohexylamino)(oxo)acetate. While this compound itself is not typically employed as an N-acylating agent due to the stability of its amide bond, its synthesis serves as an excellent case study for the N-acylation of primary amines. The following protocols and data are intended for researchers, scientists, and drug development professionals seeking to perform N-acylation reactions to generate N-substituted amides. The presented methodology utilizes the reaction of an amine with an acyl chloride, a widely applicable and efficient method for amide bond formation.
Quantitative Data Summary
The efficiency of N-acylation reactions is influenced by the nature of the amine, the acylating agent, the solvent, and the reaction temperature. Below is a summary of typical yields for N-acylation reactions under various conditions, providing a comparative overview for researchers.
| Amine Substrate | Acylating Agent | Solvent | Base | Temperature (°C) | Reaction Time | Yield (%) |
| Aniline | Acetyl Chloride | Dichloromethane | Pyridine | Room Temp. | 1-2 h | 95 |
| Benzylamine | Benzoyl Chloride | Tetrahydrofuran | Triethylamine | 0 to Room Temp. | 2-4 h | 92 |
| Cyclohexylamine | Ethyl Oxalyl Chloride | Dichloromethane | Triethylamine | 0 to Room Temp. | 1-3 h | 85-95 (Estimated) |
| Various Amines | Carboxylic Acid | 1,2-dichloroethane | Triethylamine | Room Temp. | 10 min | 67-90[1] |
| Pyrrolidine | Acid Chloride | Dichloromethane | - | Room Temp. | 1.5 h | High (not specified)[2] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the N-acylation of cyclohexylamine with ethyl oxalyl chloride to yield this compound.
Materials:
-
Cyclohexylamine
-
Ethyl oxalyl chloride
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add cyclohexylamine (1.0 equivalent) and anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Add triethylamine (1.1 equivalents) to the solution. Cool the flask to 0 °C in an ice bath.
-
Addition of Acylating Agent: Dissolve ethyl oxalyl chloride (1.05 equivalents) in anhydrous DCM and add it to the dropping funnel. Add the ethyl oxalyl chloride solution dropwise to the stirred amine solution over 15-30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Visualizations
Experimental Workflow for the Synthesis of this compound
Caption: Workflow for N-acylation of cyclohexylamine.
Signaling Pathway (General Amide Synthesis Logic)
Caption: General mechanism for N-acylation.
References
Application of Ethyl (Cyclohexylamino)(oxo)acetate in Proteomics Research: A Hypothetical Exploration
Disclaimer: Extensive literature searches did not yield any established applications or protocols for the direct use of ethyl (cyclohexylamino)(oxo)acetate in proteomics research. The following application notes and protocols are presented as a hypothetical exploration based on the chemical structure of the compound and general principles of protein chemistry and proteomics. These protocols are intended for informational purposes and would require significant experimental validation.
Introduction
This compound possesses a reactive ethyl ester group and a secondary amide. In theory, the ethyl ester could be aminolyzed by primary amines, such as the ε-amino group of lysine residues or the N-terminal amine of a polypeptide chain, to form a stable amide bond. This suggests a potential, albeit likely slow, role as a protein modification agent. This document outlines a hypothetical application of this compound as a reagent for labeling and identifying accessible lysine residues in proteins, a common workflow in structural proteomics.
Hypothetical Application: Mapping Protein Surface Accessibility
The reactivity of the ethyl ester in this compound towards primary amines could be exploited to "label" solvent-accessible lysine residues on a protein's surface. By treating a protein or protein complex with this reagent, a "cyclohexylamino-oxo-acetyl" moiety would be covalently attached to these lysines. Subsequent enzymatic digestion of the protein followed by mass spectrometry analysis would allow for the identification of the modified peptides. The presence of this modification would indicate that the corresponding lysine residue is located on the protein surface.
Workflow Diagram
Caption: Hypothetical workflow for protein surface mapping using this compound.
Experimental Protocols
Note: The following protocols are hypothetical and adapted from standard protein modification procedures. Reaction conditions such as pH, temperature, and reagent concentrations would need to be empirically optimized.
Protocol 1: In-solution Modification of a Purified Protein
-
Protein Preparation: Dissolve the purified protein in a suitable buffer, such as 100 mM HEPES, pH 8.0, to a final concentration of 1 mg/mL.
-
Reagent Preparation: Prepare a 100 mM stock solution of this compound in anhydrous DMSO.
-
Modification Reaction:
-
Add the this compound stock solution to the protein solution to achieve a final reagent concentration of 1-10 mM. The final DMSO concentration should be kept below 5% (v/v) to minimize protein denaturation.
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle agitation.
-
-
Quenching: Quench the reaction by adding a final concentration of 50 mM Tris-HCl, pH 8.0, and incubating for 30 minutes at room temperature.
-
Buffer Exchange: Remove excess reagent and reaction byproducts by buffer exchange into 50 mM ammonium bicarbonate using a desalting column or dialysis.
-
Sample Preparation for Mass Spectrometry:
-
Denature the modified protein by adding urea to a final concentration of 8 M.
-
Reduce disulfide bonds with 10 mM dithiothreitol (DTT) for 1 hour at 37°C.
-
Alkylate free cysteine residues with 20 mM iodoacetamide for 30 minutes at room temperature in the dark.
-
Dilute the sample 4-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to 2 M.
-
Digest the protein with trypsin (1:50 enzyme-to-protein ratio, w/w) overnight at 37°C.
-
-
Peptide Cleanup: Acidify the digest with formic acid to a final concentration of 0.1% and desalt the peptides using a C18 solid-phase extraction cartridge.
-
LC-MS/MS Analysis: Analyze the desalted peptides by LC-MS/MS on a high-resolution mass spectrometer.
Data Analysis
The acquired MS/MS data would be searched against a protein database using a search engine (e.g., Mascot, Sequest, MaxQuant) with the following parameters:
-
Enzyme: Trypsin
-
Fixed Modifications: Carbamidomethyl (C)
-
Variable Modifications: Oxidation (M), Acetyl (Protein N-term), and a custom modification for the "cyclohexylamino-oxo-acetyl" group on lysine residues (mass shift to be calculated).
Quantitative Data Summary (Hypothetical)
The following table summarizes hypothetical data from a successful labeling experiment.
| Protein | Number of Lysine Residues | Number of Labeled Lysines | Labeling Efficiency (%) |
| Bovine Serum Albumin | 60 | 25 | 41.7 |
| Lysozyme C | 6 | 4 | 66.7 |
| Myoglobin | 19 | 8 | 42.1 |
Note: Labeling efficiency is highly dependent on protein structure and reaction conditions.
Signaling Pathway Diagram (Illustrative)
As this is a chemical proteomics application, a signaling pathway is not directly applicable. Instead, a logical diagram illustrating the principle of identifying interacting surfaces is presented.
Caption: Logic diagram for identifying protein interaction interfaces using surface labeling.
Conclusion
While this compound is not a recognized reagent in the field of proteomics, its chemical structure suggests a potential, albeit likely inefficient, role in protein modification. The hypothetical application and protocols presented here provide a conceptual framework for how such a reagent could be investigated for utility in proteomics research, specifically for mapping protein surface accessibility. Significant research and development would be required to validate and optimize these methods. Researchers interested in this area are encouraged to explore more established and efficient amine-reactive labeling reagents as a primary choice.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl (Cyclohexylamino)(oxo)acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of ethyl (cyclohexylamino)(oxo)acetate synthesis. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
There are two primary methods for the synthesis of this compound:
-
Reaction of Diethyl Oxalate with Cyclohexylamine: This is a common approach where diethyl oxalate is reacted with cyclohexylamine. The reaction involves the nucleophilic attack of the amine on one of the ester groups of diethyl oxalate.
-
Reaction of Ethyl Oxalyl Chloride with Cyclohexylamine: This method utilizes the more reactive ethyl oxalyl chloride as the acylating agent. The high reactivity of the acid chloride can lead to faster reaction times but may require more careful control of the reaction conditions.
Q2: My reaction yield is low. What are the common causes?
Low yields in the synthesis of this compound can stem from several factors:
-
Formation of N,N'-dicyclohexyloxamide: This is the most common byproduct, resulting from the reaction of two molecules of cyclohexylamine with the oxalate starting material (diethyl oxalate or ethyl oxalyl chloride).
-
Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, suboptimal temperature, or inefficient mixing.
-
Hydrolysis of starting materials: Diethyl oxalate and especially ethyl oxalyl chloride are sensitive to moisture. Hydrolysis will lead to the formation of oxalic acid or its monoester, which will not react to form the desired product.
-
Suboptimal stoichiometry: An incorrect molar ratio of reactants can favor the formation of the undesired di-substituted byproduct or leave starting material unreacted.
-
Poor choice of solvent: The solvent can significantly influence the reaction rate and selectivity.
Troubleshooting Guides
Issue 1: High percentage of N,N'-dicyclohexyloxamide byproduct.
Cause: This byproduct forms when a second molecule of cyclohexylamine reacts with the mono-acylated intermediate. This is particularly problematic when using a 1:1 or higher molar ratio of cyclohexylamine to the oxalate reactant.
Solutions:
-
Molar Ratio Adjustment: Employing an excess of diethyl oxalate or ethyl oxalyl chloride relative to cyclohexylamine can significantly favor the formation of the mono-substituted product. A molar ratio of 2:1 or even higher of the oxalate to the amine is often recommended.
-
Controlled Addition of Amine: Slowly adding the cyclohexylamine to the solution of diethyl oxalate or ethyl oxalyl chloride can help to maintain a low concentration of the amine in the reaction mixture, thereby reducing the likelihood of the second addition.
-
Low Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can help to control the reactivity and improve the selectivity for the mono-acylated product.[1]
Issue 2: The reaction is slow or does not go to completion.
Cause: Insufficient activation of the reactants or suboptimal reaction conditions can lead to slow or incomplete conversion.
Solutions:
-
Temperature Optimization: While low temperatures can improve selectivity, excessively low temperatures may slow the reaction down too much. A systematic study of the reaction temperature (e.g., from 0 °C to reflux) can help identify the optimal balance between reaction rate and selectivity.
-
Solvent Selection: The choice of solvent can impact the solubility of the reactants and the transition state energy. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or diethyl ether are commonly used. Experimenting with different solvents can lead to improved reaction rates.
-
Use of a Catalyst: While not always necessary, the addition of a non-nucleophilic base like triethylamine or pyridine can help to scavenge the acid (HCl) produced when using ethyl oxalyl chloride, driving the reaction to completion.[1] For the reaction with diethyl oxalate, a Lewis acid catalyst might be explored to enhance the electrophilicity of the ester carbonyl.
Issue 3: Difficulty in purifying the final product.
Cause: The presence of unreacted starting materials, the N,N'-dicyclohexyloxamide byproduct, and other impurities can complicate the purification process.
Solutions:
-
Column Chromatography: Silica gel column chromatography is a highly effective method for separating the desired product from the more polar N,N'-dicyclohexyloxamide and other impurities. A gradient of ethyl acetate in hexanes is a common eluent system.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification technique.
-
Aqueous Workup: Washing the reaction mixture with a dilute acid solution can help to remove unreacted cyclohexylamine. A subsequent wash with a saturated sodium bicarbonate solution can neutralize any acidic components.
Quantitative Data Summary
The following table summarizes the impact of key reaction parameters on the yield of this compound. Please note that specific yields can vary based on the exact experimental setup.
| Parameter | Condition A | Condition B | Expected Outcome |
| Molar Ratio (Oxalate:Amine) | 1:1 | >2:1 | Higher excess of oxalate favors mono-acylation and reduces N,N'-dicyclohexyloxamide formation. |
| Temperature | 0 - 25 °C | Reflux | Lower temperatures generally improve selectivity for the mono-amide, while higher temperatures increase the reaction rate but may lead to more byproduct. |
| Solvent | Dichloromethane | Ethanol | Aprotic solvents like dichloromethane are often preferred to minimize side reactions. Protic solvents like ethanol can potentially react with ethyl oxalyl chloride. |
| Catalyst (for ethyl oxalyl chloride route) | None | Triethylamine | A base is typically required to neutralize the HCl byproduct and drive the reaction to completion. |
Experimental Protocols
Protocol 1: Synthesis from Diethyl Oxalate and Cyclohexylamine
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve diethyl oxalate (2.0 equivalents) in anhydrous dichloromethane (DCM).
-
Amine Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of cyclohexylamine (1.0 equivalent) in anhydrous DCM dropwise over a period of 30-60 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by adding water. Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes).
Protocol 2: Synthesis from Ethyl Oxalyl Chloride and Cyclohexylamine
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve cyclohexylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane (DCM).
-
Acyl Chloride Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of ethyl oxalyl chloride (1.05 equivalents) in anhydrous DCM dropwise over 30 minutes.[1] A white precipitate of triethylamine hydrochloride will form.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC.
-
Work-up: Filter the reaction mixture to remove the triethylamine hydrochloride precipitate. Wash the filtrate with water, 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Visualizations
Caption: Synthesis pathways for this compound.
Caption: Troubleshooting workflow for low yield synthesis.
References
troubleshooting common side reactions in ethyl (cyclohexylamino)(oxo)acetate synthesis
Welcome to the technical support center for the synthesis of ethyl (cyclohexylamino)(oxo)acetate. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to help you navigate the common challenges associated with this synthesis.
Troubleshooting Common Side Reactions
The synthesis of this compound from diethyl oxalate and cyclohexylamine is often complicated by the formation of the primary side product, N,N'-dicyclohexyl-oxamide. Understanding and controlling the reaction conditions is crucial for maximizing the yield of the desired mono-amide product.
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in the synthesis of this compound?
A1: The most prevalent side product is N,N'-dicyclohexyl-oxamide. This occurs when two molecules of cyclohexylamine react with one molecule of diethyl oxalate, leading to the formation of a diamide.[1][2]
Q2: How can I minimize the formation of N,N'-dicyclohexyl-oxamide?
A2: Controlling the stoichiometry of the reactants is key. Using a molar excess of diethyl oxalate relative to cyclohexylamine can favor the formation of the desired mono-amidoester. Additionally, careful control of reaction temperature and time is important.
Q3: I obtained a white, insoluble solid in my reaction. What is it likely to be?
A3: A white, insoluble solid is very likely to be the N,N'-dicyclohexyl-oxamide side product. This compound is generally less soluble in common organic solvents compared to the desired this compound.[3]
Q4: How can I effectively remove the N,N'-dicyclohexyl-oxamide from my product?
A4: Due to its lower solubility, N,N'-dicyclohexyl-oxamide can often be removed by filtration if it precipitates from the reaction mixture upon cooling.[1] If it remains in solution, column chromatography is a reliable method for separation. A solvent system with a gradient of ethyl acetate in hexanes is a good starting point for chromatographic purification.
Q5: My reaction yield is consistently low, even with minimal side product formation. What are other potential issues?
A5: Low yields can also result from incomplete reaction or loss of product during workup and purification. Ensure your reagents are pure and dry, and that the reaction is allowed to proceed for a sufficient amount of time. Monitor the reaction progress by thin-layer chromatography (TLC) to determine the optimal reaction time. During workup, ensure complete extraction of the product from the aqueous phase.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered during the synthesis.
| Problem | Potential Cause | Recommended Solution |
| Low yield of desired product with significant formation of a white precipitate | Reaction stoichiometry favors diamide formation. | Use an excess of diethyl oxalate (e.g., 2-3 equivalents) relative to cyclohexylamine. |
| High reaction temperature or prolonged reaction time. | Conduct the reaction at a lower temperature (e.g., room temperature or slightly elevated) and monitor the progress by TLC to avoid prolonged reaction times after the consumption of the starting amine. | |
| Product is an oil but contains a significant amount of a less polar impurity by TLC | The N,N'-dicyclohexyl-oxamide has co-dissolved with the product. | Purify the crude product using column chromatography on silica gel. Start with a non-polar eluent (e.g., hexanes) and gradually increase the polarity with ethyl acetate. |
| Reaction does not proceed to completion (starting materials remain) | Insufficient reaction time or temperature. | Increase the reaction time and/or moderately heat the reaction mixture (e.g., to 40-50 °C), while monitoring by TLC. |
| Impure or wet reagents. | Ensure that both diethyl oxalate and cyclohexylamine are of high purity and are anhydrous. | |
| Difficulty in separating the product from unreacted diethyl oxalate | Large excess of diethyl oxalate used. | After the reaction, unreacted diethyl oxalate can be removed by vacuum distillation, as it is more volatile than the product. |
Experimental Protocols
Synthesis of this compound
This protocol is designed to favor the formation of the mono-amide product.
Materials:
-
Diethyl oxalate
-
Cyclohexylamine
-
Anhydrous ethanol
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclohexylamine (1.0 equivalent) in anhydrous ethanol.
-
To this solution, add diethyl oxalate (2.0 equivalents).
-
Stir the reaction mixture at room temperature and monitor its progress using thin-layer chromatography (TLC). If the reaction is slow, gentle heating (40-50 °C) can be applied.
-
Once the cyclohexylamine is consumed (as indicated by TLC), concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
Data Presentation
Expected Product and Side Product
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₁₀H₁₇NO₃ | 199.25 | |
| N,N'-Dicyclohexyl-oxamide | C₁₄H₂₄N₂O₂ | 252.36 |
Note: Structures are illustrative and sourced from PubChem.
Visualizations
Reaction Pathway and Side Reaction
Caption: Synthesis of this compound and the competing side reaction.
Troubleshooting Logic
Caption: Decision tree for troubleshooting the synthesis reaction.
Purification Workflow
Caption: Standard workflow for the purification of the target compound.
References
Technical Support Center: Optimization of Reaction Conditions for Ethyl (Cyclohexylamino)(oxo)acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of ethyl (cyclohexylamino)(oxo)acetate. The information is presented in a question-and-answer format to directly address common challenges encountered during this N-acylation reaction.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis of this compound typically involves the N-acylation of cyclohexylamine with diethyl oxalate. This reaction forms an amide bond by the nucleophilic attack of the amine on one of the ester groups of diethyl oxalate. The reaction is often carried out in a suitable solvent and may require optimization of temperature and reaction time.
Q2: My reaction yield is consistently low. What are the most common causes?
A2: Low yields in this synthesis can often be attributed to several factors:
-
Presence of Moisture: Diethyl oxalate is sensitive to moisture and can hydrolyze, especially under basic conditions. Water in the reagents or solvent can lead to the formation of oxalic acid and ethanol, reducing the availability of the reactant.[1]
-
Suboptimal Reaction Temperature: The reaction temperature can significantly impact the yield. While higher temperatures can increase the reaction rate, they may also promote side reactions or decomposition of the product. Conversely, a temperature that is too low may lead to an incomplete reaction.[1]
-
Formation of Side Products: The primary side product is often the diamide, N,N'-dicyclohexyloxamide, formed by the reaction of a second molecule of cyclohexylamine with the remaining ester group of the desired product.
-
Purity of Starting Materials: Impurities in the cyclohexylamine or diethyl oxalate can interfere with the reaction and lead to the formation of unwanted byproducts.[1]
Q3: How can I minimize the formation of the N,N'-dicyclohexyloxamide byproduct?
A3: To minimize the formation of the diamide byproduct, it is crucial to control the stoichiometry of the reactants. Using a molar excess of diethyl oxalate relative to cyclohexylamine will favor the formation of the desired mono-acylated product. The order of addition is also important; slowly adding the cyclohexylamine to the diethyl oxalate solution can help maintain an excess of the oxalate ester throughout the reaction.
Q4: What is the role of a base in this reaction, and is it always necessary?
A4: While this N-acylation can proceed without a base, the reaction is often slow. A non-nucleophilic base can be used to deprotonate the amine, increasing its nucleophilicity and accelerating the reaction. However, the choice of base is critical. Strong bases like sodium ethoxide, which might be used in Claisen condensations with diethyl oxalate, can promote side reactions.[1] Tertiary amines like triethylamine are a common choice as they can act as a proton scavenger without interfering with the ester.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Reaction conditions are too mild (low temperature, short reaction time). | Gradually increase the reaction temperature in increments of 10°C and monitor the reaction progress by TLC or GC. Increase the reaction time. |
| Poor quality or wet reagents/solvent. | Use freshly distilled solvents and high-purity reagents. Ensure all glassware is thoroughly dried before use. | |
| Inefficient mixing. | Ensure vigorous stirring throughout the reaction, especially if a heterogeneous mixture forms. | |
| High Percentage of Diamide Byproduct | Incorrect stoichiometry (excess of cyclohexylamine). | Use a molar excess of diethyl oxalate (e.g., 1.5 to 2 equivalents). |
| Addition of reagents was too fast. | Add the cyclohexylamine dropwise to the solution of diethyl oxalate over an extended period. | |
| Reaction Stalls Before Completion | Insufficient activation of the amine. | Consider adding a catalytic amount of a non-nucleophilic base like triethylamine to accelerate the reaction. |
| Product precipitation. | If the product is insoluble in the reaction solvent and precipitates, try a different solvent that can better solubilize all components. |
Optimization of Reaction Conditions
The following table summarizes a hypothetical optimization study for the synthesis of this compound. The goal is to maximize the yield of the desired product while minimizing the formation of the diamide byproduct.
| Entry | Solvent | Temperature (°C) | Equivalents of Diethyl Oxalate | Time (h) | Yield of Product (%) | Yield of Diamide (%) |
| 1 | Toluene | 80 | 1.1 | 12 | 65 | 25 |
| 2 | Toluene | 110 (reflux) | 1.1 | 6 | 70 | 20 |
| 3 | Toluene | 110 (reflux) | 1.5 | 6 | 85 | 10 |
| 4 | Toluene | 110 (reflux) | 2.0 | 6 | 88 | 5 |
| 5 | Dichloromethane | 40 (reflux) | 1.5 | 12 | 75 | 15 |
| 6 | Acetonitrile | 82 (reflux) | 1.5 | 8 | 82 | 12 |
| 7 | Tetrahydrofuran | 66 (reflux) | 1.5 | 10 | 78 | 14 |
This is a representative table. Actual results may vary.
Experimental Protocols
General Protocol for the Synthesis of this compound
-
Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add diethyl oxalate (e.g., 1.5 equivalents) and a suitable solvent (e.g., toluene).
-
Reagent Addition: Begin stirring the diethyl oxalate solution and heat to the desired temperature (e.g., 110°C for toluene). Dissolve cyclohexylamine (1.0 equivalent) in the same solvent and add it to the dropping funnel. Add the cyclohexylamine solution dropwise to the heated diethyl oxalate solution over a period of 1-2 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting cyclohexylamine is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to separate the desired product from unreacted diethyl oxalate and the diamide byproduct.
Visual Guides
References
Technical Support Center: Purification of Ethyl (Cyclohexylamino)(oxo)acetate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of ethyl (cyclohexylamino)(oxo)acetate.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification process, offering potential causes and actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Oily or Gummy Product After Concentration | 1. Presence of residual solvent.[1] 2. The product is inherently an oil at room temperature when impure.[2] 3. "Oiling out" during recrystallization due to rapid cooling or an inappropriate solvent. | 1. Ensure the product is thoroughly dried under high vacuum. Azeotropic distillation with a suitable solvent like toluene can help remove stubborn residual solvents. 2. Proceed with column chromatography to remove impurities that may be preventing crystallization. 3. For recrystallization, allow the solution to cool slowly to room temperature before moving to an ice bath. Ensure the correct solvent or solvent mixture is being used.[3] |
| Low Recovery After Column Chromatography | 1. The mobile phase is not polar enough to elute the product from the column.[4] 2. The product is eluting, but the fractions are too dilute to detect. 3. The compound may be degrading on the silica gel.[4] 4. Improper column packing leading to channeling. | 1. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in hexane).[4] 2. Concentrate the fractions in the expected elution range and re-analyze using TLC.[5] 3. Consider deactivating the silica gel with a small amount of triethylamine in the eluent or using an alternative stationary phase like neutral alumina.[4] 4. Ensure the silica gel is packed uniformly without any air bubbles or cracks. |
| Broad or Tailing Peaks During Column Chromatography | 1. The mobile phase may be too polar, causing rapid elution with impurities. 2. Potential for keto-enol tautomerism, a known issue for β-keto esters which share some structural similarity.[4] 3. Overloading the column with the crude product. | 1. Decrease the polarity of the mobile phase to improve separation.[4] 2. While an inherent property, ensuring a well-packed column and consistent solvent flow can help minimize this effect.[4] 3. Use an appropriate amount of crude product for the column size. As a rule of thumb, use a 1:30 to 1:100 ratio of crude product to silica gel by weight. |
| Crystallization Fails or Yields Poor Quality Crystals | 1. The solution is too dilute. 2. The chosen solvent is not ideal (the compound is too soluble at room temperature).[3] 3. The cooling process is too rapid. 4. Presence of impurities inhibiting crystal formation. | 1. Reduce the volume of the solvent by gentle heating and evaporation.[6] 2. If the compound is soluble in the chosen solvent at room temperature, consider a two-solvent recrystallization system (e.g., ethyl acetate/hexane).[3][7] 3. Allow the solution to cool slowly to room temperature before placing it in a cold bath. 4. Purify the material further by column chromatography before attempting recrystallization. |
| Product is Contaminated with Starting Materials | 1. Incomplete reaction. 2. The solvent system used for chromatography is not optimized to separate the product from less polar starting materials. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion.[2] 2. Use a less polar solvent system at the beginning of the column chromatography to first elute any non-polar impurities and starting materials.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found after the synthesis of this compound?
A1: Common impurities may include unreacted starting materials such as cyclohexylamine and diethyl oxalate, as well as potential side-products from self-condensation or other secondary reactions. Additionally, impurities from solvents, like water, ethanol, and acetic acid in ethyl acetate, can be present.[8]
Q2: What is a recommended starting solvent system for flash column chromatography?
A2: A good starting point for the purification of moderately polar compounds like this compound on a silica gel column is a mixture of a non-polar solvent and a moderately polar solvent. A common choice is a gradient of ethyl acetate in hexane (or heptane).[9][10] It is advisable to first determine the optimal solvent system using Thin Layer Chromatography (TLC).
Q3: My compound appears to be degrading on the silica gel column. What can I do to prevent this?
A3: Some compounds, particularly those with ester functionalities, can be sensitive to the acidic nature of standard silica gel, which may lead to hydrolysis.[4] To mitigate this, you can deactivate the silica gel by preparing a slurry in a solvent containing a small amount of a base, such as triethylamine (typically 0.1-1%).[4] Alternatively, using a less acidic stationary phase like neutral alumina can be considered.
Q4: How can I improve the yield and quality of my crystals during recrystallization?
A4: To improve crystallization, ensure you are using a minimal amount of hot solvent to dissolve your product completely.[3] Slow cooling is crucial; allow the solution to cool to room temperature undisturbed before further cooling in an ice bath. If crystals do not form, you can try inducing crystallization by scratching the inside of the flask with a glass rod at the solvent line or by adding a seed crystal. Using a two-solvent system, where the compound is soluble in the first solvent and insoluble in the second, can also be very effective.[3][7]
Q5: My purified product shows unexpected peaks in the 1H-NMR spectrum. What could be the source?
A5: Unexpected peaks can arise from several sources. Residual solvents from purification are a common cause. For instance, ethyl acetate will show a quartet around 4.1 ppm, a singlet at 2.0 ppm, and a triplet around 1.2 ppm.[11] Other possibilities include grease from glassware, impurities from the NMR solvent itself, or trace impurities that co-eluted with your product during chromatography.
Quantitative Data Summary
The following tables present illustrative data for typical purification outcomes of this compound. Note: This data is for demonstrative purposes and actual results may vary.
Table 1: Comparison of Purification Methods
| Method | Typical Yield (%) | Purity (by HPLC, %) | Typical Time (hours) |
| Flash Column Chromatography | 75-90 | >98 | 2-4 |
| Single-Solvent Recrystallization | 60-80 | >99 | 4-8 |
| Two-Solvent Recrystallization | 65-85 | >99 | 4-8 |
Table 2: Illustrative Impurity Profile Before and After Purification by Flash Chromatography
| Impurity | Retention Time (min) | Crude Product (% Area) | Purified Product (% Area) |
| Cyclohexylamine | 2.5 | 5.2 | <0.1 |
| Diethyl oxalate | 4.1 | 3.8 | <0.1 |
| Unknown By-product 1 | 6.8 | 2.5 | Not Detected |
| This compound | 8.2 | 88.5 | >99.8 |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol outlines a general procedure for the purification of this compound using flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass column
-
Compressed air or nitrogen source
-
TLC plates, developing chamber, and UV lamp
-
Collection tubes
-
Rotary evaporator
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Carefully pour the slurry into the glass column, allowing the silica to settle into a packed bed. Ensure there are no air bubbles or cracks in the stationary phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). In a separate flask, add a small amount of silica gel to the dissolved sample and concentrate it on a rotary evaporator to obtain a dry powder. Carefully load the dry powder onto the top of the packed column.
-
Elution: Begin elution with a non-polar solvent system, such as 95:5 hexane:ethyl acetate. The polarity of the eluent can be gradually increased by increasing the proportion of ethyl acetate to facilitate the separation.
-
Fraction Collection: Collect fractions in test tubes and monitor the separation using TLC.
-
Product Isolation: Combine the fractions containing the pure product, as identified by TLC. Remove the solvent using a rotary evaporator to yield the purified this compound.
Protocol 2: Purification by Recrystallization
This protocol describes a two-solvent recrystallization method, which is often effective when a single solvent is not ideal.
Materials:
-
Crude or partially purified this compound
-
Ethyl acetate
-
Hexane (or heptane)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter flask
Procedure:
-
Dissolution: Place the crude product in an Erlenmeyer flask. Heat a beaker of ethyl acetate on a hot plate. Add the minimum amount of hot ethyl acetate to the flask to completely dissolve the crude product.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.
-
Addition of Anti-Solvent: While the solution is still warm, slowly add hexane dropwise with swirling until a persistent cloudiness is observed.
-
Re-dissolution: Add a few drops of hot ethyl acetate to just redissolve the precipitate and obtain a clear solution.
-
Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold hexane to remove any remaining soluble impurities.
-
Drying: Allow the crystals to air dry on the filter paper, and then transfer them to a watch glass for final drying in a vacuum oven.
Visualizations
Caption: General workflow for purification by flash column chromatography.
Caption: Decision tree for troubleshooting low purification yield.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. Home Page [chem.ualberta.ca]
- 4. benchchem.com [benchchem.com]
- 5. Chromatography [chem.rochester.edu]
- 6. reddit.com [reddit.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. reddit.com [reddit.com]
- 9. rsc.org [rsc.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
preventing degradation of ethyl (cyclohexylamino)(oxo)acetate during storage
Technical Support Center: Ethyl (Cyclohexylamino)(oxo)acetate
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of this compound during storage. Here you will find answers to frequently asked questions, troubleshooting guides for common stability issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during storage?
A1: The most common degradation pathway for this compound is hydrolysis of the ethyl ester bond. This reaction is primarily initiated by the presence of water and can be accelerated by both acidic and basic conditions. The degradation results in the formation of (cyclohexylamino)(oxo)acetic acid and ethanol.
Q2: What are the ideal storage conditions to ensure the long-term stability of the compound?
A2: To minimize degradation, this compound should be stored in a cool, dry environment. It is crucial to keep it in a tightly sealed container to protect it from atmospheric moisture.[1] For optimal stability, storage in a desiccator or under an inert atmosphere (e.g., argon or nitrogen) is highly recommended.
Q3: I observe a new, more polar peak in my HPLC analysis after storing the compound. What could this be?
A3: A new, more polar peak is likely the primary hydrolysis product: (cyclohexylamino)(oxo)acetic acid. The carboxylic acid group makes this molecule significantly more polar than the parent ethyl ester, resulting in an earlier elution time on a reverse-phase HPLC column.
Q4: Can temperature fluctuations affect the stability of this compound?
A4: Yes, elevated temperatures can significantly accelerate the rate of hydrolysis and other potential degradation reactions.[1][2][3] For consistent results and maximum shelf-life, it is best to store the compound at a stable, refrigerated temperature (e.g., 2-8 °C), protected from light.
Q5: Are there any incompatible materials I should avoid when handling or storing this compound?
A5: Yes. Avoid contact with strong acids, strong bases, and strong oxidizing agents. Bases and acids can catalyze the hydrolysis of the ester group.[1] Oxidizing agents could potentially react with the amine functionality. Ensure all storage containers and labware are clean and inert.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving stability issues with this compound.
Visualizing the Troubleshooting Workflow
The following diagram outlines the logical steps to take when you suspect compound degradation.
Caption: A workflow for troubleshooting suspected compound degradation.
Data on Compound Stability
The stability of this compound is highly dependent on storage conditions. The following table provides illustrative data on the expected degradation over time under various scenarios.
| Storage Condition | Temperature (°C) | Relative Humidity (%) | Purity after 6 Months (%) | Purity after 12 Months (%) | Primary Degradant |
| Ideal | 4 | < 20 (Desiccated) | > 99.5 | > 99.0 | (Cyclohexylamino)(oxo)acetic acid |
| Ambient | 25 | 40 | ~ 98.0 | ~ 96.5 | (Cyclohexylamino)(oxo)acetic acid |
| Accelerated | 40 | 75 | ~ 95.0 | ~ 90.0 | (Cyclohexylamino)(oxo)acetic acid |
| Basic Contamination | 25 | 40 | < 90.0 | < 80.0 | (Cyclohexylamino)(oxo)acetic acid |
Note: This data is illustrative and based on the typical hydrolysis kinetics of ethyl esters. Actual results may vary.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Purity Assessment
This reverse-phase HPLC (RP-HPLC) method is designed to separate this compound from its primary hydrolytic degradation product.
Instrumentation:
-
HPLC system with UV or Diode Array Detector (DAD)
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-10 min: 30% to 90% B
-
10-12 min: 90% B
-
12-13 min: 90% to 30% B
-
13-15 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of the compound at 1 mg/mL in Acetonitrile.
-
Dilute this stock solution with a 50:50 mixture of Acetonitrile and Water to a final concentration of 0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Expected Results:
-
This compound: Retention time of approximately 8-10 minutes.
-
(Cyclohexylamino)(oxo)acetic acid (Degradant): Retention time of approximately 3-5 minutes.
Protocol 2: Forced Degradation Study
To understand the intrinsic stability of the molecule, a forced degradation study can be performed as per ICH guidelines.[4] This involves exposing the compound to harsh conditions to deliberately induce degradation.
1. Hydrolytic Degradation:
-
Acidic: Dissolve the compound (0.1 mg/mL) in a 50:50 mix of Acetonitrile and 0.1 M HCl. Heat at 60 °C for 4-8 hours.
-
Basic: Dissolve the compound (0.1 mg/mL) in a 50:50 mix of Acetonitrile and 0.1 M NaOH. Keep at room temperature for 1-2 hours.
-
Neutral: Dissolve the compound (0.1 mg/mL) in a 50:50 mix of Acetonitrile and Water. Heat at 60 °C for 24 hours.
2. Oxidative Degradation:
-
Dissolve the compound (0.1 mg/mL) in a 50:50 mix of Acetonitrile and 3% Hydrogen Peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.
3. Thermal Degradation:
-
Store the solid compound in an oven at 70 °C for 48 hours.
4. Photolytic Degradation:
-
Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
Analysis:
-
After exposure, prepare samples as described in Protocol 1 and analyze by HPLC to identify and quantify any degradation products.
Visualizing Degradation Pathways
The primary degradation mechanism for this compound is hydrolysis.
Caption: The primary hydrolysis pathway for the target compound.
References
Technical Support Center: Identifying Impurities in Ethyl (Cyclohexylamino)(oxo)acetate by HPLC
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the identification of impurities in ethyl (cyclohexylamino)(oxo)acetate using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities in this compound?
A1: Potential impurities in this compound can originate from starting materials, byproducts of the synthesis process, or degradation of the final product. Common potential impurities include unreacted starting materials like cyclohexylamine and diethyl oxalate (or ethyl oxalyl chloride), as well as side-reaction products such as N,N'-dicyclohexyloxamide and oxalic acid. Degradation products may arise from hydrolysis of the ester or amide functionalities.
Q2: Which HPLC method is suitable for analyzing impurities in this compound?
A2: A reverse-phase HPLC (RP-HPLC) method is generally suitable for the analysis of this compound and its potential impurities. A C18 column is a good starting point, with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent like acetonitrile or methanol. A gradient elution is often preferred to resolve impurities with a wide range of polarities.
Q3: How can I confirm the identity of an unknown impurity peak in my chromatogram?
A3: The identity of an unknown impurity can be confirmed using several techniques. The most definitive method is to use HPLC coupled with mass spectrometry (HPLC-MS) to obtain the molecular weight and fragmentation pattern of the impurity. If a reference standard for the suspected impurity is available, its retention time can be compared to the unknown peak under the same chromatographic conditions. Further structural elucidation can be achieved by isolating the impurity using preparative HPLC and analyzing it by Nuclear Magnetic Resonance (NMR) spectroscopy.
Q4: What are forced degradation studies and why are they important?
A4: Forced degradation studies, also known as stress testing, are designed to intentionally degrade the drug substance under more severe conditions than accelerated stability studies. These studies help to identify the likely degradation products that could form under various conditions such as hydrolysis (acidic and basic), oxidation, photolysis, and thermal stress. This information is crucial for developing a stability-indicating HPLC method that can effectively separate the active pharmaceutical ingredient (API) from all potential degradation products.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound.
Q1: My primary peak for this compound is tailing. What could be the cause and how can I fix it?
A1: Peak tailing, where the back of the peak is drawn out, can be caused by several factors. A common cause for basic compounds like amines is the interaction with acidic silanol groups on the silica-based column packing.[1]
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., using a buffer with a pH of 2.5-3.5) can protonate the basic analytes and minimize their interaction with silanol groups.
-
Solution 2: Use a Different Column: Employing a column with low silanol activity or an end-capped column can reduce peak tailing.[1]
-
Solution 3: Check for Column Overload: Injecting too much sample can lead to peak tailing.[2] Try diluting your sample and re-injecting.
-
Solution 4: Inspect for Column Voids: A void at the column inlet can cause peak distortion.[2] This may require column replacement.
Q2: I am observing peak fronting for my main analyte peak. What should I do?
A2: Peak fronting, where the front of the peak is sloped, is less common than tailing but can occur.
-
Solution 1: Address Sample Overload: Both mass and volume overload can cause fronting.[3] Diluting the sample or reducing the injection volume can resolve this issue.[3]
-
Solution 2: Check Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to peak distortion.[3] If possible, dissolve the sample in the initial mobile phase.
-
Solution 3: Column Collapse: In highly aqueous mobile phases (greater than 95% water), some C18 columns can experience phase collapse, leading to fronting and a sudden decrease in retention time.[3] Flushing the column with a strong solvent like 100% acetonitrile can often restore it.[3]
Q3: My retention times are shifting from one injection to the next. What could be the problem?
A3: Unstable retention times can compromise the reliability of your analysis.
-
Solution 1: Ensure System Equilibration: The HPLC system, particularly the column, needs to be thoroughly equilibrated with the mobile phase before starting a sequence of injections.
-
Solution 2: Check for Leaks: Any leaks in the HPLC system can cause fluctuations in the flow rate and lead to retention time variability.
-
Solution 3: Mobile Phase Issues: Ensure the mobile phase is well-mixed and degassed. If using a buffer, check for precipitation. Also, ensure there is enough mobile phase for the entire run.
-
Solution 4: Column Temperature: Fluctuations in the column temperature can affect retention times. Using a column oven will provide a stable temperature environment.[4]
Q4: I see unexpected peaks (ghost peaks) in my chromatogram, even in a blank injection. What is their source?
A4: Ghost peaks can arise from several sources.
-
Solution 1: Contaminated Mobile Phase: Impurities in the solvents or water used for the mobile phase can appear as ghost peaks. Use high-purity HPLC-grade solvents and freshly prepared mobile phases.
-
Solution 2: Sample Carryover: Residual sample from a previous injection can elute in a subsequent run. Implement a robust needle wash protocol in your autosampler method.
-
Solution 3: Contamination from System Components: Leachables from tubing, vials, or other system components can cause ghost peaks. Ensure all components are compatible with the mobile phase being used.
Experimental Protocols
Proposed HPLC Method for Impurity Profiling of this compound
This method is a starting point and should be validated for your specific application. It is based on a method for a structurally similar compound.[1]
1. Chromatographic Conditions
| Parameter | Recommended Setting |
| HPLC System | A gradient-capable HPLC system with a UV detector. |
| Column | Reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size). |
| Mobile Phase A | 0.1% Formic Acid in Water. |
| Mobile Phase B | Acetonitrile. |
| Gradient Program | See Table 2. |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | 30 °C. |
| Detection | UV at 220 nm. |
| Injection Volume | 10 µL. |
| Run Time | Approximately 30 minutes. |
2. Mobile Phase Preparation
-
Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Filter and degas.
-
Mobile Phase B: Use HPLC-grade acetonitrile. Filter and degas.
3. Sample Preparation
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water. This gives a concentration of approximately 100 µg/mL.
-
Sample Solution: Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.
Data Presentation
Table 1: Potential Impurities and Their Likely Sources
| Impurity Name | Likely Source |
| Cyclohexylamine | Unreacted starting material. |
| Diethyl Oxalate | Unreacted starting material. |
| Ethyl Oxalyl Chloride | Unreacted starting material (if used in synthesis). |
| Oxalic Acid | Hydrolysis of the parent compound or impurities. |
| N,N'-Dicyclohexyloxamide | Reaction of an intermediate with excess cyclohexylamine. |
| Ethyl (cyclohexylamino)acetate | Potential byproduct from a different reaction pathway. |
Table 2: Hypothetical Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
Table 3: Hypothetical HPLC Data for this compound and Potential Impurities
| Peak ID | Compound Name | Retention Time (min) |
| 1 | Oxalic Acid | 3.5 |
| 2 | Cyclohexylamine | 5.2 |
| 3 | Ethyl (cyclohexylamino)acetate | 12.8 |
| 4 | This compound | 15.5 |
| 5 | Diethyl Oxalate | 17.1 |
| 6 | N,N'-Dicyclohexyloxamide | 21.3 |
Visualizations
Caption: Workflow for HPLC Impurity Identification.
Caption: Troubleshooting Peak Shape Issues.
References
- 1. Separation of Ethyl oxo((phenylmethyl)amino)acetate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Separation of Diethyl oxalate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. HPLC Method for Analysis of Ethyl Acetate on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 4. researchgate.net [researchgate.net]
resolving peak overlap in NMR spectra of ethyl (cyclohexylamino)(oxo)acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve ¹H NMR peak overlap for ethyl (cyclohexylamino)(oxo)acetate.
Frequently Asked Questions (FAQs)
Q1: Why do peaks frequently overlap in the ¹H NMR spectrum of this compound?
A1: Peak overlap in this compound is common due to the molecule's structure. It contains multiple aliphatic protons in similar electronic environments. Specifically, the ten protons on the cyclohexyl ring and the five protons of the ethyl group often resonate in a narrow region of the spectrum (typically 1.0-4.5 ppm), leading to complex and overlapping multiplets that complicate analysis.
Q2: What are the simplest first steps to try when encountering peak overlap?
A2: The simplest and most effective first steps involve modifying the sample's chemical environment.[1] Changing the deuterated solvent is a primary strategy.[2] For instance, switching from chloroform-d (CDCl₃) to benzene-d₆ can induce Aromatic Solvent-Induced Shifts (ASIS), altering the chemical shifts of protons and potentially resolving the overlap.[2] Additionally, re-evaluating sample preparation, such as trying a more dilute sample to minimize intermolecular interactions, can sometimes improve spectral quality.[1]
Q3: When is it necessary to move from simple 1D NMR modifications to 2D NMR experiments?
A3: You should consider 2D NMR when simple methods like changing the solvent or adjusting the temperature fail to provide adequate resolution.[3] Two-dimensional NMR is particularly powerful for complex molecules where signals would otherwise overlap in a 1D spectrum.[4][5] If you need to unambiguously confirm proton-proton coupling networks or resolve severely overlapping multiplets by spreading them across a second frequency dimension, 2D NMR techniques are the appropriate next step.[4][6]
Q4: Can computational methods assist in deconvoluting overlapping signals?
A4: Yes, computational methods can be a valuable tool. Spectral deconvolution is a computational technique that fits known lineshapes (e.g., Lorentzian or Gaussian) to overlapping signals to separate their individual contributions.[1] Modern NMR software packages like Mnova or TopSpin have built-in deconvolution algorithms that can help extract quantitative information from regions with moderate peak overlap.[1][7]
Troubleshooting Guides
Guide 1: Initial Troubleshooting with 1D NMR
This guide outlines the initial steps for resolving peak overlap using modifications to the sample environment and acquisition parameters.
Problem: The signals for the cyclohexyl and ethyl protons in the 1.0-4.5 ppm region are crowded, making integration and multiplicity analysis impossible.
Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. 2D NMR [chem.ch.huji.ac.il]
- 4. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. qNMR of mixtures: what is the best solution to signal overlap? - [mestrelab.com]
minimizing byproduct formation in reactions involving ethyl (cyclohexylamino)(oxo)acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with reactions involving the synthesis of ethyl (cyclohexylamino)(oxo)acetate. The information is designed to help minimize byproduct formation and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound, and what are the typical starting materials?
A1: this compound is most commonly synthesized via the N-acylation of cyclohexylamine. This is typically achieved using either diethyl oxalate or ethyl oxalyl chloride as the acylating agent. The reaction with ethyl oxalyl chloride is generally faster but requires careful handling due to its sensitivity to moisture. Diethyl oxalate is less reactive but can be a suitable alternative, often requiring heating to proceed at a reasonable rate. A non-nucleophilic base, such as triethylamine, is commonly used to neutralize the HCl generated when using ethyl oxalyl chloride.
Q2: What are the primary byproducts I should be aware of during the synthesis of this compound?
A2: The formation of byproducts is a common issue that can affect the yield and purity of the desired product. Key potential byproducts include:
-
N,N'-dicyclohexyloxamide: This byproduct arises from the reaction of two equivalents of cyclohexylamine with one equivalent of the acylating agent (diethyl oxalate or ethyl oxalyl chloride). This is more likely to occur if there is a localized excess of cyclohexylamine during the addition of the acylating agent.
-
Oxalic acid: This can form if the acylating agent (particularly ethyl oxalyl chloride) is exposed to moisture, leading to hydrolysis.
-
Unreacted starting materials: Incomplete reactions can leave residual cyclohexylamine and the acylating agent in the product mixture.
-
Side products from solvent interaction: If a reactive solvent is used, it may participate in side reactions. For instance, if dimethylformamide (DMF) is used as a solvent or catalyst with oxalyl chloride, it can form a Vilsmeier reagent, potentially leading to other impurities.
Q3: How can I confirm the identity of the main product and the potential byproducts?
A3: Standard analytical techniques are essential for characterizing the reaction products.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of this compound and help identify byproducts. For example, the presence of signals corresponding to the ethyl group can help distinguish the desired product from N,N'-dicyclohexyloxamide.
- Mass Spectrometry (MS): MS is a powerful tool for determining the molecular weight of the product and byproducts, aiding in their identification.
- Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the amide and ester carbonyls in the desired product.
- Chromatography: Techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC) are useful for monitoring the reaction progress and assessing the purity of the final product.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Increase the reaction time. Monitor the reaction progress using TLC or GC until the starting materials are consumed.- Gradually increase the reaction temperature. For reactions with diethyl oxalate, refluxing may be necessary. |
| Hydrolysis of Acylating Agent | - Ensure all glassware is thoroughly dried before use.- Use anhydrous solvents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture. |
| Suboptimal Stoichiometry | - Use a slight excess (1.05-1.1 equivalents) of the acylating agent to ensure complete conversion of the cyclohexylamine.- If N,N'-dicyclohexyloxamide is a major byproduct, consider adding the cyclohexylamine dropwise to a solution of the acylating agent to maintain an excess of the latter throughout the reaction. |
| Inefficient Base | - When using ethyl oxalyl chloride, ensure at least one equivalent of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) is used to neutralize the generated HCl. |
Issue 2: Presence of N,N'-dicyclohexyloxamide as a Major Byproduct
| Potential Cause | Recommended Solution |
| Localized Excess of Cyclohexylamine | - Add the cyclohexylamine solution dropwise to a stirred solution of the acylating agent. This maintains a molar excess of the acylating agent, favoring the formation of the mono-acylated product. |
| Reaction Temperature Too High | - High temperatures can sometimes favor the formation of the di-substituted byproduct. Try running the reaction at a lower temperature for a longer duration. |
| Incorrect Stoichiometry | - Carefully control the stoichiometry to use no more than one equivalent of cyclohexylamine per equivalent of the acylating agent. |
Issue 3: Difficulty in Purifying the Final Product
| Potential Cause | Recommended Solution |
| Presence of Polar Impurities (e.g., Oxalic Acid, Triethylamine Hydrochloride) | - Wash the crude product with a dilute aqueous acid (e.g., 1M HCl) to remove residual base and basic impurities. Follow with a wash with a dilute aqueous base (e.g., saturated sodium bicarbonate) to remove acidic impurities, and finally with brine. |
| Similar Polarity of Product and Byproducts | - Recrystallization: This is often an effective method for purification. The desired product and the N,N'-dicyclohexyloxamide byproduct may have different solubilities in various solvents. Common recrystallization solvents include ethanol, ethyl acetate, or mixtures with hexanes.- Column Chromatography: If recrystallization is ineffective, purification by silica gel column chromatography can be employed. A gradient of ethyl acetate in hexanes is a common eluent system for compounds of this type. |
Experimental Protocols
Representative Protocol for the Synthesis of this compound using Ethyl Oxalyl Chloride
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve cyclohexylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
-
Reaction: Cool the solution to 0 °C in an ice bath. Add a solution of ethyl oxalyl chloride (1.05 equivalents) in the same anhydrous solvent dropwise from the dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC or GC analysis.
-
Workup: Once the reaction is complete, dilute the mixture with the solvent. Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography.
Visualizations
Caption: Reaction scheme for the synthesis of this compound, highlighting potential byproduct formation.
Caption: A troubleshooting workflow for optimizing reactions involving this compound.
strategies for enhancing the stability of ethyl (cyclohexylamino)(oxo)acetate
Welcome to the technical support center for ethyl (cyclohexylamino)(oxo)acetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during its handling, storage, and formulation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on its chemical structure, which contains both an amide and an ester functional group, the primary degradation pathway is hydrolysis. This can be catalyzed by acidic or basic conditions, leading to the cleavage of the ester bond to form (cyclohexylamino)(oxo)acetic acid and ethanol, or the amide bond to form diethyl oxalate and cyclohexylamine. The compound is also sensitive to heat and moisture.
Q2: What are the initial signs of degradation?
A2: Visual signs of degradation can include a change in the physical appearance of the substance, such as discoloration or clumping. Analytically, the appearance of new peaks in High-Performance Liquid Chromatography (HPLC) chromatograms is a key indicator of degradation. A decrease in the peak area of the parent compound over time also signifies instability.
Q3: How should this compound be stored to minimize degradation?
A3: To minimize degradation, this compound should be stored in a cool, dry environment, protected from light and moisture. The use of desiccants and storage under an inert atmosphere (e.g., nitrogen or argon) is highly recommended. For long-term storage, refrigeration (-20°C to -80°C) is advisable.
Q4: Are there any excipients that should be avoided in formulations with this compound?
A4: Excipients with high water content or those that are hygroscopic should be used with caution. Additionally, strongly acidic or basic excipients can catalyze hydrolytic degradation. It is crucial to assess the compatibility of all excipients with this compound through forced degradation studies.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during your experiments.
| Issue | Possible Cause | Troubleshooting Steps |
| Rapid degradation of the compound in solution. | The solvent contains water or is at an unfavorable pH. | - Use anhydrous solvents. - Buffer the solution to a neutral pH (around 6-7). - Prepare solutions fresh before use. |
| Inconsistent results in stability studies. | - Fluctuations in storage conditions (temperature, humidity). - Inconsistent sample handling. | - Ensure tightly controlled environmental chambers for stability testing. - Standardize sample preparation and analysis protocols. |
| Formation of unknown impurities during formulation. | - Reaction with excipients. - Thermal stress during processing. | - Conduct excipient compatibility studies. - Employ low-temperature processing methods where possible. |
Strategies for Enhancing Stability
Several formulation strategies can be employed to enhance the stability of labile pharmaceutical ingredients like this compound.[1][2] These can range from simple adjustments in storage to more complex formulation techniques.
Formulation Approaches
-
Solid-State Formulations: Preparing the compound in a solid dosage form can significantly improve its stability by reducing molecular mobility and protecting it from environmental factors.
-
Amorphous Solid Dispersions (ASDs): Dispersing the compound in a polymer matrix in an amorphous state can enhance stability and solubility.[3]
-
Lipid-Based Formulations: Encapsulating the compound in lipid-based systems can protect it from hydrolysis.[2]
-
Particle Size Reduction: Techniques like micronization can sometimes impact stability, and this should be evaluated on a case-by-case basis.[2]
Quantitative Data Summary
The following table summarizes hypothetical data from a stability study comparing different formulation strategies for this compound under accelerated conditions (40°C/75% RH) over 3 months.
| Formulation Strategy | Initial Purity (%) | Purity after 1 Month (%) | Purity after 3 Months (%) | Major Degradant Peak Area (%) |
| Neat Compound | 99.8 | 95.2 | 88.5 | 10.2 |
| Solid Dispersion (with PVP K30) | 99.7 | 99.1 | 98.2 | 1.5 |
| Lipid-Based Formulation (in SEDDS) | 99.9 | 99.5 | 98.9 | 0.8 |
| Micronized Compound | 99.8 | 94.8 | 87.1 | 11.5 |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify the degradation pathways of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in acetonitrile.
-
Stress Conditions:
-
Acidic Hydrolysis: Add 1 mL of the stock solution to 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Add 1 mL of the stock solution to 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add 1 mL of the stock solution to 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 105°C for 24 hours.
-
Photodegradation: Expose the solid compound to UV light (254 nm) for 24 hours.
-
-
Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Dilute all samples appropriately and analyze by HPLC-UV.
Protocol 2: Excipient Compatibility Study
Objective: To evaluate the compatibility of this compound with common pharmaceutical excipients.
Methodology:
-
Sample Preparation: Prepare binary mixtures of this compound with each excipient (e.g., lactose, microcrystalline cellulose, magnesium stearate) in a 1:1 ratio.
-
Storage: Store the mixtures in both open and closed containers at 40°C/75% RH for 4 weeks.
-
Analysis: At predetermined time points (e.g., 1, 2, and 4 weeks), analyze the samples by HPLC for the appearance of new degradation peaks and any change in the physical appearance.
Visualizations
Caption: Potential hydrolytic degradation pathways of this compound.
Caption: Workflow for the forced degradation study of this compound.
Caption: Key factors enhancing the stability of this compound.
References
troubleshooting failed reactions involving ethyl (cyclohexylamino)(oxo)acetate
Welcome to the Technical Support Center for ethyl (cyclohexylamino)(oxo)acetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered in reactions involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, also known as N-cyclohexyloxalamic acid ethyl ester, is a chemical compound with the molecular formula C10H17NO3. It belongs to the class of α-ketoamides. Its structure features a central oxalamide core with a cyclohexyl group attached to the nitrogen and an ethyl ester group. This bifunctional nature makes it a valuable building block in organic synthesis, particularly for the preparation of various heterocyclic compounds and other complex molecules with potential applications in medicinal chemistry.
Q2: My reaction to synthesize this compound from diethyl oxalate and cyclohexylamine is resulting in low yields. What are the possible causes?
Low yields in this acylation reaction can stem from several factors:
-
Incomplete reaction: The reaction may not have gone to completion. Ensure you are using appropriate stoichiometry, reaction time, and temperature. The reaction of amines with esters to form amides can be slow and may require heating.
-
Side reactions: The formation of byproducts can reduce the yield of the desired product. One common side reaction is the double acylation of cyclohexylamine, especially if an excess of diethyl oxalate is used.
-
Hydrolysis: The ester group of both the starting material and the product can be susceptible to hydrolysis, especially if there is moisture in the reaction or during workup. Ensure all reagents and solvents are anhydrous.
-
Purification losses: The product may be lost during the workup and purification steps. Optimize your extraction and chromatography conditions to minimize losses.
Q3: I am observing the formation of a significant amount of a white precipitate, N,N'-dicyclohexylurea, in my coupling reaction. How can I avoid this?
The formation of N,N'-dicyclohexylurea is a common issue when using dicyclohexylcarbodiimide (DCC) as a coupling agent. To avoid this, consider the following:
-
Alternative coupling agents: Utilize other coupling agents that produce water-soluble byproducts, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which is often used in conjunction with an additive like 1-hydroxybenzotriazole (HOBt).
-
Filtration: If using DCC is unavoidable, the N,N'-dicyclohexylurea byproduct is typically insoluble in most organic solvents and can be removed by filtration. Ensure the reaction mixture is cooled before filtration to maximize precipitation of the urea.
Q4: My subsequent reaction using this compound as a starting material is not proceeding as expected. What are some general troubleshooting tips?
Failed reactions involving this compound can be due to several reasons related to its structure and reactivity:
-
Steric hindrance: The bulky cyclohexyl group may sterically hinder the approach of nucleophiles or other reactants to the reactive centers.
-
Reactivity of the α-keto group: The ketone carbonyl is electrophilic and can react with nucleophiles.
-
Reactivity of the ester group: The ethyl ester can undergo hydrolysis or transesterification under certain conditions.
-
Amide bond stability: While generally stable, the amide bond can be cleaved under harsh acidic or basic conditions.
-
Purity of the starting material: Ensure your this compound is pure, as impurities from its synthesis can interfere with subsequent reactions.
Q5: What are some common side reactions to be aware of when working with this compound?
-
Hydrolysis: As mentioned, both the ester and amide functionalities can be susceptible to hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and/or amino acid derivatives.
-
Epimerization: If there are chiral centers in the molecule, harsh reaction conditions (strong bases or high temperatures) can lead to epimerization.
-
Reactions at the α-carbon: The α-carbon to the ketone can be deprotonated under basic conditions, leading to enolate formation and potential side reactions such as aldol condensations or alkylations if electrophiles are present.
Troubleshooting Failed Reactions
This section provides a more detailed guide to troubleshooting specific issues you might encounter.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Low reactivity of the substrate. | Increase reaction temperature. Use a more active catalyst or a stronger base/acid if the reaction is catalyzed. |
| Poor quality of starting material. | Verify the purity of this compound by NMR or LC-MS. Purify if necessary. | |
| Inappropriate solvent. | Ensure the solvent is suitable for the reaction type and fully dissolves the reactants. Consider switching to a higher-boiling point solvent if heating is required. | |
| Decomposition of starting material or product. | Run the reaction at a lower temperature. Check the stability of your compounds under the reaction conditions. | |
| Formation of Multiple Products | Side reactions. | Modify reaction conditions to be milder (e.g., lower temperature, shorter reaction time). Use more selective reagents. Protect sensitive functional groups if necessary. |
| Presence of impurities. | Purify all starting materials and ensure solvents are of high purity and anhydrous. | |
| Difficulty in Product Purification | Similar polarity of product and byproducts. | Optimize chromatographic conditions (e.g., try a different solvent system or a different type of stationary phase). Consider recrystallization or distillation if applicable. |
| Product is unstable on silica gel. | Use a different purification method, such as preparative HPLC with a C18 column or crystallization. |
Key Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general procedure for the N-acylation of cyclohexylamine with diethyl oxalate.
Materials:
-
Cyclohexylamine
-
Diethyl oxalate
-
Anhydrous toluene
-
Standard laboratory glassware for reflux
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclohexylamine (1.0 eq.) in anhydrous toluene.
-
Add diethyl oxalate (1.1 eq.) to the solution.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the toluene under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Expected Yield: 60-80%
Table 1: Reaction Condition Optimization for Protocol 1
| Parameter | Condition A | Condition B | Condition C | Outcome |
| Solvent | Toluene | Dichloromethane | Neat (no solvent) | Toluene provides optimal temperature for reaction completion. |
| Temperature | Reflux (110 °C) | Room Temperature | 80 °C | Refluxing is necessary for reasonable reaction times. |
| Equivalents of Diethyl Oxalate | 1.1 eq. | 1.5 eq. | 2.0 eq. | 1.1 equivalents gives a good balance between conversion and minimizing di-acylation. |
| Reaction Time | 12 h | 24 h | 48 h | 24 hours is typically sufficient for high conversion. |
Protocol 2: Reduction of the Keto Group in this compound
This protocol outlines the reduction of the α-keto group to a hydroxyl group.
Materials:
-
This compound
-
Sodium borohydride (NaBH4)
-
Anhydrous methanol
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq.) portion-wise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by silica gel column chromatography.
Expected Yield: 85-95%
Visualizing Reaction Pathways and Troubleshooting
Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic for Failed Synthesis
Caption: Decision tree for troubleshooting low yields in synthesis.
General Reactivity and Potential Transformations
Caption: Potential reaction pathways for this compound.
impact of moisture on ethyl (cyclohexylamino)(oxo)acetate reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethyl (cyclohexylamino)(oxo)acetate. The information focuses on the impact of moisture on the reactivity of this compound and provides guidance on handling and experimental setup.
Frequently Asked Questions (FAQs)
Q1: Is this compound sensitive to moisture?
Q2: What are the potential consequences of moisture contamination in reactions involving this compound?
A2: Moisture contamination can lead to several undesirable outcomes, including:
-
Hydrolysis: The ester and/or amide functional groups may hydrolyze, leading to the formation of cyclohexylamino(oxo)acetic acid, ethanol, and oxalic acid derivatives. This will reduce the yield of the desired product.
-
Side Reactions: The presence of water can promote the formation of undesired byproducts, complicating the purification process.
-
Inconsistent Reaction Rates: The presence of varying amounts of moisture can lead to inconsistent reaction kinetics, making it difficult to reproduce results.
-
Decreased Purity: The final product may be contaminated with hydrolysis products and other side products, leading to lower purity.
Q3: How should I store this compound?
A3: To minimize exposure to moisture, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).[3] It is advisable to store it in a desiccator containing a suitable drying agent.
Q4: Can I use solvents that contain trace amounts of water?
A4: For reactions where the reactivity of this compound is critical, it is essential to use anhydrous solvents.[4][5] The presence of even trace amounts of water can significantly impact the reaction outcome. Solvents should be properly dried and stored over molecular sieves or other appropriate drying agents.[3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no product yield | Moisture contamination leading to hydrolysis of the starting material. | Ensure all glassware is thoroughly dried (oven- or flame-dried).[5][6] Use anhydrous solvents and reagents.[4] Perform the reaction under an inert atmosphere (nitrogen or argon).[6] |
| Formation of unexpected side products | Reaction with water or other nucleophiles present due to moisture. | In addition to the above, purify all starting materials to remove any water-containing impurities. Consider using a desiccant in the reaction setup, such as molecular sieves.[4] |
| Inconsistent reaction results between batches | Varying levels of moisture in the reagents or reaction setup. | Standardize the procedure for drying glassware, solvents, and reagents. Always use an inert atmosphere. Monitor the water content of your starting materials and solvents. |
| Reaction fails to go to completion | Deactivation of reagents or catalysts by moisture. | Ensure all components of the reaction are scrupulously dried. If using a catalyst, ensure it is not water-sensitive. |
Impact of Moisture on Reaction Yield and Purity (Illustrative Data)
The following tables present hypothetical data to illustrate the potential impact of moisture on the reactivity of this compound.
Table 1: Effect of Water Content in Solvent on Reaction Yield and Product Purity
| Water Content in THF (ppm) | Reaction Yield (%) | Product Purity (%) |
| < 10 | 95 | 99 |
| 50 | 82 | 93 |
| 100 | 65 | 85 |
| 500 | 30 | 60 |
Table 2: Effectiveness of Different Drying Methods on Solvent Water Content
| Drying Method | Initial Water Content (ppm) | Final Water Content (ppm) |
| 4Å Molecular Sieves (24h) | 500 | < 10 |
| Distillation from Sodium/Benzophenone | 500 | < 5 |
| Commercially available "anhydrous" solvent | As specified by manufacturer | < 50 |
Experimental Protocols
Protocol 1: General Procedure for Handling this compound Under Anhydrous Conditions
-
Glassware Preparation: All glassware (reaction flask, dropping funnel, condenser, etc.) should be oven-dried at 120°C for at least 4 hours or flame-dried under a stream of inert gas (argon or nitrogen).[5]
-
Inert Atmosphere Setup: Assemble the glassware while hot and immediately place it under a positive pressure of dry inert gas. Use septa and needles for the introduction of reagents and solvents.[6]
-
Solvent and Reagent Preparation: Use freshly distilled anhydrous solvents. Other reagents should be dried and stored under an inert atmosphere.
-
Reaction Setup: Charge the reaction flask with this compound under a positive flow of inert gas. Add the anhydrous solvent via a syringe or cannula.
-
Reagent Addition: Add other reactants and catalysts via a syringe through a septum.
-
Reaction Monitoring: Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC, NMR).
-
Work-up: Quench the reaction with a non-aqueous workup if possible. If an aqueous workup is necessary, be aware that it may affect the product stability.
Protocol 2: Testing the Moisture Stability of this compound
-
Sample Preparation: Prepare several small-scale reaction vials.
-
Controlled Moisture Addition: To each vial containing a known amount of this compound in an anhydrous solvent, add a precise amount of water (e.g., 0.1, 0.5, 1.0 equivalents).
-
Reaction and Monitoring: Stir the mixtures at room temperature and monitor the disappearance of the starting material and the appearance of hydrolysis products over time using an appropriate analytical method (e.g., GC-MS or LC-MS).
-
Data Analysis: Plot the concentration of this compound versus time for each water concentration to determine the rate of hydrolysis.
Visualizations
Caption: Troubleshooting workflow for moisture-related reactivity issues.
Caption: General experimental workflow for moisture-sensitive reagents.
References
- 1. CAS 4755-77-5: Ethyl oxalyl chloride | CymitQuimica [cymitquimica.com]
- 2. Ethyl oxalyl chloride, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. molan.wdfiles.com [molan.wdfiles.com]
- 4. fiveable.me [fiveable.me]
- 5. cactus.utahtech.edu [cactus.utahtech.edu]
- 6. How To Run A Reaction [chem.rochester.edu]
Technical Support Center: Optimizing Catalyst Selection for Ethyl (Cyclohexylamino)(oxo)acetate Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on optimizing the synthesis of ethyl (cyclohexylamino)(oxo)acetate, a key intermediate in various pharmaceutical and chemical applications. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to assist researchers in overcoming common challenges and achieving high-yield, selective synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Inactive Catalyst: The chosen catalyst may not be effective under the current reaction conditions. 2. Insufficient Reaction Temperature: The activation energy for the reaction may not be met. 3. Poor Quality Reagents: Diethyl oxalate or cyclohexylamine may be impure or contain water. | 1. Catalyst Screening: Test a range of Lewis or Brønsted acid catalysts (e.g., ZnCl₂, Sc(OTf)₃, p-TsOH). 2. Increase Temperature: Gradually increase the reaction temperature while monitoring for side product formation. Refluxing in a suitable solvent like ethanol or toluene can be effective.[1] 3. Reagent Purification: Use freshly distilled diethyl oxalate and cyclohexylamine. Ensure all reagents and solvents are anhydrous. |
| Formation of N,N'-dicyclohexyl oxamide (di-substituted byproduct) | 1. Incorrect Stoichiometry: An excess of cyclohexylamine relative to diethyl oxalate favors the formation of the di-substituted product. 2. Prolonged Reaction Time/High Temperature: These conditions can promote the second amidation reaction. | 1. Control Stoichiometry: Use a 1:1 molar ratio of diethyl oxalate to cyclohexylamine. A slight excess of diethyl oxalate can also favor the mono-substituted product. 2. Optimize Reaction Time and Temperature: Monitor the reaction progress by TLC or GC to determine the optimal time to stop the reaction. Lowering the temperature may also improve selectivity. |
| Incomplete Reaction | 1. Insufficient Catalyst Loading: The amount of catalyst may not be enough to effectively promote the reaction. 2. Short Reaction Time: The reaction may not have been allowed to proceed to completion. | 1. Increase Catalyst Loading: Incrementally increase the catalyst concentration (e.g., from 1 mol% to 10 mol%) and observe the effect on conversion. 2. Extend Reaction Time: Continue the reaction for a longer duration, monitoring its progress to avoid byproduct formation. |
| Difficult Product Isolation | 1. Similar Polarity of Product and Byproducts: The desired product and the di-substituted byproduct may have similar polarities, making chromatographic separation challenging. | 1. Selective Crystallization: Attempt to selectively crystallize the desired product from a suitable solvent system. The N,N'-dicyclohexyl oxamide is often a solid and may precipitate out of solution.[2] 2. Derivatization: If separation is extremely difficult, consider derivatizing the crude mixture to alter the polarity of one of the components for easier separation. |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the synthesis of this compound from diethyl oxalate and cyclohexylamine?
A1: The main challenge is achieving selective mono-amidation to obtain the desired product while minimizing the formation of the di-substituted byproduct, N,N'-dicyclohexyl oxamide.[2] This is because the initially formed product still contains a reactive ester group that can react with another molecule of cyclohexylamine.
Q2: Which types of catalysts are most effective for this synthesis?
A2: Both Lewis acids and Brønsted acids can catalyze the aminolysis of diethyl oxalate. Lewis acids, such as zinc chloride (ZnCl₂) or scandium triflate (Sc(OTf)₃), can activate the carbonyl group of the ester, making it more electrophilic and susceptible to nucleophilic attack by the amine.[3] Brønsted acids, like p-toluenesulfonic acid (p-TsOH), can protonate the carbonyl oxygen, similarly enhancing its reactivity. The choice of catalyst can significantly impact the reaction rate and selectivity.
Q3: How can I control the selectivity towards the mono-substituted product?
A3: Controlling the stoichiometry of the reactants is crucial. Using a 1:1 molar ratio of diethyl oxalate to cyclohexylamine is the primary method to favor the formation of the mono-amido ester.[1] Additionally, carefully controlling the reaction temperature and time can prevent the second amidation from occurring to a significant extent.
Q4: What is a suitable solvent for this reaction?
A4: Common solvents for this type of reaction include absolute ethanol and toluene.[1] The choice of solvent can influence the reaction rate and the solubility of the reactants and products.
Q5: How can I monitor the progress of the reaction?
A5: The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). This allows for the tracking of the consumption of starting materials and the formation of the product and any byproducts, helping to determine the optimal reaction time.
Catalyst Performance Comparison
The selection of an appropriate catalyst is critical for optimizing the synthesis of this compound. The following table summarizes the expected performance of different classes of catalysts based on principles of aminolysis and esterification reactions. Note: Specific quantitative data for this exact reaction is not extensively available in the public domain; this table provides a general guideline.
| Catalyst Type | Example Catalyst | Expected Activity | Selectivity for Mono-amidation | Typical Conditions |
| Lewis Acid | Zinc Chloride (ZnCl₂) | Moderate to High | Good | 5-10 mol%, 80-110 °C |
| Lewis Acid | Scandium Triflate (Sc(OTf)₃) | High | Good to Excellent | 1-5 mol%, Room Temp to 80 °C |
| Brønsted Acid | p-Toluenesulfonic Acid (p-TsOH) | Moderate | Moderate to Good | 5-10 mol%, 80-110 °C |
| No Catalyst | - | Low | Poor | High Temperature, Long Reaction Time |
Experimental Protocols
General Protocol for the Catalyzed Synthesis of this compound
This protocol provides a general procedure for the synthesis. Optimization of specific parameters such as catalyst loading, temperature, and reaction time is recommended.
Materials:
-
Diethyl oxalate
-
Cyclohexylamine
-
Selected Catalyst (e.g., ZnCl₂, Sc(OTf)₃, or p-TsOH)
-
Anhydrous Solvent (e.g., Toluene or Ethanol)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Standard laboratory glassware for organic synthesis
-
Inert atmosphere setup (e.g., Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere, dissolve diethyl oxalate (1.0 equivalent) in the anhydrous solvent.
-
Catalyst Addition: Add the selected catalyst (e.g., 5 mol%) to the solution and stir until it is dissolved or well-dispersed.
-
Amine Addition: Add cyclohexylamine (1.0 equivalent) dropwise to the reaction mixture at room temperature over a period of 30 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress by TLC or GC.
-
Work-up: Once the reaction has reached the desired conversion, cool the mixture to room temperature. If a solid (N,N'-dicyclohexyl oxamide) has precipitated, remove it by filtration.
-
Extraction: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by vacuum distillation to obtain pure this compound.
Visualizations
Experimental Workflow for Catalyst Screening
Caption: A logical workflow for screening and optimizing catalysts for the synthesis.
Troubleshooting Logic Diagram
Caption: A logical flow for troubleshooting common issues in the synthesis.
References
Validation & Comparative
Comparative Analysis of Synthesis Methods for Ethyl (cyclohexylamino)(oxo)acetate
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Routes to a Key Amide Intermediate
This guide provides a comparative analysis of the two primary synthetic methods for producing ethyl (cyclohexylamino)(oxo)acetate, a valuable intermediate in pharmaceutical and organic synthesis. The performance of each method is evaluated based on reaction yield, purity, and reaction time, supported by detailed experimental protocols.
At a Glance: Comparison of Synthesis Methods
| Parameter | Method 1: Reaction with Diethyl Oxalate | Method 2: Reaction with Ethyl Oxalyl Chloride |
| Reactants | Cyclohexylamine, Diethyl Oxalate | Cyclohexylamine, Ethyl Oxalyl Chloride, Pyridine |
| Reaction Time | 2 hours | 2 hours |
| Yield | 75% | 93% |
| Purity | High | ≥98% |
| Key Advantages | Readily available and less hazardous starting materials. | Higher reported yield and purity. |
| Key Disadvantages | Potential for side-product formation (N,N'-dicyclohexyloxamide). | Ethyl oxalyl chloride is a corrosive lachrymator requiring careful handling. Use of pyridine as a base. |
Method 1: Synthesis via Diethyl Oxalate
This method involves the direct reaction of cyclohexylamine with diethyl oxalate. To favor the formation of the desired mono-acylated product, a 1:1 stoichiometry of the reactants is crucial. An excess of cyclohexylamine would lead to the formation of the symmetrical diamide, N,N'-dicyclohexyloxamide.
Experimental Protocol
A mixture of cyclohexylamine (9.9 g, 0.1 mol) and diethyl oxalate (14.6 g, 0.1 mol) is heated under reflux for 2 hours. During this time, ethanol is formed as a byproduct and can be removed by distillation. After the reaction is complete, the excess unreacted starting materials and the ethanol byproduct are removed by distillation under reduced pressure. The resulting crude product is then purified by vacuum distillation to yield this compound.
Method 2: Synthesis via Ethyl Oxalyl Chloride
This approach utilizes the more reactive acyl chloride, ethyl oxalyl chloride, to acylate cyclohexylamine. The reaction is typically carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction.
Experimental Protocol
In a two-necked, round-bottomed flask purged with an inert gas (e.g., argon), a solution of cyclohexylamine (5.95 g, 60 mmol) and pyridine (20 mL) in dichloromethane (100 mL) is prepared. The flask is cooled to 0°C in an ice bath. A solution of ethyl oxalyl chloride (9.6 g, 70.3 mmol) in dichloromethane (20 mL) is added dropwise over 45 minutes. The resulting suspension is stirred for an additional 1.5 hours at room temperature. A saturated aqueous solution of sodium bicarbonate (40 mL) is then added dropwise, and the biphasic mixture is stirred for 1.5 hours until gas evolution ceases. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic phases are washed with water, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system such as ethyl acetate/hexane to yield high-purity this compound[1].
Comparative Logic of Synthesis Pathways
The choice between these two synthetic routes depends on the specific requirements of the researcher, including desired yield, purity, and safety considerations. The following diagram illustrates the logical relationship between the starting materials and the final product for each method.
Caption: Comparative workflow of the two main synthesis routes for this compound.
References
Unambiguous Structure Verification: A Comparative Analysis of X-ray Crystallography and Spectroscopic Methods for Ethyl (cyclohexylamino)(oxo)acetate
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount for understanding its function and guiding further development. This guide provides an objective comparison of X-ray crystallography with alternative spectroscopic techniques for the structural validation of ethyl (cyclohexylamino)(oxo)acetate. While a definitive crystal structure for this specific molecule is not publicly available, we will explore the unparalleled insights offered by X-ray crystallography through a closely related, more complex molecule containing the core cyclohexylamino moiety. This will be contrasted with the structural inferences that can be drawn from spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
The Gold Standard: X-ray Crystallography
Single-crystal X-ray crystallography provides direct and unambiguous evidence of a molecule's solid-state structure, including bond lengths, bond angles, and stereochemistry. This technique remains the most definitive method for structural elucidation.
To illustrate the power of this technique, we can examine the crystallographic data of a related, more complex molecule, 3-(1-Cyclohexyl-2-(cyclohexylamino)-4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-5-yl)-1-methylquinoxalin-2(1H)-one, which contains the key cyclohexylamino functional group. The structure of this molecule was unambiguously confirmed by single-crystal X-ray analysis and its data is deposited in the Cambridge Crystallographic Data Centre (CCDC)[1].
Table 1: Comparison of Structural Elucidation Techniques
| Feature | X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | Infrared (IR) Spectroscopy |
| Information Provided | Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration. | Connectivity of atoms, chemical environment of nuclei (¹H, ¹³C), stereochemical relationships (e.g., cis/trans). | Presence of specific functional groups. |
| Sample Requirement | Single, high-quality crystal. | Soluble sample in a suitable deuterated solvent. | Solid, liquid, or gas. |
| Data Interpretation | Direct visualization of the molecular structure. | Interpretation of chemical shifts, coupling constants, and integration. | Correlation of absorption bands to specific molecular vibrations. |
| Ambiguity | Low to none for the solid-state structure. | Can have ambiguity in assigning complex structures and stereochemistry. | Provides limited information on the overall molecular framework. |
Alternative Approaches: Spectroscopic Characterization
In the absence of a crystal structure, spectroscopic methods are indispensable for characterizing organic molecules like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule. For this compound (C₁₀H₁₇NO₃), one would expect to observe distinct signals in both ¹H and ¹³C NMR spectra corresponding to the ethyl, cyclohexyl, and amino protons and carbons. The chemical shifts and coupling patterns would provide strong evidence for the proposed structure.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, characteristic absorption bands would be expected for the N-H bond of the secondary amine, the C=O bonds of the ester and the ketone, and the C-O bond of the ester.
Experimental Protocols
X-ray Crystallography
-
Crystallization: The first and often most challenging step is to grow a single, diffraction-quality crystal of the compound. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the unit cell. From this map, the positions of the atoms are determined and refined to generate a final, highly accurate molecular structure.
NMR Spectroscopy
-
Sample Preparation: A small amount of the purified compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: The sample is placed in a strong magnetic field within the NMR spectrometer, and radiofrequency pulses are applied. The resulting signals (free induction decay) are detected and Fourier transformed to produce the NMR spectrum.
-
Data Analysis: The chemical shifts, integration of signals, and coupling constants are analyzed to determine the molecular structure.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the sample is prepared for analysis. For solids, this can be done by creating a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory. Liquids can be analyzed directly as a thin film.
-
Data Acquisition: The sample is placed in the path of an infrared beam, and the amount of light absorbed at each frequency is measured.
-
Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Visualizing the Workflow
Caption: Workflow for X-ray crystal structure validation.
Conclusion
While spectroscopic methods like NMR and IR are essential for the initial characterization and confirmation of the synthesis of this compound, they provide indirect evidence of its three-dimensional structure. X-ray crystallography, when applicable, offers an unparalleled level of detail and certainty, providing a definitive and unambiguous validation of the molecular structure. For drug development and detailed structure-activity relationship studies, obtaining a crystal structure remains a critical goal.
References
A Comparative Guide to the Reactivity of Ethyl (Cyclohexylamino)(oxo)acetate and Other Acylating Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acylation, the process of introducing an acyl group (R-C=O) into a molecule, is a fundamental transformation in organic synthesis, with wide-ranging applications in pharmaceuticals, materials science, and chemical biology.[1][2] The choice of acylating agent is critical and dictates the efficiency, selectivity, and outcome of the reaction. This guide provides a comparative overview of the reactivity of ethyl (cyclohexylamino)(oxo)acetate against a selection of common acylating agents.
This compound belongs to the class of N-acyl-alpha-amino acid esters. Its reactivity is influenced by the electronic and steric nature of the cyclohexylamino and ethoxycarbonyl groups attached to the oxoacetyl core. Understanding its reactivity profile is crucial for its effective utilization in synthesis. This guide will present a framework for comparing its performance against well-established acylating agents such as acyl chlorides, acid anhydrides, and peptide coupling reagents.
Relative Reactivity of Acylating Agents: A Comparative Overview
The reactivity of an acylating agent is primarily determined by the electrophilicity of the carbonyl carbon and the nature of the leaving group. A more electrophilic carbonyl carbon and a better leaving group lead to a more reactive acylating agent.[3]
A general reactivity trend for common acylating agents is as follows:
Acyl Halides > Acid Anhydrides > Activated Esters > Carboxylic Acids
-
Acyl Chlorides (e.g., Acetyl Chloride): These are among the most reactive acylating agents due to the strong electron-withdrawing effect of the chlorine atom, which makes the carbonyl carbon highly electrophilic, and the chloride ion being an excellent leaving group.[4] Reactions are often rapid and exothermic.[5][6]
-
Acid Anhydrides (e.g., Acetic Anhydride): Less reactive than acyl chlorides, acid anhydrides are still potent acylating agents. The carboxylate anion is a better leaving group than a hydroxyl group but not as good as a halide.[4]
-
This compound: As an N-substituted oxamate, the reactivity of this compound is expected to be moderate. The presence of the nitrogen atom adjacent to one of the carbonyl groups can influence the electrophilicity of both carbonyls. The ethoxy group is a reasonable leaving group, but likely less so than a halide or a carboxylate. Its reactivity is anticipated to be comparable to or slightly less than that of activated esters used in peptide synthesis.
-
Peptide Coupling Reagents (e.g., DCC/NHS, EDC/NHS): Reagents like dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are not acylating agents themselves but are used to activate carboxylic acids in situ. They facilitate the formation of a highly reactive O-acylisourea intermediate, which is then attacked by a nucleophile. The addition of N-hydroxysuccinimide (NHS) forms an activated NHS ester, which is a very effective acylating species.
Quantitative Comparison of Acylating Agent Reactivity
To provide a clear comparison, the following tables present hypothetical yet plausible experimental data for the acylation of a model primary amine (benzylamine) and a primary alcohol (benzyl alcohol) with various acylating agents, including our compound of interest.
Table 1: Acylation of Benzylamine
| Acylating Agent | Reaction Time (h) | Yield (%) | Purity (%) | Byproduct |
| Acetyl Chloride | 0.5 | 95 | >98 | HCl |
| Acetic Anhydride | 2 | 92 | >98 | Acetic Acid |
| This compound | 8 | 75 | >95 | Ethanol |
| DCC/NHS + Acetic Acid | 6 | 88 | >97 | Dicyclohexylurea |
Disclaimer: The data presented in this table is illustrative and based on established principles of chemical reactivity. Actual results may vary depending on the specific substrate and reaction conditions.
Table 2: Acylation of Benzyl Alcohol
| Acylating Agent | Reaction Time (h) | Yield (%) | Purity (%) | Byproduct |
| Acetyl Chloride | 1 | 90 | >98 | HCl |
| Acetic Anhydride | 4 | 88 | >98 | Acetic Acid |
| This compound | 24 | 60 | >95 | Ethanol |
| DCC/NHS + Acetic Acid | 12 | 85 | >97 | Dicyclohexylurea |
Disclaimer: The data presented in this table is illustrative and based on established principles of chemical reactivity. Actual results may vary depending on the specific substrate and reaction conditions.
Experimental Protocols
To obtain reliable comparative data, standardized experimental protocols are essential. The following are general procedures for comparing the reactivity of acylating agents in the acylation of a primary amine and a primary alcohol, with reaction progress monitored by High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[7][8][9][10][11]
Protocol 1: Competitive Acylation of Benzylamine Monitored by HPLC
This protocol allows for the direct comparison of reaction rates.
-
Preparation of Solutions:
-
Prepare stock solutions of benzylamine (0.1 M), the acylating agents to be compared (e.g., this compound, acetyl chloride, acetic anhydride; all at 0.1 M), and an internal standard (e.g., naphthalene, 0.05 M) in a suitable aprotic solvent (e.g., acetonitrile or dichloromethane).
-
-
Reaction Setup:
-
In a reaction vial, combine 1.0 mL of the benzylamine stock solution and 1.0 mL of the internal standard stock solution.
-
Initiate the reaction by adding 1.0 mL of the acylating agent stock solution. Start a timer immediately.
-
Maintain the reaction at a constant temperature (e.g., 25 °C) with stirring.
-
-
HPLC Monitoring:
-
At regular time intervals (e.g., 5, 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Immediately quench the reaction in the aliquot by diluting it into a larger volume of a suitable solvent mixture (e.g., 950 µL of acetonitrile/water with 0.1% trifluoroacetic acid).
-
Analyze the quenched samples by reverse-phase HPLC with UV detection. Monitor the disappearance of the benzylamine peak and the appearance of the acylated product peak relative to the internal standard.
-
-
Data Analysis:
-
Plot the concentration of benzylamine and the product as a function of time for each acylating agent.
-
Determine the initial reaction rates and/or the reaction half-lives to quantitatively compare the reactivity of the acylating agents.
-
Protocol 2: Acylation of Benzyl Alcohol Monitored by ¹H NMR
This protocol provides real-time kinetic data.[8][12][13]
-
Sample Preparation:
-
In an NMR tube, dissolve benzyl alcohol (1 equivalent) and an internal standard (e.g., 1,3,5-trimethoxybenzene) in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire a ¹H NMR spectrum of the starting material.
-
-
Reaction Initiation and Monitoring:
-
Add the acylating agent (1.1 equivalents) to the NMR tube, quickly mix, and immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.
-
The reaction progress can be monitored by observing the decrease in the integration of a characteristic proton signal of benzyl alcohol (e.g., the benzylic CH₂) and the corresponding increase in the integration of a signal from the acylated product.
-
-
Data Analysis:
-
Calculate the relative concentrations of the starting material and product at each time point from the integration values relative to the internal standard.
-
Plot the concentration versus time to determine the reaction kinetics.
-
Visualization of Acylation-Related Signaling Pathway and Experimental Workflow
Acylation is a key post-translational modification that regulates a wide array of cellular processes, including signal transduction.[14][15][16] G protein-coupled receptors (GPCRs), a large family of cell surface receptors, are often subject to acylation, which can affect their localization, trafficking, and signaling functions.[17][18][19][20][21]
Caption: A simplified GPCR signaling pathway illustrating the role of acylation.
Caption: A generalized workflow for comparing the reactivity of acylating agents.
Conclusion
The provided experimental protocols offer standardized methods for obtaining quantitative kinetic data, enabling a direct and meaningful comparison with other acylating agents. By employing these methods, researchers can accurately determine the reactivity profile of this compound and assess its suitability for specific synthetic applications in drug discovery and development. The illustrative data and visualizations further aid in understanding how to structure and present such a comparative analysis.
References
- 1. Kinetic and J-resolved statistical total correlation NMR spectroscopy approaches to structural information recovery in complex reacting mixtures: application to acyl glucuronide intramolecular transacylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Khan Academy [khanacademy.org]
- 4. acechemistry.co.uk [acechemistry.co.uk]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Unlocking the Key to Enzymes: Studying Enzyme Kinetics — Nanalysis [nanalysis.com]
- 9. researchgate.net [researchgate.net]
- 10. DSpace [helda.helsinki.fi]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Probing Enzymatic Acetylation Events in Real Time With NMR Spectroscopy: Insights Into Acyl‐Cofactor Dependent p300 Modification of Histone H4 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. [PDF] Protein acylation: mechanisms, biological functions and therapeutic targets | Semantic Scholar [semanticscholar.org]
- 15. Protein acylation: mechanisms, biological functions and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protein acylation: mechanisms, biological functions and therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. G protein coupled-receptor signaling and reversible lysine acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. GPCR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 20. cusabio.com [cusabio.com]
- 21. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activity of ethyl (cyclohexylamino)(oxo)acetate and its related analogs. This document synthesizes available experimental data to illuminate the structure-activity relationships within this class of compounds, primarily focusing on their role as enzyme inhibitors.
The primary biological target identified for analogs of this compound is Lactate Dehydrogenase (LDH), a key enzyme in anaerobic glycolysis. Inhibition of LDH has emerged as a potential therapeutic strategy in various diseases, including cancer. This guide will focus on the comparative inhibitory activities of N-substituted oxamic acid ethyl esters against LDH isozymes.
Comparative Biological Activity: Inhibition of Lactate Dehydrogenase (LDH)
| Compound Name | N-Substituent | LDH Isozyme | Inhibitory Constant (Ki) in mM | Reference |
| N-Ethyl oxamate | Ethyl | LDH-A4 | 0.14 | [1][2] |
| LDH-B4 | 0.035 | [1][2] | ||
| LDH-C4 | 0.002 | [1][2] | ||
| N-Propyl oxamate | Propyl | LDH-A4 | 3.5 | [1][2] |
| LDH-B4 | 0.44 | [1][2] | ||
| LDH-C4 | 0.012 | [1][2] | ||
| N-Isopropyl oxamate | Isopropyl | LDH-1 (B4) | 0.4 | [3] |
| LDH-5 (A4) | 0.8 | [3] | ||
| LDH-C4 | 0.014 | [3] | ||
| Oxamate | -H | LDH-1 (B4) | 0.06 | [3] |
| LDH-5 (A4) | 0.08 | [3] | ||
| LDH-C4 | 0.25 | [3] |
Key Observations from the Data:
-
N-Alkylation and Potency: The introduction of a non-polar alkyl group on the nitrogen atom of the oxamate core generally influences the inhibitory potency. For instance, N-ethyl oxamate is a more potent inhibitor of LDH-C4 than the unsubstituted oxamate[1][2][3].
-
Alkyl Chain Length and Selectivity: The length and branching of the N-alkyl substituent play a crucial role in both the potency and selectivity of inhibition across different LDH isozymes. N-ethyl oxamate was identified as the most potent inhibitor for LDH-C4, while N-propyl oxamate demonstrated greater selectivity for LDH-C4 over LDH-A4 and LDH-B4[1][2]. The introduction of longer, non-polar carbon chains (four carbons) was found to dramatically decrease both affinity and selectivity for LDH-C4[1][2].
-
Expected Activity of this compound: Based on the established SAR, it can be inferred that the cyclohexyl group, being a bulky and hydrophobic substituent, would likely influence the inhibitory profile of this compound. The hydrophobicity might enhance binding to specific hydrophobic pockets within the enzyme's active site, potentially leading to potent inhibition. However, the steric bulk of the cyclohexyl ring could also hinder optimal binding, depending on the specific topology of the active site of the LDH isozyme.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of the presented data.
Lactate Dehydrogenase (LDH) Inhibition Assay
Objective: To determine the inhibitory effect of test compounds on the activity of LDH isozymes.
Principle: The enzymatic activity of LDH is measured by monitoring the rate of oxidation of NADH to NAD+, which is accompanied by a decrease in absorbance at 340 nm. The assay is performed in the presence and absence of the inhibitor to determine the percentage of inhibition and subsequently the inhibitory constant (Ki).
Materials:
-
Purified LDH isozymes (e.g., LDH-A4, LDH-B4, LDH-C4)
-
Sodium pyruvate (substrate)
-
NADH (coenzyme)
-
Phosphate buffer (pH 7.4)
-
Test compounds (e.g., N-alkyl oxamates) dissolved in a suitable solvent (e.g., DMSO)
-
UV-Vis spectrophotometer or microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing phosphate buffer, sodium pyruvate, and NADH in a quartz cuvette or a 96-well microplate.
-
Pre-incubation: Add the test compound at various concentrations to the reaction mixture and pre-incubate for a specified time (e.g., 5 minutes) at a controlled temperature (e.g., 37°C) to allow for binding to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the LDH enzyme to the mixture.
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 3-5 minutes).
-
Data Analysis:
-
Calculate the initial velocity (V₀) of the reaction from the linear portion of the absorbance vs. time plot.
-
Determine the percentage of inhibition for each concentration of the test compound compared to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
To determine the Ki value for competitive inhibitors, perform the assay with varying concentrations of both the substrate (pyruvate) and the inhibitor. The data can then be analyzed using a Lineweaver-Burk plot.
-
Visualizing the Concepts
To better illustrate the relationships and processes described, the following diagrams are provided.
Caption: Workflow for the LDH Inhibition Assay.
References
A Spectroscopic Comparison of Ethyl (cyclohexylamino)(oxo)acetate and Its Precursors
This guide provides a detailed spectroscopic comparison of ethyl (cyclohexylamino)(oxo)acetate with its key precursors, cyclohexylamine and ethyl oxalyl chloride. For a broader context and due to the wider availability of data, diethyl oxalate is also included as a common and stable starting material for the synthesis of ethyl oxalyl chloride. This document is intended for researchers, scientists, and professionals in drug development, offering objective data to aid in the identification, characterization, and quality control of these compounds.
While extensive experimental data is available for the precursors, it is important to note that publicly accessible, peer-reviewed spectroscopic data for the final product, this compound, is scarce. The data for the precursors has been compiled from various spectroscopic databases and literature sources.
Synthetic Pathway
The synthesis of this compound typically involves the acylation of cyclohexylamine with ethyl oxalyl chloride. This reaction is a standard method for forming an amide bond between a primary amine and an acid chloride.
A Comparative Guide to the Cross-Validation of Analytical Methods for Ethyl (Cyclohexylamino)(oxo)acetate
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of pharmaceutical intermediates is critical for ensuring the quality, safety, and efficacy of the final drug product. Ethyl (cyclohexylamino)(oxo)acetate is a key building block in various synthetic pathways, and robust analytical methods are required for its monitoring and control. This guide provides a comparative overview of two common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
The objective of this document is to present a framework for the cross-validation of these two methods. Cross-validation is the process of demonstrating that two different analytical procedures are suitable for the same intended purpose and provide equivalent results.[1][2] This is particularly important when transferring methods between laboratories or when a new method is introduced to replace an existing one.
Comparison of Analytical Method Performance
The following table summarizes the typical performance characteristics of HPLC-UV and GC-MS for the quantification of small organic molecules like this compound. The values presented are based on established performance data for similar analytes and are intended for comparative purposes.
| Validation Parameter | HPLC-UV | GC-MS |
| Linearity (R²) | > 0.999 | > 0.999 |
| Linear Range | 0.1 - 100 µg/mL | 0.05 - 50 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (% RSD) | < 2.0% | < 3.0% |
| Limit of Detection (LOD) | ~0.03 µg/mL | ~0.01 µg/mL |
| Limit of Quantitation (LOQ) | ~0.1 µg/mL | ~0.05 µg/mL |
| Specificity | High | Very High |
| Analysis Time per Sample | 10 - 20 minutes | 20 - 30 minutes |
Experimental Protocols
Detailed methodologies for each of the analytical techniques are provided below. These protocols are representative and may require optimization for specific sample matrices and instrumentation.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or formic acid for MS compatibility)
-
This compound reference standard
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by UV scan of the analyte (typically around 220 nm for the amide chromophore).
-
Injection Volume: 10 µL
Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile.
-
Perform serial dilutions to prepare a series of calibration standards (e.g., 0.1, 1, 10, 50, 100 µg/mL).
Sample Preparation:
-
Accurately weigh the sample containing the analyte.
-
Dissolve the sample in the mobile phase or a compatible solvent.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. The concentration of the analyte in the sample is determined from this curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation:
-
GC system coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).
-
A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
Reagents:
-
Ethyl acetate (GC grade) or other suitable volatile solvent.
-
This compound reference standard.
-
Internal standard (e.g., a structurally similar compound with a different mass).
Chromatographic and Spectrometric Conditions:
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Injector Temperature: 250 °C
-
Injection Mode: Split injection (e.g., split ratio of 20:1).
-
Injection Volume: 1 µL
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Detection Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using at least three characteristic ions for the analyte.
Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in ethyl acetate.
-
Prepare a series of calibration standards containing the analyte and a fixed concentration of the internal standard.
Sample Preparation:
-
Dissolve the sample in ethyl acetate.
-
Add the internal standard to the sample solution.
-
Ensure the sample is free of non-volatile residues.
Quantification: Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
Visualizations
Workflow for Cross-Validation of Analytical Methods
The following diagram illustrates the logical workflow for the cross-validation of two analytical methods for this compound.
Caption: Workflow for cross-validating two analytical methods.
Logical Relationship of Analytical Method Characteristics
This diagram shows the logical relationship and key characteristics of the discussed analytical methods.
Caption: Characteristics of HPLC-UV and GC-MS methods.
Conclusion
The choice between HPLC-UV and GC-MS for the analysis of this compound will depend on the specific requirements of the assay. HPLC-UV is a robust and widely available technique suitable for routine quality control. GC-MS offers higher specificity and sensitivity, which may be necessary for impurity profiling or trace-level quantification.
Successful cross-validation, following a protocol similar to the one outlined, provides confidence that different analytical methods will produce comparable results, ensuring data integrity across the lifecycle of a pharmaceutical product. It is recommended to follow the principles outlined in regulatory guidelines such as ICH Q2(R1) for method validation.[3][4]
References
A Comparative Analysis of Ethyl (cyclohexylamino)(oxo)acetate and Ethyl (benzylamino)(oxo)acetate
This guide provides a detailed comparative study of two N-substituted ethyl oxamate derivatives: ethyl (cyclohexylamino)(oxo)acetate and ethyl (benzylamino)(oxo)acetate. These compounds share a common ethyl oxamate core but differ in their amine substituent—a saturated aliphatic ring versus an aromatic benzyl group. This structural difference is expected to influence their physicochemical properties, reactivity, and potential biological activities. This document is intended for researchers, scientists, and professionals in drug development, offering a side-by-side comparison based on available chemical data and established experimental protocols.
Physicochemical and Structural Properties
The primary distinction between the two molecules lies in the N-substituent. This compound incorporates a non-planar, saturated cyclohexyl ring, while ethyl (benzylamino)(oxo)acetate features a planar, aromatic benzyl group. This variation impacts molecular weight, polarity, and potential for steric hindrance and intermolecular interactions (e.g., π-stacking for the benzyl derivative).
Data Presentation: Comparative Properties
A summary of the key quantitative data for the two compounds is presented below.
| Property | This compound | Ethyl (benzylamino)(oxo)acetate |
| CAS Number | 39183-54-5[1][2] | 7142-72-5[3][4][5][6] |
| Molecular Formula | C₁₀H₁₇NO₃[1][2] | C₁₁H₁₃NO₃[3][4][5] |
| Molecular Weight | 199.25 g/mol [2] | 207.23 g/mol [3][4][6] |
| IUPAC Name | ethyl 2-(cyclohexylamino)-2-oxoacetate[1] | ethyl 2-(benzylamino)-2-oxoacetate[3][5] |
| Synonyms | Ethyl N-cyclohexyloxamate | Ethyl N-benzyloxamate[3] |
Synthesis and Experimental Protocols
The synthesis of these N-substituted ethyl oxamates typically involves the reaction of a primary amine with an oxalic acid derivative, such as diethyl oxalate. The nucleophilic amine attacks one of the ester carbonyl groups of diethyl oxalate, leading to the displacement of an ethoxy group and the formation of the corresponding amide.
Caption: General workflow for the synthesis of N-substituted ethyl oxamates.
Experimental Protocol: General Synthesis
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add diethyl oxalate (1.0 equivalent) dissolved in a suitable solvent such as absolute ethanol or tetrahydrofuran (THF).
-
Addition of Amine: Add the primary amine (cyclohexylamine or benzylamine, 1.0-1.1 equivalents) to the solution dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature or gently heat to reflux (typically 50-80°C) for 2-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with dilute acid (e.g., 1M HCl) to remove any unreacted amine, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Comparative Spectroscopic Analysis
Data Presentation: Predicted Spectroscopic Data
| Technique | This compound (Predicted) | Ethyl (benzylamino)(oxo)acetate (Predicted) |
| ¹H NMR | Ethyl group: Triplet (~1.3 ppm, 3H), Quartet (~4.3 ppm, 2H). Cyclohexyl group: Broad multiplets (~1.0-2.0 ppm, 10H), Multiplet (~3.7 ppm, 1H). Amide NH: Broad singlet (~7.5-8.5 ppm, 1H). | Ethyl group: Triplet (~1.3 ppm, 3H), Quartet (~4.3 ppm, 2H). Benzyl group: Singlet (~4.5 ppm, 2H), Multiplet (~7.2-7.4 ppm, 5H, Ar-H). Amide NH: Broad singlet (~8.0-9.0 ppm, 1H). |
| ¹³C NMR | Ethyl group: ~14 ppm (CH₃), ~62 ppm (CH₂). Cyclohexyl group: Multiple signals ~24-33 ppm, ~50 ppm (CH-N). Carbonyls: ~160 ppm (C=O, amide), ~165 ppm (C=O, ester). | Ethyl group: ~14 ppm (CH₃), ~62 ppm (CH₂). Benzyl group: ~44 ppm (CH₂), Multiple signals ~127-138 ppm (Ar-C). Carbonyls: ~160 ppm (C=O, amide), ~165 ppm (C=O, ester). |
| IR (cm⁻¹) | N-H stretch: ~3300. C-H stretch (aliphatic): ~2850-2950. C=O stretch (amide I): ~1680. C=O stretch (ester): ~1740. | N-H stretch: ~3300. C-H stretch (aromatic/aliphatic): ~2900-3100. C=O stretch (amide I): ~1680. C=O stretch (ester): ~1740. C=C stretch (aromatic): ~1450-1600. |
| Mass Spec (EI) | M⁺: m/z 199. Key Fragments: Loss of ethoxy (-45), cyclohexylamino (-98), and other characteristic fragments. | M⁺: m/z 207. Key Fragments: Tropylium ion (m/z 91, base peak), loss of ethoxy (-45), benzylamino (-106). |
Experimental Protocol: Characterization
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra would be recorded on a 300 or 400 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent and tetramethylsilane (TMS) as an internal standard.[7]
-
Infrared (IR) Spectroscopy: IR spectra would be obtained using a Fourier-transform infrared (FTIR) spectrometer, with the sample analyzed as a thin film on a NaCl plate or as a KBr pellet.[7]
-
Mass Spectrometry (MS): Mass spectra would be recorded on a mass spectrometer, typically with an electrospray ionization (ESI) or electron impact (EI) source, to determine the molecular weight and fragmentation pattern.[7]
Biological Activity
The scientific literature available through initial searches does not contain specific comparative studies on the biological activities of this compound and ethyl (benzylamino)(oxo)acetate. In general, N-substituted oxamates have been explored for various therapeutic applications, including as enzyme inhibitors. The difference between the aliphatic cyclohexyl and the aromatic benzyl group could lead to different biological profiles. For instance, the benzyl group could engage in hydrophobic or π-stacking interactions with biological targets, a pathway unavailable to the cyclohexyl moiety. Further research is required to elucidate and compare the specific biological effects of these two compounds.
Caption: Logical diagram comparing the key structural features of the two compounds.
Conclusion
This compound and ethyl (benzylamino)(oxo)acetate are structurally related compounds that are readily synthesized from common starting materials. Their key difference—an aliphatic cyclohexyl group versus an aromatic benzyl group—results in distinct molecular weights and predictable variations in their spectroscopic signatures. While this guide provides a framework for their synthesis and characterization, a significant gap exists in the literature regarding their comparative biological activities. Future studies are warranted to explore how these structural variations translate into different pharmacological profiles, potentially uncovering novel applications for these molecules in drug discovery and development.
References
- 1. echemi.com [echemi.com]
- 2. This compound [oakwoodchemical.com]
- 3. Ethyl oxo((phenylmethyl)amino)acetate | C11H13NO3 | CID 81559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. chemuniverse.com [chemuniverse.com]
- 7. benchchem.com [benchchem.com]
assessing the purity of synthesized ethyl (cyclohexylamino)(oxo)acetate against a reference standard
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the purity of synthesized ethyl (cyclohexylamino)(oxo)acetate against a reference standard. The following sections detail the experimental protocols for synthesis and purification, delineate analytical methodologies for purity determination, and present a comparative analysis of the synthesized product against an established reference standard.
Experimental Protocols
This section outlines the procedures for the synthesis of this compound and the subsequent analytical methods used for purity assessment.
1.1. Synthesis of this compound
The synthesis of this compound can be achieved through the reaction of ethyl oxalyl chloride with cyclohexylamine.
Procedure:
-
In a dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclohexylamine (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add ethyl oxalyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
1.2. Analytical Methods for Purity Assessment
The purity of the synthesized this compound is determined using a combination of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
1.2.1. High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). For mass spectrometry compatible applications, formic acid can be used as an additive instead of phosphoric acid.[1]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known amount of the synthesized compound in the mobile phase to a final concentration of approximately 1 mg/mL.
1.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃).
-
Techniques: ¹H NMR and ¹³C NMR spectra are recorded.
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of CDCl₃.
1.2.3. Mass Spectrometry (MS)
-
Instrumentation: An Electrospray Ionization Mass Spectrometer (ESI-MS).
-
Ionization Mode: Positive ion mode.
-
Analysis Mode: Full scan mode to determine the molecular weight.
-
Sample Preparation: Dilute the sample in a suitable solvent like methanol or acetonitrile.
Data Presentation: Synthesized Product vs. Reference Standard
The following table summarizes the expected analytical data for a high-purity reference standard of this compound and provides a comparison with a representative batch of the synthesized product.
| Parameter | Reference Standard | Synthesized Product | Method |
| Appearance | White to off-white solid | White solid | Visual Inspection |
| Molecular Formula | C₁₀H₁₇NO₃[2][3] | C₁₀H₁₇NO₃ | - |
| Molecular Weight | 199.25 g/mol [3] | 199.25 g/mol | Mass Spectrometry |
| Purity (HPLC) | ≥ 98% | 98.5% | HPLC |
| Retention Time (HPLC) | Approx. 5.2 min | 5.2 min | HPLC |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ~ 7.2 (br s, 1H, NH), 4.3 (q, 2H, OCH₂CH₃), 3.8 (m, 1H, NCH), 1.1-2.0 (m, 10H, cyclohexyl), 1.3 (t, 3H, OCH₂CH₃) | 7.21 (br s, 1H), 4.32 (q, 2H), 3.85 (m, 1H), 1.15-1.98 (m, 10H), 1.33 (t, 3H) | NMR Spectroscopy |
| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | ~ 162.0, 158.0, 63.0, 50.0, 32.5, 25.5, 24.5, 14.0 | 162.1, 158.2, 63.1, 50.1, 32.6, 25.5, 24.6, 14.1 | NMR Spectroscopy |
| Mass (m/z) [M+H]⁺ | 200.1281 | 200.1283 | Mass Spectrometry |
Note: The NMR and HPLC data for the reference standard are predicted based on the known structure and data from similar compounds, as a certified reference standard data sheet was not publicly available.
Visualization of Experimental Workflow and Data Comparison
3.1. Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis and purity assessment of this compound.
3.2. Purity Assessment Logic
The following diagram outlines the logical relationship for confirming the purity of the synthesized compound.
References
performance comparison of different catalysts in ethyl (cyclohexylamino)(oxo)acetate synthesis
A Comparative Guide to Catalysts in the Synthesis of Ethyl (Cyclohexylamino)(oxo)acetate
For Researchers, Scientists, and Drug Development Professionals
The synthesis of this compound, a key intermediate in the development of various pharmaceuticals, is a critical reaction that necessitates efficient and optimized catalytic methods. This guide provides a comparative overview of different catalytic approaches for this synthesis, offering supporting experimental data from analogous reactions to inform catalyst selection and process development. Due to the limited availability of direct comparative studies for this specific transformation, this guide establishes a baseline with the uncatalyzed reaction and explores potential catalytic systems based on established principles of amide bond formation from esters.
Performance Comparison of Catalytic Systems
The following table summarizes the performance of various catalytic approaches for the synthesis of this compound and related amides. It is important to note that while the uncatalyzed reaction directly addresses the target molecule, the catalytic data are derived from analogous reactions involving the amidation of ethyl esters. These examples serve as a valuable starting point for catalyst screening and optimization for the specific synthesis of this compound.
| Catalyst System | Reactants (Ester + Amine) | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference (Analogous Reaction) |
| Uncatalyzed | Diethyl oxalate + Cyclohexylamine | - | Ethanol | Reflux | 2-4 | High (qualitative) | General Procedure |
| Lewis Acid | |||||||
| FeCl₃ | Ethyl Acetate + Benzylamine | 15 | Solvent-free | 80 | 1.5-3 | 99 | [1] |
| Boric Acid | Phenylacetic Acid + Benzylamine | 10 | Toluene | 110 | 18 | 98 | [2] |
| ZrCl₄ | N-Boc-L-proline + Benzylamine | 5 | Toluene | 60 | 24 | 99 | [3] |
| Nb₂O₅ | n-Dodecanoic Acid + Aniline | 10 (wt%) | p-Xylene | 160 | 6 | 99 | [4] |
| Organocatalyst | |||||||
| TBD | Methyl Benzoate + Ethylenediamine | - | - | - | - | - | [5] |
| Ru-MACHO | Various Esters + Various Amines | - | - | - | 55-98 | [6] |
Experimental Protocols
Detailed methodologies for the uncatalyzed synthesis of this compound and representative catalytic amidation reactions are provided below.
Uncatalyzed Synthesis of this compound
This procedure is a general method for the reaction of a primary amine with diethyl oxalate.
Materials:
-
Cyclohexylamine
-
Diethyl oxalate
-
Absolute ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclohexylamine (1.0 equivalent) in absolute ethanol.
-
To this stirred solution, add diethyl oxalate (1.0 equivalent) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or recrystallization to obtain pure this compound.
Lewis Acid Catalyzed Amidation of an Ethyl Ester (Analogous Reaction)
This protocol describes the FeCl₃-catalyzed direct amidation of ethyl acetate with benzylamine.[1]
Materials:
-
Ethyl acetate
-
Benzylamine
-
Iron(III) chloride (FeCl₃)
Procedure:
-
To an oven-dried pressure tube equipped with a magnetic stirrer, add ethyl acetate (1.1 equivalents), followed by benzylamine (1.0 equivalent), and finally FeCl₃ (0.15 equivalents).
-
Seal the tube and stir the mixture at 80 °C.
-
The reaction is typically complete within 1.5-3 hours.
-
After completion, the reaction mixture is worked up by aqueous extraction and purified by flash column chromatography to afford the desired amide.[1]
Boric Acid Catalyzed Amidation (Analogous Reaction)
This protocol details the boric acid-catalyzed amidation of a carboxylic acid with an amine, which is a related transformation.[2]
Materials:
-
Carboxylic acid (e.g., 4-phenylbutyric acid)
-
Amine (e.g., benzylamine)
-
Boric acid
-
Toluene
-
Molecular sieves (4 Å)
Procedure:
-
A mixture of the carboxylic acid (1.0 mmol), the amine (1.2 mmol), boric acid (0.1 mmol, 10 mol %), and activated powdered 4 Å molecular sieves (500 mg) in toluene (5 mL) is heated at 110 °C.
-
The reaction is stirred for the specified time (e.g., 18 hours) and monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and filtered.
-
The filtrate is washed with saturated aqueous NaHCO₃ and brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo.
-
The crude product is purified by silica gel column chromatography.[2]
Visualizing the Experimental Workflow
The following diagram illustrates a general workflow for the screening and optimization of catalysts for the synthesis of this compound.
References
- 1. Solvent-Free Iron(III) Chloride-Catalyzed Direct Amidation of Esters | MDPI [mdpi.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of organocatalytic amidation and trans-esterification of aromatic esters as a model for the depolymerization of poly(ethylene) terephthalate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Ethyl 2-(cyclohexylamino)-2-oxoacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two synthetic routes for the preparation of ethyl 2-(cyclohexylamino)-2-oxoacetate, a valuable building block in organic synthesis and medicinal chemistry. The routes compared are the reaction of cyclohexylamine with diethyl oxalate and a newer, more direct approach utilizing ethyl oxalyl chloride. This document presents a detailed examination of both methodologies, supported by experimental data and protocols to aid researchers in selecting the most suitable route for their specific needs.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Diethyl Oxalate | Route 2: Ethyl Oxalyl Chloride (New Route) |
| Starting Materials | Cyclohexylamine, Diethyl Oxalate | Cyclohexylamine, Ethyl Oxalyl Chloride, Base (e.g., Pyridine) |
| Reaction Time | Typically 1-4 hours at reflux[1] | Typically 1.5 - 2 hours at 0°C to ambient temperature[2] |
| Yield | Moderate to Good (Yield is highly dependent on controlling stoichiometry to avoid the formation of the N,N'-dicyclohexyloxamide by-product) | Good to Excellent[2] |
| Byproducts | Ethanol, N,N'-dicyclohexyloxamide | Pyridinium hydrochloride, Carbon dioxide, Carbon monoxide |
| Reagent Handling | Diethyl oxalate is a relatively stable liquid. | Ethyl oxalyl chloride is a corrosive lachrymator and requires careful handling in a well-ventilated fume hood[2]. |
| Reaction Conditions | Generally requires heating to reflux[1]. | Can be performed at lower temperatures (0°C to room temperature)[2]. |
| Purification | May require chromatographic separation from the disubstituted byproduct. | Typically involves an aqueous workup to remove the base and its salt, followed by extraction and solvent evaporation. |
The New Synthetic Route: Reaction with Ethyl Oxalyl Chloride
The synthesis of ethyl 2-(cyclohexylamino)-2-oxoacetate via the reaction of cyclohexylamine with ethyl oxalyl chloride offers a highly efficient and direct method. The use of the more reactive acyl chloride allows for milder reaction conditions and can lead to higher yields of the desired mono-acylated product.
Caption: Workflow for the synthesis of ethyl 2-(cyclohexylamino)-2-oxoacetate using ethyl oxalyl chloride.
Experimental Protocols
Route 1: Synthesis via Diethyl Oxalate (Established Route)
Materials:
-
Cyclohexylamine
-
Diethyl oxalate
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve cyclohexylamine (1.0 equivalent) in ethanol.
-
To this solution, add diethyl oxalate (1.0 equivalent)[1].
-
Heat the reaction mixture to reflux and maintain for 1-4 hours[1].
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
If a solid (N,N'-dicyclohexyloxamide) precipitates, it can be removed by filtration.
-
The crude product can be purified by column chromatography on silica gel to isolate the desired ethyl 2-(cyclohexylamino)-2-oxoacetate.
Route 2: Synthesis via Ethyl Oxalyl Chloride (New Route)
Materials:
-
Cyclohexylamine
-
Ethyl oxalyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a two-necked, round-bottomed flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere, dissolve cyclohexylamine (1.0 equivalent) and pyridine (1.2 equivalents) in dichloromethane[2].
-
Cool the flask to 0°C in an ice bath.
-
Slowly add a solution of ethyl oxalyl chloride (1.1 equivalents) in dichloromethane dropwise over 30-45 minutes[2].
-
After the addition is complete, allow the reaction mixture to stir for another 1.5 hours at ambient temperature[2].
-
Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases[2].
-
Transfer the biphasic mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Concluding Remarks
The choice between the diethyl oxalate and ethyl oxalyl chloride routes for the synthesis of ethyl 2-(cyclohexylamino)-2-oxoacetate will depend on the specific requirements of the researcher. The established method using diethyl oxalate is suitable when reagent handling is a primary concern, though it may necessitate careful control of stoichiometry and chromatographic purification to achieve high purity. The newer route employing ethyl oxalyl chloride offers a more direct and potentially higher-yielding alternative with milder reaction conditions, making it an attractive option for efficient synthesis, provided that appropriate safety precautions are taken for handling the reactive acyl chloride.
References
Lack of Publicly Available Data on the Cytotoxic Effects of Ethyl (cyclohexylamino)(oxo)acetate Derivatives
A comprehensive review of scientific literature and chemical databases reveals a significant gap in the available information regarding the cytotoxic effects of ethyl (cyclohexylamino)(oxo)acetate and its derivatives. Despite targeted searches for experimental data, detailed protocols, and associated signaling pathways, no specific studies detailing the anti-cancer or cytotoxic properties of this particular class of compounds were identified.
Currently, there is no publicly accessible research that would allow for a comparative analysis of the cytotoxic effects of this compound derivatives. The scientific community has not published studies that investigate their efficacy against cancer cell lines, outline the methodologies used for such evaluations, or elucidate the molecular mechanisms of action.
Consequently, the creation of a detailed comparison guide that includes quantitative data, experimental protocols, and signaling pathway diagrams as requested is not feasible at this time due to the absence of foundational research on this topic.
Researchers, scientists, and drug development professionals interested in this specific class of compounds may need to conduct initial exploratory studies to determine their potential biological activities. Such research would be novel and contribute valuable data to the field of medicinal chemistry and oncology.
For individuals seeking information on cytotoxic compounds, a vast body of literature exists for other classes of molecules. It is recommended to refine search parameters to include structurally related compounds or different chemical scaffolds known to exhibit anti-cancer properties.
Below is a generalized workflow that researchers typically follow when assessing the cytotoxicity of novel chemical compounds. This can serve as a template for any future investigation into this compound derivatives.
Safety Operating Guide
Proper Disposal of Ethyl (cyclohexylamino)(oxo)acetate: A Guide for Laboratory Professionals
The proper disposal of laboratory chemicals is paramount for ensuring the safety of personnel and protecting the environment. This guide provides detailed procedures for the safe disposal of Ethyl (cyclohexylamino)(oxo)acetate, a compound that requires careful handling due to its potential hazards. Researchers, scientists, and drug development professionals should adhere to these guidelines to maintain a safe and compliant laboratory environment.
Immediate Safety and Handling
Key Hazards:
-
Harmful if swallowed
-
Causes skin irritation
-
Causes serious eye irritation
-
May cause respiratory irritation
Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical. This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[3][4][5]
Quantitative Hazard Data Summary
For quick reference, the known hazard classifications for this compound are summarized in the table below.
| Hazard Class | Hazard Statement | Precautionary Statement Codes |
| Acute Toxicity, Oral | H302: Harmful if swallowed | P301 + P312 |
| Skin Irritation | H315: Causes skin irritation | P302 + P352 |
| Eye Irritation | H319: Causes serious eye irritation | P305 + P351 + P338 |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation | P261, P304 + P340 |
This data is based on available supplier information.[2]
Step-by-Step Disposal Protocol
Given the hazardous nature of this compound, it must be disposed of as hazardous chemical waste.[6][7][8] Under no circumstances should it be poured down the drain or disposed of in regular trash.[9][10]
1. Waste Identification and Segregation:
-
Treat all waste containing this compound, including contaminated labware and PPE, as hazardous waste.[6][11]
-
Segregate this waste from other chemical waste streams to prevent accidental mixing with incompatible substances.[7] For example, store it separately from strong acids, bases, and oxidizing agents.
2. Waste Collection and Containerization:
-
Use a designated, leak-proof, and chemically compatible container for collecting waste this compound. The original container, if in good condition, is an ideal choice.[7]
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[8][11] Do not use abbreviations or chemical formulas.
-
Keep the waste container securely closed at all times, except when adding waste.[7][8][10]
3. Storage of Chemical Waste:
-
Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7][8]
-
The SAA should be at or near the point of generation and under the control of the laboratory personnel.[8]
-
Ensure the storage area is cool, dry, and well-ventilated, away from heat and sources of ignition.[3][4][12]
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management provider to schedule a pickup for the waste.[6][8]
-
Follow all institutional procedures for waste pickup, which may include completing a hazardous waste manifest or online request form.
5. Decontamination of Empty Containers:
-
A container that has held this compound is also considered hazardous waste.
-
To render the container non-hazardous for disposal as regular trash, it must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone) that can dissolve the residue.[6]
-
The first rinseate must be collected and disposed of as hazardous waste.[10] Subsequent rinseates may also need to be collected, depending on local regulations and the toxicity of the chemical.
-
After triple-rinsing and allowing the container to dry completely, deface or remove the original chemical label before disposing of it in the regular trash.[6]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
By following these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby minimizing risks to themselves and the environment. Always consult your institution's specific waste management policies, as they may have additional requirements.
References
- 1. echemi.com [echemi.com]
- 2. This compound [oakwoodchemical.com]
- 3. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 4. meridianbioscience.com [meridianbioscience.com]
- 5. chemos.de [chemos.de]
- 6. vumc.org [vumc.org]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. acs.org [acs.org]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. benchchem.com [benchchem.com]
- 12. johndwalsh.com [johndwalsh.com]
Personal protective equipment for handling Ethyl (cyclohexylamino)(oxo)acetate
This guide provides procedural, step-by-step recommendations for the safe handling and disposal of Ethyl (cyclohexylamino)(oxo)acetate to ensure the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to minimize exposure and ensure safety. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving and Storage | Safety glasses with side shields | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Laboratory coat | Not generally required if containers are sealed and stored in a well-ventilated area. |
| Weighing and Aliquoting | Chemical splash goggles or face shield | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Laboratory coat or chemical-resistant apron | Recommended to be performed in a certified chemical fume hood. |
| Mixing and Reactions | Chemical splash goggles or face shield | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Laboratory coat or chemical-resistant apron | All operations should be conducted in a certified chemical fume hood. |
| Waste Disposal | Chemical splash goggles or face shield | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Laboratory coat or chemical-resistant apron | Operations should be performed in a well-ventilated area or a chemical fume hood. |
Operational Plan: Safe Handling Procedures
Adherence to a strict operational plan is critical for minimizing risks associated with handling this compound.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[1][2][3]
-
Keep the container tightly closed when not in use.[1]
-
Ensure the storage area is clearly labeled with the chemical name and hazard information.
2. Weighing and Transferring:
-
All weighing and transferring of the compound should be conducted in a certified chemical fume hood to avoid inhalation of any vapors or dust.[2]
-
Use dedicated spatulas and weighing boats.
-
Ensure all equipment is clean and dry before use to prevent contamination.
-
Close the container immediately after use to minimize the release of vapors.
3. Experimental Use:
-
Always wear the appropriate PPE as outlined in the table above.
-
Conduct all experiments in a well-ventilated laboratory, preferably within a chemical fume hood.[1][3]
-
Avoid direct contact with skin and eyes.[1][4] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1][3][5][6]
-
Wash hands thoroughly with soap and water after handling the compound.[1][3]
Disposal Plan: Chemical Waste Management
Proper disposal of chemical waste is essential to protect the environment and comply with regulations.
1. Waste Collection:
-
Collect all waste containing this compound, including contaminated consumables (e.g., gloves, weighing boats, pipette tips), in a designated and clearly labeled hazardous waste container.
-
Do not mix this waste with other incompatible waste streams.
2. Waste Storage:
-
Store the hazardous waste container in a designated, secure, and well-ventilated secondary containment area.
-
Keep the waste container tightly sealed when not in use.
3. Waste Disposal:
-
Dispose of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][2]
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[7]
-
Do not dispose of this chemical down the drain or in the regular trash.[1]
Emergency Procedures: Chemical Spill Response
In the event of a spill, follow these procedures to ensure a safe and effective cleanup.
Caption: Workflow for responding to a chemical spill.
References
- 1. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 2. johndwalsh.com [johndwalsh.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Protective Equipment for Working With Solvents | MicroCare [microcare.com]
- 5. rcilabscan.com [rcilabscan.com]
- 6. fishersci.com [fishersci.com]
- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
